Product packaging for Fingolimod(Cat. No.:CAS No. 162359-55-9)

Fingolimod

Numéro de catalogue: B1672674
Numéro CAS: 162359-55-9
Poids moléculaire: 307.5 g/mol
Clé InChI: KKGQTZUTZRNORY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fingolimod, a potent sphingosine-1-phosphate (S1P) receptor modulator, is a valuable compound for immunological and neurological research . It is metabolized in vivo to its active form, this compound-phosphate, which acts as a functional antagonist of S1P receptors, primarily S1P1R, S1P3R, S1P4R, and S1P5R . This antagonism leads to the internalization and degradation of the S1P1 receptors on lymphocytes, preventing them from exiting lymph nodes . This mechanism results in a reversible reduction of lymphocyte migration into the peripheral circulation and central nervous system, making it a key tool for studying the trafficking and function of specific lymphocyte subsets in autoimmune models . Beyond its well-characterized effect on lymphocyte sequestration, this compound's research applications extend to neuroinflammation and central nervous system (CNS) integrity. The compound readily crosses the blood-brain barrier, allowing for the study of its direct effects on neural cells . Research indicates that S1P receptors are expressed on various CNS cells, including oligodendrocytes and astrocytes, suggesting that this compound may help preserve the blood-brain barrier and modulate neuroinflammatory pathways directly within the CNS . Its broad research profile includes applications in studying models of multiple sclerosis, immune cell regulation, and mechanisms of inflammatory demyelination . This compound is provided for scientific investigation only. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33NO2 B1672674 Fingolimod CAS No. 162359-55-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167363
Record name Fingolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

162359-55-9
Record name Fingolimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fingolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

102-107
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Serendipitous Journey of FTY720 (Fingolimod): From Fungal Metabolite to a First-in-Class Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Chemical Synthesis of a Revolutionary Immunosuppressant

Abstract

FTY720, commercially known as Fingolimod, represents a paradigm shift in the treatment of autoimmune diseases, particularly multiple sclerosis. Its discovery is a compelling narrative of natural product screening, astute chemical modification, and serendipitous uncovering of a novel mechanism of action. This technical guide provides an in-depth exploration of the journey of FTY720, from its origins in the fungus Isaria sinclairii to its intricate chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core scientific principles and methodologies that underpinned the advent of this therapeutic agent. This document details the key signaling pathways modulated by FTY720, presents quantitative data in structured tables, and provides detailed experimental protocols for its synthesis and biological evaluation.

Discovery of FTY720: A Tale of Two Mechanisms

The story of FTY720 begins with the screening of natural products for immunosuppressive activity. In the early 1990s, researchers at Kyoto University and Yoshitomi Pharmaceutical Industries were investigating metabolites from the fungus Isaria sinclairii, a traditional Chinese medicine. This led to the isolation of myriocin (B1677593) (ISP-I), a potent immunosuppressant.[1][2][3] However, myriocin's toxicity limited its therapeutic potential.[3]

Inspired by the structure of myriocin, a medicinal chemistry program was initiated to create synthetic analogs with an improved safety profile. This effort led to the synthesis of FTY720 in 1992, a structurally simpler and less toxic compound that retained potent immunosuppressive activity in animal models of organ transplantation.[1][4]

Initially, it was believed that FTY720 shared the same mechanism of action as its parent compound, myriocin, which was later found to be an inhibitor of serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis.[4] However, further investigation revealed a surprising twist: FTY720 did not inhibit this enzyme.[4] This pivotal discovery prompted a "reverse pharmacology" approach to elucidate its true mechanism.

It was discovered that FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[2][5] FTY720-P is a potent agonist at four of the five sphingosine 1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[5][6] The key to its immunosuppressive effect lies in its action on the S1P1 receptor on lymphocytes.[6][7]

FTY720-P initially acts as an S1P1 receptor agonist, but its persistent binding leads to the internalization and degradation of the receptor.[6][7][8] This functional antagonism renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[2][7] Consequently, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system and other sites of inflammation.[2][6][7]

Mechanism of Action: S1P Receptor Modulation

The therapeutic effect of FTY720 is intricately linked to the modulation of the sphingosine 1-phosphate signaling pathway.

Phosphorylation of FTY720

Upon oral administration, FTY720 is readily absorbed and undergoes phosphorylation, primarily by sphingosine kinase 2, to its active form, FTY720-phosphate.[2][5]

FTY720 FTY720 (this compound) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P Phosphorylation

Figure 1. In vivo phosphorylation of FTY720.
S1P1 Receptor Signaling and Functional Antagonism

FTY720-P acts as a high-affinity agonist at the S1P1 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gi protein. Activation of the S1P1 receptor by its natural ligand, S1P, initiates downstream signaling cascades that promote lymphocyte egress from lymph nodes.

However, the prolonged agonism by FTY720-P leads to a different outcome. It triggers the internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor. This downregulation of S1P1 on the lymphocyte surface effectively blocks their response to the S1P gradient, leading to their sequestration within the lymph nodes.

cluster_0 Lymphocyte Cell Membrane S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi Activation Internalization Receptor Internalization S1P1->Internalization Downstream Downstream Signaling (e.g., Rac activation) Gi->Downstream Signal Transduction Egress Lymphocyte Egress (Inhibited) Downstream->Egress FTY720P FTY720-P FTY720P->S1P1 Persistent Agonism Degradation Ubiquitination & Proteasomal Degradation Internalization->Degradation Degradation->S1P1 Functional Antagonism

Figure 2. FTY720-P mediated S1P1 receptor functional antagonism.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of FTY720-phosphate and the pharmacokinetics of FTY720.

Table 1: Binding Affinities and Potencies of FTY720-Phosphate at S1P Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
S1P1~0.3 - 0.6~0.3 - 0.6
S1P2>10,000>10,000
S1P3~3.0~3.0
S1P4~0.3 - 0.6~0.3 - 0.6
S1P5~0.3 - 0.6~0.3 - 0.6
Data compiled from multiple sources.[9]

Table 2: Human Pharmacokinetics of Oral FTY720 (this compound)

ParameterValue
Bioavailability>90%[10]
Time to Peak Plasma Concentration (Tmax)12 - 16 hours[11]
Elimination Half-life (t1/2)6 - 9 days[10][11]
Protein Binding>99.7%[11]
Data compiled from multiple sources.[10][11]

Chemical Synthesis of FTY720

Several synthetic routes for FTY720 have been developed. One common and efficient approach involves the construction of the key intermediate 2-(4-octylphenyl)ethanol, followed by the introduction of the 2-amino-1,3-propanediol (B45262) headgroup. Below is a representative synthetic scheme and a detailed experimental protocol for a key step.

Representative Synthetic Scheme

A 4-Octylacetophenone B 1-(2-Bromoethyl)-4-octylbenzene A->B Reduction & Bromination C Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate B->C Alkylation of Diethyl Acetamidomalonate D FTY720 (this compound) C->D Reduction & Hydrolysis

Figure 3. A common synthetic pathway to FTY720.
Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

This protocol describes the alkylation of diethyl acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene, a key step in many FTY720 syntheses.

Materials:

  • Diethyl acetamidomalonate

  • 1-(2-Bromoethyl)-4-octylbenzene

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add diethyl acetamidomalonate (1.0 equivalent) at room temperature with stirring.

  • Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

  • Add 1-(2-bromoethyl)-4-octylbenzene (1.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Reduction of the Malonate Ester and Amide Groups

This protocol outlines the final steps to obtain FTY720.

Materials:

  • Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 4-5 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve the diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude FTY720.

  • The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.

Key Biological Assays

The immunosuppressive activity of FTY720 is typically evaluated using a variety of in vitro and in vivo assays.

Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model of multiple sclerosis to assess the efficacy of potential therapeutics.

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • FTY720 (for treatment group)

  • Vehicle control

Procedure:

  • Induction of EAE:

    • Emulsify MOG35-55 in CFA.

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Administer FTY720 orally (e.g., 0.1-1 mg/kg) or vehicle to the respective groups daily, starting from a designated day post-immunization (prophylactic or therapeutic regimen).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Histological Analysis:

    • At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.

Conclusion

The discovery and development of FTY720 is a testament to the power of natural product chemistry and the importance of elucidating the precise molecular mechanisms of drug action. Its journey from a fungal metabolite to a first-in-class S1P receptor modulator has not only provided a valuable therapeutic option for patients with multiple sclerosis but has also significantly advanced our understanding of lymphocyte trafficking and the role of sphingolipids in immunity. The synthetic routes developed for FTY720 demonstrate the ingenuity of medicinal chemists in creating complex molecules with improved therapeutic properties. As research continues to explore the full potential of S1P receptor modulation, the story of FTY720 will undoubtedly continue to inspire future drug discovery endeavors.

References

An In-depth Technical Guide to Fingolimod and Sphingosine-1-Phosphate Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, represents a paradigm shift in the treatment of autoimmune diseases.[1][2][3] Its mechanism of action is intricately linked to the modulation of sphingosine-1-phosphate (S1P) receptor signaling pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with S1P receptors, the subsequent downstream signaling cascades, and its profound effects on lymphocyte trafficking. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction: this compound and the Sphingosine-1-Phosphate Axis

This compound is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[4] It is a prodrug that requires in vivo phosphorylation by sphingosine kinases, primarily sphingosine kinase 2, to become the active metabolite, this compound-phosphate (this compound-P).[1] this compound-P then acts as a potent modulator of four out of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5). These G protein-coupled receptors (GPCRs) are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural cell function.

The therapeutic efficacy of this compound in multiple sclerosis is primarily attributed to its effect on lymphocyte trafficking. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound-P prevents their egress from secondary lymphoid organs, leading to a reversible sequestration of these immune cells and a reduction of their infiltration into the central nervous system (CNS).

The Canonical Sphingosine-1-Phosphate (S1P) Signaling Pathway

The endogenous ligand, S1P, binds to its receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples. S1P1, for instance, exclusively couples to Gi/o, leading to the activation of pathways that promote cell survival and migration. Other S1P receptors can couple to Gq and G12/13, activating a broader range of cellular responses.

Canonical S1P Signaling Pathway Canonical S1P Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptor (S1P1-5) S1P->S1PR Binding G_protein Heterotrimeric G protein (Gαi/o, Gαq, Gα12/13) S1PR->G_protein Activation Effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC, RhoGEF) G_protein->Effector Modulation Response Cellular Responses (Migration, Proliferation, Survival) Effector->Response

Canonical S1P Signaling Pathway

This compound's Mechanism of Action: Phosphorylation and Receptor Modulation

This compound readily crosses the cell membrane and is phosphorylated by sphingosine kinases to form this compound-P. This active metabolite then exits the cell and binds to S1P receptors on the cell surface. While initially acting as an agonist, prolonged exposure to this compound-P leads to the internalization and subsequent degradation of the S1P1 receptor. This process, termed "functional antagonism," renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes.

This compound Mechanism of Action This compound's Mechanism of Action This compound This compound SphK Sphingosine Kinase (SphK2) This compound->SphK Phosphorylation FingolimodP This compound-Phosphate SphK->FingolimodP S1PR1 S1P1 Receptor FingolimodP->S1PR1 Agonism Internalization Receptor Internalization & Degradation S1PR1->Internalization Chronic Exposure Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Functional Antagonism

This compound's Mechanism of Action

Downstream Signaling Pathways Modulated by this compound

The binding of this compound-P to S1P receptors triggers a variety of downstream signaling cascades that contribute to its therapeutic effects. Key pathways modulated by this compound include:

  • Akt Pathway: Activation of the PI3K/Akt pathway is a prominent downstream effect of S1P1 receptor engagement. This pathway is crucial for cell survival and proliferation. Studies have shown that this compound can inhibit the Akt-mTOR axis, which may contribute to its immunomodulatory effects.

  • ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another important signaling cascade activated by S1P receptors. This compound-P has been shown to stimulate ERK phosphorylation in various cell types, including astrocytes. This activation may play a role in the neuroprotective effects of the drug.

  • Rac1 Pathway: The small GTPase Rac1 is involved in regulating cell migration. This compound can activate Rac1, which is associated with preserving the integrity of the blood-brain barrier.

Downstream Signaling Pathways of this compound Downstream Signaling Pathways of this compound cluster_akt Akt Pathway cluster_erk ERK Pathway cluster_rac Rac1 Pathway FingolimodP This compound-Phosphate S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FingolimodP->S1PR G_protein G proteins (Gi/o, Gq, G12/13) S1PR->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras RacGEF RacGEF G_protein->RacGEF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt_Response Cell Survival, Inhibition of Apoptosis mTOR->Akt_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_Response Cell Proliferation, Differentiation ERK->ERK_Response Rac1 Rac1 RacGEF->Rac1 Rac_Response Cytoskeletal Reorganization, Cell Migration Rac1->Rac_Response

Downstream Signaling Pathways of this compound

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound-P with S1P receptors and its effect on lymphocyte counts.

Table 1: Binding Affinities and Potency of this compound-Phosphate for S1P Receptors

Receptor SubtypeBinding Affinity (pKd)EC50 (nM)
S1P15.69~0.3 - 0.6
S1P2->10,000
S1P3-~3
S1P4-~0.3 - 0.6
S1P5-~0.3 - 0.6

Table 2: Effect of this compound (0.5 mg/day) on Peripheral Blood Lymphocyte Counts

Time PointMean Lymphocyte Count (% of Baseline)Reference
2 Weeks24% - 30%
1 Year~30%
3 Months Post-Discontinuation~80%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with S1P receptors and its functional consequences.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [32P]S1P), and varying concentrations of the unlabeled competitor (e.g., this compound-P).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

Protocol:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, incubate the membrane preparation with varying concentrations of the agonist (e.g., this compound-P) and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Termination and Detection:

    • The assay can be performed in a homogeneous format (e.g., SPA) or a filtration format.

    • In the filtration format, the reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of S1P receptors.

Protocol:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293 or U2OS) on coverslips or in imaging plates.

    • Transfect the cells with a plasmid encoding an S1P receptor tagged with a fluorescent protein (e.g., GFP).

  • Agonist Treatment:

    • Treat the cells with the agonist (e.g., this compound-P) for various time points.

  • Cell Fixation and Imaging:

    • Fix the cells with paraformaldehyde.

    • Image the cells using fluorescence microscopy to visualize the localization of the fluorescently tagged receptor.

  • Quantification:

    • Quantify the degree of receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence intensity.

Lymphocyte Migration (Transwell) Assay

This assay assesses the ability of lymphocytes to migrate in response to a chemoattractant.

Protocol:

  • Assay Setup:

    • Place a transwell insert with a porous membrane into the well of a culture plate.

    • Add a chemoattractant (e.g., S1P) to the lower chamber.

    • Add a suspension of lymphocytes to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.

  • Quantification of Migrated Cells:

    • Collect the cells from the lower chamber.

    • Count the number of migrated cells using a cell counter or by flow cytometry.

  • Data Analysis:

    • Compare the number of migrated cells in the presence and absence of the test compound (e.g., this compound) to determine its effect on lymphocyte migration.

Experimental Workflow for this compound Assessment General Experimental Workflow for this compound Assessment cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Clinical Assessment Binding Radioligand Binding Assay (Determine Ki) Functional GTPγS Binding Assay (Determine EC50, Emax) Binding->Functional Internalization Receptor Internalization Assay (Visualize functional antagonism) Functional->Internalization Migration Lymphocyte Migration Assay (Assess effect on chemotaxis) Internalization->Migration PKPD Pharmacokinetics/ Pharmacodynamics (Measure this compound-P levels) Migration->PKPD Lymphocyte Peripheral Lymphocyte Counting (Assess sequestration) PKPD->Lymphocyte Efficacy Clinical Trials (Evaluate therapeutic effect) Lymphocyte->Efficacy

General Experimental Workflow for this compound Assessment

Conclusion

This compound's intricate mechanism of action, centered on the modulation of S1P receptor signaling pathways, has established it as a cornerstone in the treatment of multiple sclerosis and a valuable tool for understanding the role of S1P in immunology and neurobiology. Its ability to induce functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes, highlights the therapeutic potential of targeting this signaling axis. The downstream effects on pathways such as Akt, ERK, and Rac further contribute to its multifaceted pharmacological profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of this compound's interaction with the S1P signaling network, along with the necessary data and protocols to facilitate further investigation and innovation in this promising therapeutic area.

References

Fingolimod in Non-MS Neurological Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Fingolimod's Therapeutic Potential in Stroke and Alzheimer's Disease

This compound (FTY720), an approved immunomodulatory agent for multiple sclerosis, is gaining significant attention for its potential therapeutic applications in other neurological conditions, primarily stroke and Alzheimer's disease. Its multifaceted mechanism of action, extending beyond lymphocyte sequestration to direct effects within the central nervous system (CNS), positions it as a compelling candidate for neuroprotection and disease modification. This technical guide provides a comprehensive overview of the preclinical and emerging clinical research, focusing on the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform future drug development and scientific inquiry.

This compound's Mechanism of Action in a Neurological Context

This compound is a structural analog of sphingosine (B13886) and functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In its phosphorylated form, this compound-phosphate, it binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3]

Immunomodulation via Lymphocyte Sequestration

The principal and best-characterized mechanism of this compound involves its action on S1P1 receptors on lymphocytes.[4] Binding of this compound-phosphate to these receptors induces their internalization and degradation, leading to a functional antagonism.[2][5] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2][5] The resulting sequestration of lymphocytes in lymph nodes significantly reduces the number of circulating T and B cells, thereby limiting their infiltration into the CNS and attenuating neuroinflammation.[4][6][7] This is a key therapeutic mechanism in both stroke and Alzheimer's disease, where neuroinflammatory processes contribute significantly to pathology.[8][9]

Direct CNS Effects

This compound can cross the blood-brain barrier and exert direct effects on various CNS cell types, including neurons, astrocytes, microglia, and oligodendrocytes, all of which express S1P receptors.[10][11] These direct actions are independent of its peripheral immunomodulatory effects and contribute to its neuroprotective potential.

  • In Stroke: this compound has been shown to preserve blood-brain barrier integrity, reduce cerebral edema, and promote neuronal survival.[4][12] It can modulate microglial polarization and has been implicated in activating pro-survival signaling pathways within neurons.[4]

  • In Alzheimer's Disease: Research suggests this compound can suppress amyloid-β (Aβ) secretion and deposition, reduce tau hyperphosphorylation, and enhance the production of brain-derived neurotrophic factor (BDNF).[1][13][14] It also appears to regulate the activation of microglia and astrocytes, key players in the neuroinflammatory response to Aβ plaques.[11][15]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanisms of action and for identifying potential biomarkers of treatment response.

S1P Receptor Signaling

Upon binding to its target S1P receptors, this compound-phosphate activates various G protein-coupled signaling cascades. The specific downstream effects depend on the receptor subtype and the cell type.

S1P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Fingolimod_P This compound-P S1PR S1P Receptor (S1P1, S1P3-5) Fingolimod_P->S1PR binds G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein activates PLC PLC G_protein->PLC activates G_protein->PLC PI3K PI3K G_protein->PI3K activates G_protein->PI3K Rho Rho G_protein->Rho activates G_protein->Rho Ras_ERK Ras/ERK G_protein->Ras_ERK activates G_protein->Ras_ERK Calcium_Mobilization Ca2+ Mobilization PLC->Calcium_Mobilization Cell_Survival Cell Survival (via Akt) PI3K->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription Ras_ERK->Gene_Transcription

This compound-activated S1P receptor signaling pathways.
Neuroprotective Signaling in Stroke

In the context of ischemic stroke, this compound has been shown to activate specific pro-survival and anti-inflammatory pathways.

Fingolimod_Stroke_Pathway cluster_s1p1 S1P1 Receptor Activation cluster_inflammation Neuroinflammation Modulation This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Lymphocyte_Sequestration Lymphocyte Sequestration This compound->Lymphocyte_Sequestration Microglia_Polarization Microglia Polarization This compound->Microglia_Polarization HMGB1 HMGB1/TLR4/NF-κB Pathway This compound->HMGB1 inhibits ERK12 ERK1/2 S1P1->ERK12 activates mTOR mTOR/p70S6K S1P1->mTOR activates BBB_Integrity Blood-Brain Barrier Integrity ERK12->BBB_Integrity Neuronal_Survival Neuronal Survival (Anti-apoptosis) mTOR->Neuronal_Survival Reduced_Neuroinflammation Reduced Neuroinflammation Lymphocyte_Sequestration->Reduced_Neuroinflammation Microglia_Polarization->Reduced_Neuroinflammation HMGB1->Reduced_Neuroinflammation

Key neuroprotective signaling pathways of this compound in stroke.
Signaling in Alzheimer's Disease Models

In Alzheimer's disease models, this compound's effects are linked to the modulation of amyloid precursor protein (APP) processing and the reduction of neuroinflammation.

Fingolimod_AD_Pathway cluster_amyloid Amyloid Pathway Modulation cluster_neuroprotection Neuroprotection & Neuroinflammation This compound This compound BACE1 BACE1 Activity This compound->BACE1 inhibits Ceramide Ceramide Levels This compound->Ceramide inhibits BDNF BDNF Production This compound->BDNF enhances Microglia_Astrocytes Microglia & Astrocyte Activation This compound->Microglia_Astrocytes modulates Abeta_Production Aβ Production & Deposition BACE1->Abeta_Production Ceramide->Abeta_Production Neuronal_Survival Neuronal Survival & Cognitive Function BDNF->Neuronal_Survival Neuroinflammation Neuroinflammation Microglia_Astrocytes->Neuroinflammation Neuroinflammation->Neuronal_Survival negatively impacts

Proposed signaling pathways for this compound in Alzheimer's disease.

Experimental Protocols in Preclinical Research

The evaluation of this compound's efficacy in stroke and Alzheimer's disease has relied on a variety of established animal models and experimental procedures.

Stroke Models

The most common approach to induce focal cerebral ischemia in rodents is through middle cerebral artery occlusion (MCAO).

Stroke_Workflow cluster_induction Ischemia Induction cluster_treatment Treatment Regimen cluster_outcome Outcome Assessment Animal_Model Rodent Model (e.g., C57BL/6 mice, Wistar rats) Comorbidities: Aged, Diabetic, Hypertensive tMCAO Transient MCAO (tMCAO) (e.g., 60-90 min occlusion) Animal_Model->tMCAO pMCAO Permanent MCAO (pMCAO) Animal_Model->pMCAO Electrocoagulation Electrocoagulation Animal_Model->Electrocoagulation Photothrombosis Photothrombosis Animal_Model->Photothrombosis Fingolimod_Admin This compound Administration (e.g., 0.5-1 mg/kg, i.p. or oral) Pre-, during, or post-ischemia tMCAO->Fingolimod_Admin pMCAO->Fingolimod_Admin Electrocoagulation->Fingolimod_Admin Photothrombosis->Fingolimod_Admin Behavioral Behavioral Tests (e.g., mNSS, foot-fault, corner test) Days 1-28 post-stroke Fingolimod_Admin->Behavioral Histology Histological Analysis (e.g., TTC staining for infarct volume) Day 7-30 Fingolimod_Admin->Histology Molecular Molecular Analysis (e.g., Western blot, qPCR for inflammatory markers) Fingolimod_Admin->Molecular

Typical experimental workflow for preclinical stroke studies with this compound.

Key Methodological Details:

  • tMCAO Procedure: An intraluminal filament is typically advanced through the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[7]

  • Dosage and Administration: this compound is often administered intraperitoneally (i.p.) at doses ranging from 0.5 to 1 mg/kg.[7][16][17] The timing of administration varies, with studies investigating pre-treatment, administration at the time of reperfusion, or post-stroke treatment.

  • Behavioral Assessment: Neurological deficits are commonly assessed using scales like the modified Neurological Severity Score (mNSS) or tests of motor function such as the foot-fault and corner tests.[16][18]

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.

Alzheimer's Disease Models

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are widely used to study pathology and test therapeutic interventions.

AD_Workflow cluster_treatment Treatment Regimen cluster_outcome Outcome Assessment Animal_Model Transgenic Mouse Model (e.g., 5xFAD, APP/PS1, 3xTg-AD) Fingolimod_Admin This compound Administration (e.g., 0.03-1 mg/kg/day, oral) Chronic treatment (e.g., 2-7 months) Animal_Model->Fingolimod_Admin Behavioral Cognitive Tests (e.g., Morris water maze, novel object recognition) Fingolimod_Admin->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for Aβ40/42 levels) Fingolimod_Admin->Biochemical Immunohistochemistry Immunohistochemistry (e.g., Staining for Aβ plaques, microglia, astrocytes) Fingolimod_Admin->Immunohistochemistry

Common experimental workflow for preclinical Alzheimer's disease studies.

Key Methodological Details:

  • Animal Models:

    • 5xFAD: Expresses five familial AD mutations, leading to rapid and aggressive amyloid pathology.[19]

    • APP/PS1: Co-expresses a mutant human APP and presenilin 1, developing plaques around 6-7 months.[13][20]

    • 3xTg-AD: Harbors three mutations (APP, PSEN1, and MAPT) and develops both plaque and tangle pathology.[14]

  • Dosage and Administration: this compound is typically administered orally in the drinking water or by gavage, with doses ranging from 0.03 to 1 mg/kg/day over several months to assess effects on chronic pathology.[13][19]

  • Cognitive Assessment: Spatial learning and memory are often evaluated using the Morris water maze, while recognition memory is tested with the novel object recognition task.[14]

  • Pathological Assessment: Brain tissue is analyzed for Aβ plaque load (e.g., using thioflavin S or specific antibodies), levels of soluble and insoluble Aβ via ELISA, and the activation state of microglia (Iba1 staining) and astrocytes (GFAP staining).[19][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound in stroke and Alzheimer's disease.

Preclinical Stroke Studies
Animal ModelThis compound Dose & RegimenKey Quantitative OutcomesReference
Diabetic tMCAO mice1 mg/kg i.p. post-reperfusionReduced Tnfα mRNA levels; Increased Bcl-2/Bax ratio.[7]
Young, Aged, & Hyperlipidaemic mice (electrocoagulation)0.5 mg/kg i.p.Aged mice: Improved foot fault test performance. Hyperlipidaemic mice: Decreased infarct size.[16][17]
tMCAO ratsNot specifiedDose-dependent reduction in infarct volume, brain edema, and neurological deficits.[22]
Embolic stroke modelNot specified (with alteplase)Significantly enhanced cerebral reperfusion.[4]
tMCAO miceNot specifiedReduced neuronal autophagy and apoptosis.[4]
Clinical Stroke Studies
Study DesignThis compound Dose & RegimenKey Quantitative OutcomesReference
Open-label, evaluator-blinded trial (n=22)0.5 mg/day orally for 3 daysWeek 1 NIHSS reduction: 4 (this compound) vs. -1 (Control), p=0.0001. Lesion size enlargement (Day 7): 9 mL (this compound) vs. 27 mL (Control), p=0.0494.[6]
Randomized trial (n=90) (with thrombolysis)0.5 mg/day orally for 3 daysDay 90: Better functional outcomes (lower NIHSS & mRS, higher BI). Reduced infarct volumes at Day 1 and Day 7.[4][22]
Meta-analysis of clinical trials0.5 mg/day orally for 3 daysNo significant difference in lesion volume between this compound and control groups overall.[23]
Preclinical Alzheimer's Disease Studies
Animal ModelThis compound Dose & RegimenKey Quantitative OutcomesReference
5xFAD mice1 mg/kg/day for 2 monthsSignificant decrease in Aβ42 plaque deposition. Lower total Aβ42 and Aβ40 levels. Decreased activated microglia and reactive astrocytes.[21][24]
5xFAD mice0.03 - 1 mg/kg/day (1-8 months)1 mg/kg/day: Decreased brain Aβ levels. 0.03 mg/kg/day: Improved memory, decreased microglia/astrocyte activation.[19]
APP/PS1 mice1 mg/kg/day for 2 monthsEnhanced cognitive function; Alleviated brain Aβ deposition; Mitigated Tau hyperphosphorylation and neurodegeneration.[13][20]
3xTg-AD miceNot specified (6-12 months)Reversed deficits in spatial working memory. Reduced Iba1-positive and CD3-positive cell number. Reduced phosphorylated tau and APP levels.[14]

Conclusion and Future Directions

The existing body of research provides a strong rationale for the continued investigation of this compound as a therapeutic agent for stroke and Alzheimer's disease. Its dual mechanism of peripheral immunomodulation and direct CNS neuroprotection is particularly attractive for these complex multifactorial disorders.

However, several questions remain. In stroke, the optimal therapeutic window and patient population (e.g., considering comorbidities) need to be more clearly defined.[16][18][25] Larger, randomized controlled trials are essential to confirm the promising but preliminary clinical findings.[4]

In Alzheimer's disease, the research is still in the preclinical phase. While the results in various mouse models are encouraging, the dose-dependent effects highlight the need for careful dose-finding studies.[19] The long-term safety and efficacy of this compound in an elderly population with Alzheimer's-related comorbidities will be a critical consideration for any future clinical translation.

Future research should focus on:

  • Biomarker Development: Identifying biomarkers to predict treatment response and monitor the central effects of this compound.

  • Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents, such as thrombolytics in stroke or anti-amyloid therapies in Alzheimer's disease.

  • Targeted Delivery: Developing strategies to enhance CNS delivery of this compound while minimizing peripheral side effects.

By addressing these key areas, the research and drug development community can fully elucidate the therapeutic potential of this compound and its derivatives for these devastating neurological disorders.

References

The Next Wave: A Technical Guide to Early-Stage Research on Second-Generation S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating critical cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[1] This central role in immune cell migration has made S1P receptors a prime therapeutic target for autoimmune and inflammatory diseases. The first-generation S1P receptor modulator, fingolimod, demonstrated the clinical potential of this mechanism but its non-selective binding to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) was associated with off-target effects, particularly cardiac-related side effects linked to S1P3 activation.[2][3]

This has driven the development of second-generation modulators, designed with greater selectivity for the S1P1 receptor subtype, which is solely responsible for lymphocyte egress.[1][4] These next-wave compounds aim to retain the therapeutic efficacy of this compound while offering an improved safety profile, characterized by reduced cardiovascular risk and often shorter half-lives, allowing for faster immune system reconstitution upon discontinuation.[3] This guide provides a technical overview of the core science behind these second-generation agents, focusing on their mechanism, quantitative pharmacology, and the experimental protocols used in their early-stage evaluation.

Core Mechanism of Action

The primary therapeutic mechanism of second-generation S1P receptor modulators is the functional antagonism of the S1P1 receptor on lymphocytes.[5] Upon binding, these modulators initially act as agonists, leading to the internalization and degradation of the S1P1 receptor.[6] This renders the lymphocytes insensitive to the natural S1P gradient that normally guides their exit from lymph nodes. The resulting sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymphoid tissue prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis or the gut mucosa in ulcerative colitis.[1][2]

Beyond this peripheral action, many second-generation modulators are designed to cross the blood-brain barrier. Within the CNS, they can directly engage S1P receptors expressed on neural cells like astrocytes and oligodendrocytes.[2] This suggests a potential dual mechanism involving both peripheral immunomodulation and direct neuroprotective effects, although this aspect is still an active area of research.[6]

S1P Receptor Signaling Pathways

S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P1 primarily couples to Gi, which upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This signaling is fundamental to controlling lymphocyte trafficking. Other S1P receptors can couple to Gq or G12/13 to influence a variety of other cellular functions. The strategic goal of second-generation modulators is to selectively activate the S1P1-Gi pathway while avoiding others, particularly the S1P3-mediated pathways in cardiac tissue.

S1P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P S1P Ligand S1PR1 S1P₁ Receptor S1P->S1PR1 S1PR3 S1P₃ Receptor S1P->S1PR3 Gi Gαi S1PR1->Gi Activates Gq Gαq S1PR3->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG IP₃ + DAG PLC->IP3_DAG Lympho Lymphocyte Egress (Inhibited) cAMP->Lympho Ca ↑ Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC HR Heart Rate Effects Ca->HR PKC->HR

S1P Receptor Downstream Signaling Pathways

Quantitative Data on Second-Generation Modulators

The following tables summarize key quantitative data for prominent second-generation S1P receptor modulators from early-stage research and clinical development.

Table 1: Receptor Functional Activity & Binding Affinity

This table presents the potency (EC50) of modulators in functional assays (like GTPγS binding or cAMP inhibition) and, where available, their binding affinity (Ki). Lower values indicate higher potency/affinity. The goal is high potency at S1P1 and significantly lower potency (higher EC50/Ki) at other subtypes, especially S1P3.

CompoundS1P1 (EC50/Ki, nM)S1P2 (EC50/Ki, nM)S1P3 (EC50/Ki, nM)S1P4 (EC50/Ki, nM)S1P5 (EC50/Ki, nM)Reference(s)
Ozanimod (B609803) 0.41 (EC50)>10,000>10,000>10,00011 (EC50)[7]
Siponimod 0.46 (EC50)>10,000>10,000>10,0000.3 (EC50)[8]
Ponesimod 5.7 (EC50)>10,000>10,00042027[9]
Etrasimod (B607385) 1.88 (EC50)No ActivityNo ActivitySelectiveSelective[10][11]
Amiselimod-P 0.075 (EC50)No ActivityNo Activity7.71.1[12]
KRP-203-P 0.16 (Ki)>10,0001,900500.55 (Ki)[13]

*Amiselimod (B1664909) and KRP-203 (Mocravimod) are pro-drugs that are phosphorylated in vivo to their active forms.

Table 2: Pharmacokinetic & Pharmacodynamic Properties

This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) parameters that differentiate second-generation modulators. A key advantage is often a shorter half-life compared to this compound (~1 week), allowing for more rapid recovery of lymphocyte counts.

CompoundHalf-Life (t½)Time to Lymphocyte NadirTime to Lymphocyte RecoveryMetabolismReference(s)
Ozanimod ~21 hours~6 hours~1 monthMultiple pathways[3]
Siponimod ~30 hours4-6 hours~1 weekCYP2C9, CYP3A4[6]
Ponesimod ~33 hoursWithin hours1-2 weeksNot primarily CYP-mediated[3]
Etrasimod ~30 hoursRapid~1-2 weeksCYP2C9, CYP2C8, CYP3A4[14]
Amiselimod ~31-41 hoursDose-dependent~1-2 weeksPhosphorylation[15]

Experimental Protocols

Detailed methodologies are crucial for the characterization and comparison of novel S1P modulators. Below are protocols for key in vitro and in vivo assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.

  • Materials :

    • Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype (e.g., S1P1).[16]

    • Radioligand (e.g., [³H]-ozanimod or [³²P]S1P).[17][18]

    • Test compounds serially diluted in assay buffer.

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.5.[17]

    • Glass fiber filter plates (e.g., GF/B).[17]

    • Scintillation counter.

  • Procedure :

    • In a 96-well plate, add 50 µL of serially diluted test compound.

    • Add 50 µL of diluted cell membranes (containing 1-5 µg of protein) to each well.[17]

    • Pre-incubate for 30 minutes at room temperature to allow compound-receptor binding to approach equilibrium.[17]

    • Add 50 µL of radioligand at a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P).[17]

    • Incubate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate, washing wells multiple times with ice-cold wash buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis :

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: S1P1 Functional Assay (cAMP Inhibition)

This assay measures a compound's functional potency (EC50) by quantifying its ability to activate the Gi-coupled S1P1 receptor and inhibit cAMP production.

  • Materials :

    • CHO or HEK293 cells expressing the human S1P1 receptor.

    • cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen).[19][20][21]

    • Forskolin (B1673556) (an adenylyl cyclase activator).[22]

    • Test compounds serially diluted.

    • Cell culture medium and plates.

  • Procedure :

    • Seed cells in a 384-well plate and culture overnight.

    • Replace culture medium with stimulation buffer and add serially diluted test compounds. Incubate for 15-30 minutes.

    • Add forskolin to all wells (except negative controls) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) to induce cAMP production. Incubate for 30 minutes.[22]

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. The signal will be inversely proportional to S1P1 agonist activity.

  • Data Analysis :

    • Normalize the data to controls (0% inhibition = forskolin alone; 100% inhibition = maximal response from a reference agonist).

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 3: In Vivo Lymphocyte Sequestration Assay

This is the definitive in vivo pharmacodynamic assay to confirm the primary mechanism of action.

  • Materials :

    • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Test compound formulated for oral gavage or other desired route of administration.

    • Vehicle control.

    • EDTA-coated microtubes for blood collection.

    • Flow cytometer and antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).

    • Automated hematology analyzer.

  • Procedure :

    • Acclimatize animals and obtain baseline blood samples (e.g., via tail vein or saphenous vein) for lymphocyte counts.

    • Administer a single dose of the test compound or vehicle to groups of animals.[23]

    • Collect blood samples at multiple time points post-dose (e.g., 2, 4, 6, 12, 24, 48 hours) to capture the onset, nadir, and duration of lymphopenia.[23]

    • Analyze whole blood using an automated hematology analyzer for total lymphocyte counts.

    • (Optional) Perform flow cytometry on blood samples to determine the effect on specific lymphocyte subsets (T cells, B cells).

  • Data Analysis :

    • Calculate the percentage change in peripheral blood lymphocyte counts from baseline for each animal at each time point.

    • Plot the mean percentage of lymphocyte reduction against time for each dose group to visualize the pharmacodynamic profile.

    • The dose that causes a 50% reduction in lymphocytes (ED50) can be calculated to compare the in vivo potency of different compounds.[23]

Mandatory Visualizations

Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening Cascade cluster_in_vivo In Vivo Validation A Primary Screen: Radioligand Binding Assay (Determine Affinity - Ki) B Secondary Screen: Functional Assays (GTPγS, cAMP) (Determine Potency - EC50) A->B Confirm Hits C Selectivity Panel: Test against S1P₂-₅ (Ensure S1P₁ Selectivity) B->C Characterize Potency D Off-Target & Safety: hERG, CYP Inhibition Assays C->D Profile for Safety Lead_Opt Lead Optimization D->Lead_Opt Select Leads E Pharmacodynamics (PD): Lymphocyte Sequestration Model (Confirm Mechanism & Potency - ED50) F Pharmacokinetics (PK): Determine Half-life, Exposure E->F G Efficacy Models: EAE for MS, Colitis Models for IBD (Demonstrate Therapeutic Effect) F->G Lead_Opt->E

References

Methodological & Application

Application Notes: Preparation of Fingolimod (FTY720) Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fingolimod, also known as FTY720, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1] In the realm of scientific research, it is a valuable tool for studying cellular signaling, immunology, and neuroprotection. This compound is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, this compound-phosphate.[2][3] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, specifically S1P₁, S1P₃, S1P₄, and S1P₅.[2] The binding of this compound-phosphate to these receptors, particularly S1P₁, leads to their internalization and degradation, which in turn prevents the egress of lymphocytes from lymph nodes.[2] This mechanism underlies its immunosuppressive effects.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.

2. Materials and Equipment

  • This compound hydrochloride (FTY720) powder (Molecular Weight: 343.93 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695) (optional, for specific applications)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3. Reagent Preparation and Protocols

3.1. Solubility of this compound

This compound hydrochloride exhibits high solubility in organic solvents like DMSO and ethanol but is poorly soluble in aqueous solutions, especially phosphate-buffered saline (PBS), where it can precipitate. For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Data Presentation: this compound Solubility

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO ≥ 100 mg/mL ~290 mM Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.
Ethanol 100 mg/mL ~290 mM May require sonication to fully dissolve.
Water 50 mg/mL ~145 mM Requires sonication; not recommended for high-concentration stocks.

| PBS | Very Poor | < 0.1 mM | Precipitation is likely to occur; avoid using PBS for initial stock preparation. |

3.2. Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.

  • Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood or a designated weighing area.

  • Weighing: Accurately weigh out 3.44 mg of this compound hydrochloride powder using an analytical balance. Calculation: 10 mmol/L * 1 L/1000 mL * 343.93 g/mol * 1000 mg/g = 3.4393 mg/mL

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of high-quality, sterile DMSO.

  • Mixing: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath for a few minutes.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

Data Presentation: Preparation of Common Stock Solutions

Desired Stock Concentration (mM) Mass of this compound (MW: 343.93) for 1 mL of DMSO
1 0.344 mg
5 1.72 mg
10 3.44 mg

| 20 | 6.88 mg |

4. Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Stability:

    • Stock solutions in DMSO are stable for several months when stored at -20°C.

    • For longer-term storage, -80°C is recommended, where solutions can be stable for at least 6 months.

    • The lyophilized powder is stable for at least four years when stored at -20°C.

5. Application in Cell Culture

5.1. Protocol: Diluting Stock for Working Concentration

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the high-concentration stock solution into your complete cell culture medium to achieve the desired final working concentration.

  • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

  • Add the diluted this compound to your cell culture plates and mix gently by swirling the plate.

  • Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated cells).

5.2. Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Data Presentation: Examples of this compound Working Concentrations from Literature

Cell Type Assay Effective Concentration Range Reference
R28 Neuro-retinal cells Neuroprotection against TNFα 25 - 50 nM
Various Cancer Cell Lines Cytotoxicity (IC₅₀) 5 - 7 µM
Human Monocytes Inhibition of TNFα secretion 0.1 - 10 µM

| U2OS cells (S1P₁ expressing) | Receptor Internalization (EC₅₀) | 2 nM | |

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Cell Culture Application weigh Weigh this compound HCl Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Cryovials mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound stock solution.

This compound Signaling Pathway Diagram

G FTY720 This compound (FTY720) (Prodrug) SPHK2 Sphingosine Kinase 2 (SPHK2) FTY720->SPHK2 Phosphorylation FTY720P This compound-Phosphate (Active Metabolite) SPHK2->FTY720P S1PR S1P Receptors (S1PR1, 3, 4, 5) FTY720P->S1PR Agonism Internalization S1PR1 Internalization & Degradation S1PR->Internalization Functional Antagonism Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) S1PR->Downstream Response Cellular Response (e.g., Lymphocyte Sequestration) Internalization->Response Downstream->Response

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Oral Administration of Fingolimod in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of Fingolimod (FTY720) in rodent models, drawing from established experimental setups. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound in preclinical settings.

Introduction

This compound (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to this compound-phosphate, prevents the egress of lymphocytes from lymph nodes.[3][4] This mechanism reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage.[4] Rodent models, particularly those of experimental autoimmune encephalomyelitis (EAE), are crucial for studying the pathophysiology of multiple sclerosis and for the preclinical evaluation of therapeutic agents like this compound.[4][5][6]

Quantitative Data Summary

The following tables summarize common dosage regimens and pharmacokinetic parameters of this compound administered orally to rodent models as reported in various studies.

Table 1: this compound Dosage in Rodent Models for EAE

Rodent ModelDosage (mg/kg/day)Administration RouteTreatment RegimenKey FindingsReference
EAE Mice0.3Oral GavageProphylactic or TherapeuticPrevented and reversed pre- and postsynaptic alterations; ameliorated clinical deterioration.[5][Mandolesi et al., 2013][5]
EAE Rats1Orogastric GavagePreventive or CurativeDiminished microglia activation.[2][Lopes et al., 2017][2]
EAE Mice0.001 - 1Intraperitoneal Injection*Daily after onset of symptomsDose-dependently decreased neurological motor deficits and hyperalgesia.[7][Costantine et al., 2015][7]

*Note: While the primary focus is oral administration, intraperitoneal data is included for dose-range comparison.

Table 2: this compound Dosage in Rodent Models for Stroke

Rodent ModelDosage (mg/kg)Administration RouteTreatment RegimenKey FindingsReference
Young C57BL/6JOlaHsd Mice0.5Not specified5 or 10 daysIncreased lesion size but decreased ipsilateral brain atrophy.[8][9][Malone et al., 2022][8][9]
Aged Mice0.5Not specifiedNot specifiedSignificant improvement in the foot fault test.[8][9][Malone et al., 2022][8][9]
Hyperlipidaemic ApoE-/- Mice0.5Not specifiedNot specifiedDecreased infarct size.[8][9][Malone et al., 2022][8][9]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteDose (mg/kg)BioavailabilityHalf-life (t½)Reference
RatOralNot specified-19-23 hours[7][Kovarik et al., 2004][7]
HumanOral0.5, 1.25, 5>90%[10]6-9 days[10][11][David et al., 2012][11]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound hydrochloride (HCl) salt

  • Vehicle (e.g., sterile water, 0.85% sodium chloride, or a solution of ethanol (B145695) and 0.85% sodium chloride)

  • Sterile tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Vehicle Selection: The choice of vehicle can influence drug solubility and stability. For this compound HCl, sterile water or saline are commonly used.[2] One study reports dissolving this compound HCl in a 1:999 ratio of absolute ethanol to 0.85% sodium chloride.[7]

  • Weighing this compound: Accurately weigh the required amount of this compound HCl powder using an analytical balance.

  • Dissolution:

    • For aqueous vehicles: Add the weighed this compound HCl to the appropriate volume of sterile water or saline to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.

    • For ethanol/saline vehicle: First, dissolve the this compound HCl in the small volume of absolute ethanol. Then, add the 0.85% sodium chloride solution to reach the final volume and concentration.[7]

  • Storage: Store the prepared this compound solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for the duration of the experiment to ensure stability.

Oral Administration via Gavage

Materials:

  • Prepared this compound solution

  • Appropriate gauge gavage needle (flexible or rigid, depending on the rodent and researcher preference)

  • Syringe (1 ml or appropriate size)

  • Animal scale

Protocol:

  • Animal Handling and Acclimatization: Handle the rodents gently to minimize stress. For studies involving repeated oral gavage, it is recommended to acclimate the animals to the procedure by administering the vehicle (e.g., water) for several days prior to the start of the experiment.[2]

  • Dosage Calculation:

    • Weigh the animal on the day of dosing.

    • Calculate the required volume of the this compound solution based on the animal's weight and the desired dose (mg/kg).

    • Formula: Volume (ml) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Solution (mg/ml)

  • Gavage Procedure:

    • Securely restrain the rodent.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Ensure the needle has entered the esophagus and not the trachea before administering the solution. A slight resistance should be felt.

    • Slowly dispense the calculated volume of the this compound solution.

    • Carefully withdraw the gavage needle.

  • Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and observe its behavior.

Visualization of Pathways and Workflows

This compound's Mechanism of Action

This compound is a prodrug that is phosphorylated by sphingosine (B13886) kinase 2 to its active form, this compound-phosphate.[3] This active metabolite then acts as a functional antagonist at S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process blocks the egress of lymphocytes from secondary lymphoid organs, thereby reducing their infiltration into the CNS.

Fingolimod_Mechanism cluster_blood Bloodstream cluster_cell Cellular Interior cluster_lymph Lymph Node cluster_cns Central Nervous System This compound This compound (Oral) SK2 Sphingosine Kinase 2 This compound->SK2 Phosphorylation FingolimodP This compound-Phosphate (Active Metabolite) SK2->FingolimodP S1P1_receptor S1P1 Receptor FingolimodP->S1P1_receptor Binds to Lymphocyte Lymphocyte Lymphocyte->S1P1_receptor Expresses Internalization S1P1 Receptor Internalization & Degradation S1P1_receptor->Internalization Induces Egress_Block Lymphocyte Egress Blocked Internalization->Egress_Block CNS_Infiltration Reduced CNS Infiltration Egress_Block->CNS_Infiltration

Caption: this compound's mechanism of action.

Experimental Workflow for EAE Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent EAE model, from immunization to data analysis.

EAE_Workflow cluster_setup Experiment Setup cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (e.g., Vehicle, Prophylactic, Therapeutic) Animal_Acclimatization->Group_Allocation Immunization Immunization with MOG/CFA Group_Allocation->Immunization Pertussis_Toxin Pertussis Toxin Administration Immunization->Pertussis_Toxin Oral_Gavage Daily Oral Gavage Pertussis_Toxin->Oral_Gavage Fingolimod_Prep This compound Preparation Fingolimod_Prep->Oral_Gavage Clinical_Scoring Daily Clinical Scoring (Weight, Neurological Deficits) Oral_Gavage->Clinical_Scoring Tissue_Collection Tissue Collection at Endpoint (Spinal Cord, Brain) Clinical_Scoring->Tissue_Collection Histology Histology (Inflammation, Demyelination) Tissue_Collection->Histology Immunohistochemistry Immunohistochemistry (e.g., Immune Cell Infiltration) Tissue_Collection->Immunohistochemistry Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Immunohistochemistry->Statistical_Analysis

Caption: Experimental workflow for this compound in EAE.

References

Fingolimod (FTY720) in Primary Oligodendrocyte Precursor Cell Differentiation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis, has garnered significant interest for its direct effects on central nervous system (CNS) cells, particularly oligodendrocyte precursor cells (OPCs). As a modulator of sphingosine-1-phosphate (S1P) receptors, this compound has been shown to influence OPC survival, proliferation, and differentiation into myelinating oligodendrocytes.[1][2] These application notes provide detailed protocols for utilizing this compound in primary OPC differentiation assays, summarize key quantitative findings, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound is a structural analog of sphingosine (B13886) and is phosphorylated in vivo to its active form, this compound-phosphate (this compound-P).[1] this compound-P then acts as a functional antagonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1][3] In the context of OPCs, this compound's effects are multifaceted and dose-dependent. Low nanomolar concentrations have been found to promote OPC differentiation, while higher concentrations can be inhibitory. The pro-differentiative effects are mediated through several signaling pathways, including the Sonic Hedgehog (Shh) and PI3K-Akt pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on OPC differentiation and related processes as reported in various studies.

Table 1: In Vitro Effects of this compound on OPC Differentiation Markers

Cell TypeThis compound ConcentrationTreatment DurationMarkerResult
Rat Primary OPCs20 nM7 daysMyelin Basic Protein (MBP)Percentage of MBP+ cells increased from 3.7% (control) to 10.5%.
Epidermal Neural Crest Stem Cells (EPI-NCSCs)100 nM and 400 nM120 hoursPDGFRα, NG2, GAP43Elevated expression of all markers.
Human Fetal OPCsPhysiologically relevant concentrations2 daysProcess ExtensionInduced process extension associated with increased ERK1/2 phosphorylation.

Table 2: In Vivo and Ex Vivo Effects of this compound on Oligodendrocyte Lineage Cells

ModelThis compound DosageTreatment DurationCell PopulationResult
Experimental Autoimmune Encephalomyelitis (EAE) Mice0.3 mg/kg bw30 daysOPCs and OligodendrocytesSignificantly increased numbers of both cell types.
Organotypic Cerebellar Slice Cultures100 pM14 daysOPCs (PDGFRα+)Trend towards an increase in OPC numbers.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rodent OPCs

This protocol is a synthesized method based on immunopanning techniques for isolating highly pure OPCs from neonatal rodent brains.

Materials:

  • Postnatal day 5-8 rodent pups (rats or mice)

  • Dissection tools

  • Papain dissociation system

  • Panning plates coated with anti-Ran-2 and anti-GalC antibodies (for negative selection)

  • Panning plate coated with anti-O4 antibody (for positive selection)

  • OPC proliferation medium (DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, bFGF)

  • OPC differentiation medium (DMEM/F12, N2 supplement, B27 supplement, T3)

  • Poly-D-lysine (PDL) coated culture flasks and plates

Procedure:

  • Tissue Dissection: Euthanize pups and dissect cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: Mince the tissue and incubate in a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.

  • Negative Selection: Incubate the cell suspension on panning plates coated with anti-Ran-2 and anti-GalC antibodies to remove astrocytes and mature oligodendrocytes.

  • Positive Selection: Transfer the non-adherent cells to a panning plate coated with an anti-O4 antibody to capture OPCs.

  • Cell Recovery: Wash the O4-positive plate to remove non-adherent cells. Detach the adherent OPCs using a cell scraper or trypsin.

  • Plating and Proliferation: Plate the isolated OPCs on PDL-coated flasks in OPC proliferation medium. Change the medium every 2-3 days.

  • Inducing Differentiation: Once the cells reach the desired confluency, switch to OPC differentiation medium to induce maturation.

Protocol 2: this compound Treatment and Differentiation Assay

Materials:

  • Cultured primary OPCs ready for differentiation

  • This compound (FTY720) stock solution (dissolved in DMSO)

  • OPC differentiation medium

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and BSA)

  • Primary antibodies against OPC and mature oligodendrocyte markers (e.g., anti-O4, anti-MBP, anti-CNPase)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plating for Differentiation: Seed the cultured OPCs onto PDL-coated coverslips in a 24-well plate at a suitable density.

  • This compound Treatment: The following day, replace the proliferation medium with differentiation medium containing the desired concentration of this compound (e.g., 10-100 nM). Include a vehicle control (DMSO).

  • Incubation: Culture the cells for 3-7 days, changing the medium with fresh this compound every 2-3 days.

  • Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with fluorescently labeled secondary antibodies. e. Counterstain with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).

Signaling Pathways and Visualizations

This compound's pro-differentiative effects on OPCs are mediated by a complex interplay of signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fingolimod_P This compound-P S1PR S1P Receptors (S1P1, S1P5) Fingolimod_P->S1PR Binds to PI3K PI3K S1PR->PI3K ERK ERK1/2 S1PR->ERK Shh_pathway Shh Pathway (Smo, Gli1) S1PR->Shh_pathway Akt Akt PI3K->Akt Differentiation OPC Differentiation (MBP, CNPase expression) Akt->Differentiation Survival Cell Survival Akt->Survival ERK->Differentiation Shh_pathway->Differentiation

Caption: this compound-P binds to S1P receptors on OPCs, activating downstream signaling pathways.

Experimental_Workflow cluster_isolation OPC Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Dissection 1. Dissect Cortices Digestion 2. Enzymatic Digestion Dissection->Digestion Panning 3. Immunopanning Digestion->Panning Recovery 4. Recover OPCs Panning->Recovery Proliferation 5. Proliferate OPCs Recovery->Proliferation Treatment 6. Treat with this compound Proliferation->Treatment ICC 7. Immunocytochemistry Treatment->ICC Quantification 8. Quantify Differentiation ICC->Quantification

References

Application Notes and Protocols for Fingolimod Treatment in Chronic Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1] In preclinical research, this compound is widely studied in animal models of chronic neuroinflammatory diseases, most notably Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS.[2][3] These application notes provide a comprehensive overview of this compound treatment regimens and detailed protocols for key experimental procedures in the context of chronic neuroinflammatory disease models.

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-phosphate.[4] This active metabolite binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), acting as a functional antagonist of the S1P1 receptor on lymphocytes.[4][5] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating inflammation.[6][7] Beyond its immunomodulatory effects, this compound can cross the blood-brain barrier and may exert direct effects on neural cells within the CNS, potentially promoting neuroprotection and repair mechanisms.[6][8][9]

This compound Treatment Regimens in EAE Models

The administration of this compound in EAE models can be broadly categorized into prophylactic and therapeutic regimens. Prophylactic treatment is initiated before or at the time of disease induction to assess the prevention of disease, while therapeutic treatment begins after the onset of clinical signs to evaluate its efficacy in suppressing or reversing established disease.[10][11]

Data Presentation: Summary of this compound Treatment Regimens
Parameter Prophylactic Regimen Therapeutic Regimen References
Timing of Initiation Day 0 (day of immunization) or shortly after (e.g., Day 2 or 6)Upon onset of clinical symptoms (e.g., score ≥ 1.0) or at a specific day post-immunization when disease is established (e.g., Day 12, 14, or 20)[1][10][11][12]
Dosage Range 0.3 mg/kg to 1 mg/kg daily0.15 mg/kg to 3 mg/kg daily[1][12][13][14][15]
Administration Routes Oral gavage, dissolved in drinking water, intraperitoneal (i.p.) injectionOral gavage, dissolved in drinking water, intraperitoneal (i.p.) injection[1][13][16][17]
Typical Duration Continuous throughout the study period (e.g., 21-35 days)For a defined period after disease onset (e.g., 14 days) or until the end of the experiment[3][10][13]
Reported Outcomes Significant reduction or complete prevention of clinical EAE scores, reduced CNS inflammation and demyelination, decreased immune cell infiltration into the CNS.Amelioration of clinical EAE severity, reversal of established paralysis, reduced CNS inflammation and demyelination, modulation of cytokine profiles.[1][3][10][11]

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[3][6]

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and CFA. This can be achieved by drawing the mixture into and out of a glass syringe or by using a high-speed homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).[3]

    • Administer 100-200 ng of PTX intraperitoneally (i.p.).[6][14]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p.[6][14]

Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of this compound treatment.[7]

Scoring Scale:

  • 0: No clinical signs.

  • 0.5: Tip of tail is limp.

  • 1: Limp tail.

  • 1.5: Limp tail and hind leg inhibition.

  • 2: Limp tail and weakness of hind legs.

  • 2.5: Limp tail and paralysis of one hind leg.

  • 3: Limp tail and complete paralysis of both hind legs.

  • 3.5: Limp tail, complete hind leg paralysis, and paresis of one forelimb.

  • 4: Complete paralysis of all four limbs (tetraplegia).

  • 5: Moribund state or death.

Procedure:

  • Mice should be observed daily, starting from day 7 post-immunization.

  • Scoring should be performed by an observer blinded to the treatment groups to avoid bias.

  • Body weight should also be recorded daily as it is an indicator of general health.

This compound Administration Protocols

a) Oral Gavage:

  • Prepare a stock solution of this compound in sterile water or saline.

  • Calculate the required dose based on the mouse's body weight (e.g., 0.3 mg/kg).[1]

  • Administer the calculated volume directly into the stomach using a ball-tipped gavage needle.

  • This is typically performed once daily.

b) In Drinking Water:

  • Determine the average daily water consumption per mouse.

  • Calculate the amount of this compound needed to achieve the desired daily dose (e.g., 0.3 mg/kg) in the calculated volume of water.[12][13]

  • Dissolve the this compound in the drinking water and provide it to the mice.

  • Prepare fresh this compound-containing water regularly.

c) Intraperitoneal (i.p.) Injection:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

  • Calculate the volume to be injected based on the desired dose (e.g., 1 mg/kg) and the mouse's body weight.[16][17]

  • Inject the solution into the peritoneal cavity using a sterile syringe and needle.

Histological Analysis of CNS Inflammation and Demyelination

This protocol outlines the steps for assessing inflammation and demyelination in the spinal cord of EAE mice.[18][19]

Materials:

Procedure:

  • Tissue Collection and Fixation:

    • At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 5-10 µm thick sections using a microtome.

    • Mount the sections on glass slides.

  • Staining:

    • H&E Staining for Inflammation: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm (pink). This allows for the identification of inflammatory cell infiltrates.

    • LFB Staining for Demyelination: Deparaffinize and rehydrate the sections. Stain with LFB solution, which stains myelin sheaths blue. Counterstain with a nuclear stain like Cresyl Violet. Areas of demyelination will appear as pale or unstained regions.[2]

  • Quantification:

    • Inflammation Score: (0) No inflammation; (1) Cellular infiltrates only in the perivascular space; (2) Mild cellular infiltration in the parenchyma; (3) Moderate cellular infiltration in the parenchyma; (4) Severe and extensive cellular infiltration in the parenchyma.

    • Demyelination Score: (0) No demyelination; (1) Mild demyelination; (2) Moderate demyelination; (3) Severe demyelination.[2]

Flow Cytometry for Immune Cell Profiling in the CNS

This protocol allows for the characterization of immune cell populations that have infiltrated the CNS.[20][21][22]

Materials:

  • Collagenase D

  • DNase I

  • Percoll

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • CNS Mononuclear Cell Isolation:

    • Perfuse mice with ice-cold PBS to remove blood from the vasculature.

    • Dissect the brain and spinal cord and mince the tissue.

    • Digest the tissue with Collagenase D and DNase I.

    • Generate a single-cell suspension by passing the digested tissue through a cell strainer.

    • Isolate mononuclear cells by Percoll gradient centrifugation.

  • Antibody Staining:

    • Resuspend the isolated cells in FACS buffer.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers for 20-30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages/microglia).

Mandatory Visualizations

This compound's Mechanism of Action

Fingolimod_Mechanism This compound This compound (Oral) SphK2 Sphingosine Kinase 2 (SphK2) This compound->SphK2 Phosphorylation Fingolimod_P This compound-Phosphate (Active Metabolite) S1P1_Receptor S1P1 Receptor on Lymphocyte Fingolimod_P->S1P1_Receptor Binds to SphK2->Fingolimod_P Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Lymph_Node Lymph Node Internalization->Lymph_Node Traps Lymphocytes in Bloodstream Bloodstream Lymphocyte Autoreactive Lymphocyte Lymphocyte->Bloodstream Egress CNS Central Nervous System (CNS) Bloodstream->CNS Infiltration Inflammation Neuroinflammation CNS->Inflammation Causes

Caption: this compound is phosphorylated to its active form, which leads to S1P1 receptor internalization on lymphocytes, trapping them in lymph nodes and preventing neuroinflammation.

S1P Receptor Downstream Signaling

S1P_Signaling S1PR1 S1PR1 Gi Gαi S1PR1->Gi S1PR2 S1PR2 S1PR2->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3 S1PR3 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_ERK Ras/ERK Pathway Gi->Ras_ERK PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_ERK->Cell_Survival PLC->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

Caption: S1P receptors couple to various G proteins, activating downstream pathways that regulate cell survival, proliferation, and cytoskeletal arrangement.[4][10][23][24]

Experimental Workflow for this compound Efficacy Testing in EAE

EAE_Workflow EAE_Induction EAE Induction (MOG35-55 in C57BL/6 Mice) Treatment_Groups Randomization into Treatment Groups (Vehicle vs. This compound) EAE_Induction->Treatment_Groups Treatment_Admin This compound Administration (Prophylactic or Therapeutic) Treatment_Groups->Treatment_Admin Monitoring Daily Monitoring (Clinical Score & Body Weight) Treatment_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology (CNS) - Inflammation (H&E) - Demyelination (LFB) Endpoint->Histology Flow_Cytometry Flow Cytometry (CNS/Spleen) - Immune Cell Profiling Endpoint->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (Serum/CNS) - ELISA/Multiplex Endpoint->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in the EAE mouse model.

References

Application of Fingolimod in Preclinical Models of Ischemic Stroke: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Fingolimod (FTY720) in preclinical models of ischemic stroke. It is intended to serve as a resource for researchers designing and conducting experiments to evaluate the therapeutic potential of this compound in this context. The information is compiled from numerous preclinical studies and aims to provide a detailed summary of quantitative data, experimental protocols, and the underlying mechanisms of action.

Introduction

This compound, an orally bioavailable modulator of sphingosine-1-phosphate (S1P) receptors, is an FDA-approved immunomodulatory drug for treating multiple sclerosis.[1] There is significant interest in its potential application for ischemic stroke due to its multifaceted mechanism of action that extends beyond immunomodulation to include direct neuroprotective effects.[2][3][4] Preclinical studies have consistently demonstrated that this compound can reduce infarct size, preserve the integrity of the blood-brain barrier, and modulate neuroinflammation.[2][3][4]

The primary immunological mechanism of this compound involves its action as a functional antagonist of S1P1 receptors on lymphocytes.[2] This leads to the sequestration of lymphocytes in lymphoid tissues, reducing their infiltration into the ischemic brain and thereby attenuating post-stroke neuroinflammation.[2] Beyond this, this compound has been shown to exert direct effects within the central nervous system, including enhancing blood-brain barrier integrity and reducing vascular permeability.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in ischemic stroke models.

Table 1: this compound Dosage and Administration in Preclinical Stroke Models

Animal ModelThis compound (FTY720) DoseRoute of AdministrationTiming of AdministrationReference
Mice (C57BL/6)0.5 mg/kgIntraperitoneal (i.p.)2, 24, and 48 hours after MCAO[5]
Mice (C57BL/6)1.0 mg/kgIntraperitoneal (i.p.)Immediately before reperfusion[6][7]
Mice (C57BL/6)1.0 mg/kgIntraperitoneal (i.p.)2 or 4 hours after onset of permanent MCAO[8]
Mice (Young, Aged, Hyperlipidemic)0.5 mg/kg (twice daily for 3 days)Intraperitoneal (i.p.)First dose 5 minutes before reperfusion[9]
Rats (Sprague-Dawley)0.5 mg/kgIntraperitoneal (i.p.)3 hours after reperfusion[1]
Rats0.25 mg/kg and 1.0 mg/kgIntraperitoneal (i.p.)Not specified[10]
Rats1.0 mg/kgIntraperitoneal (i.p.)30 minutes after reperfusion[8]

Table 2: Efficacy of this compound on Infarct Volume and Neurological Outcome

Animal ModelThis compound DoseInfarct Volume ReductionNeurological Outcome ImprovementReference
Mice (tMCAO)1.0 mg/kg~30% reduction at day 1Improved Bederson score and grip test[6][11]
Mice (tMCAO)Not specifiedSignificant reductionImproved neurological deficit[12][13]
Mice (pMCAO)1.0 mg/kgSignificant reduction when given 2 or 4h post-ischemiaBetter performance in behavioral tests up to 15 days[12][13][14]
Rats (tMCAO)Not specifiedSignificant reductionNot specified[12][13]
Rats (tMCAO/reperfusion)Dose-dependentSignificantly reducedSignificantly improved neurological deficits[2][15]
Hyperlipidemic Mice0.5 mg/kgDecreased infarct sizeNo difference in behavioral performance[5][16][17]
Aged Mice0.5 mg/kgNo significant effectSignificant improvement in foot fault test at day 7[5][16][17]

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects in ischemic stroke are attributed to its interaction with S1P receptors, which are expressed on various cells including lymphocytes, neurons, astrocytes, and microglia.[9] The key mechanisms include:

  • Lymphocyte Sequestration: this compound-phosphate, the active metabolite, acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their retention in lymph nodes.[9][18] This reduces the infiltration of inflammatory T and B cells into the ischemic brain parenchyma.

  • Blood-Brain Barrier (BBB) Integrity: this compound enhances BBB integrity by acting on S1P receptors on endothelial cells, reducing vascular permeability and edema.[2][3]

  • Direct Neuroprotection: this compound may exert direct protective effects on neural cells by modulating S1P receptor signaling, promoting cell survival pathways and reducing neuronal death.[1]

  • Modulation of Neuroinflammation: this compound can influence microglial polarization and suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] Some studies suggest it achieves this by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[2]

Fingolimod_Mechanism_of_Action cluster_blood Blood Vessel / Lymph Node cluster_brain Ischemic Brain Parenchyma cluster_outcomes Neuroprotective Outcomes This compound This compound (FTY720) S1P1_L S1P1 Receptor This compound->S1P1_L binds & internalizes S1PRs_CNS S1P Receptors (S1P1, S1P3, S1P5) This compound->S1PRs_CNS activates Lymphocyte Lymphocyte Lymphocyte->S1P1_L LymphocyteSequestration Lymphocyte Sequestration S1P1_L->LymphocyteSequestration prevents egress EndothelialCell Endothelial Cell BBBI_Integrity ↑ BBB Integrity ↓ Edema EndothelialCell->BBBI_Integrity Astrocyte Astrocyte NeuronalSurvival ↑ Neuronal Survival Astrocyte->NeuronalSurvival Neuron Neuron Neuron->NeuronalSurvival Microglia Microglia Neuroinflammation ↓ Neuroinflammation Microglia->Neuroinflammation S1PRs_CNS->EndothelialCell S1PRs_CNS->Astrocyte S1PRs_CNS->Neuron S1PRs_CNS->Microglia LymphocyteSequestration->Neuroinflammation reduces infiltration

Caption: this compound's multifaceted mechanism of action in ischemic stroke.

Experimental Protocols

This section provides a generalized protocol for evaluating this compound in a preclinical model of ischemic stroke, based on commonly used methodologies.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The transient MCAO model is frequently used to mimic ischemic stroke in rodents.

Materials:

  • Rodents (e.g., C57BL/6 mice, 20-25g; or Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (e.g., 6-0) with a rounded tip

  • Laser Doppler Flowmetry (LDF) probe

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and maintain anesthesia throughout the surgery. Place the animal on a heating pad to maintain core body temperature at 37°C. Secure the head in a stereotaxic frame.

  • Surgical Incision: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the CCA and the ECA. Place a temporary clip on the ICA.

  • Filament Insertion: Make a small incision in the CCA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.

  • Closure: Remove the temporary clip from the ICA, ligate the CCA stump, and close the incision.

  • Post-operative Care: Provide post-operative care, including analgesia and monitoring for recovery.

This compound Administration

Materials:

  • This compound (FTY720) powder

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound powder in the appropriate vehicle to the desired concentration (e.g., for a 0.5 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

  • Administration: Administer the this compound solution via the chosen route (intraperitoneal injection is common in preclinical studies). The timing of administration is a critical experimental parameter and should be chosen based on the study design (e.g., before reperfusion, immediately after, or at various time points post-MCAO).[5][6][9]

Assessment of Outcomes

4.3.1. Infarct Volume Measurement

  • At a predetermined time point post-MCAO (e.g., 24 hours, 72 hours, or later), euthanize the animals.

  • Harvest the brains and section them into coronal slices (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Image the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.

4.3.2. Neurological Deficit Scoring

  • Bederson Score: A commonly used scale to assess global neurological function.

  • Grip Test / Foot Fault Test: To evaluate motor function and coordination.[5][6]

  • Corner Test: To assess sensorimotor neglect.[9]

  • Behavioral tests should be performed at baseline and at multiple time points post-stroke to assess functional recovery.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical study of this compound in ischemic stroke.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (e.g., 2 weeks) BaselineTesting Baseline Behavioral Testing (e.g., Foot Fault, Corner Test) AnimalAcclimatization->BaselineTesting Randomization Randomization to Groups (Vehicle vs. This compound) BaselineTesting->Randomization MCAO_Surgery Ischemic Stroke Induction (tMCAO Surgery) Randomization->MCAO_Surgery Treatment Drug Administration (this compound or Vehicle) MCAO_Surgery->Treatment PostOpMonitoring Post-Operative Monitoring & Care Treatment->PostOpMonitoring Behavioral_FollowUp Follow-up Behavioral Testing (e.g., Day 3, 7, 14, 28) PostOpMonitoring->Behavioral_FollowUp Endpoint Endpoint Analysis Behavioral_FollowUp->Endpoint Histology Histology (Infarct Volume - TTC) Endpoint->Histology Day 2-7 FlowCytometry Flow Cytometry (Lymphocyte Counts) Endpoint->FlowCytometry Day 7 MolecularAnalysis Molecular Analysis (e.g., Cytokine levels, Western Blot) Endpoint->MolecularAnalysis Day 7

Caption: A typical experimental workflow for preclinical this compound studies.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of ischemic stroke. Its multifaceted mechanism of action, targeting both peripheral immunomodulation and direct neuroprotection within the CNS, makes it a promising candidate for further investigation. However, the efficacy of this compound can be influenced by factors such as the animal model, the presence of comorbidities, and the specific treatment regimen used.[5][17] The protocols and data presented here provide a foundation for researchers to design rigorous and well-controlled studies to further elucidate the therapeutic utility of this compound for ischemic stroke.

References

Measuring Fingolimod-Phosphate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fingolimod-phosphate (FTY720-P), the active metabolite of the immunomodulatory drug this compound (FTY720), in biological samples. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for this application.

Introduction

This compound, marketed as Gilenya®, is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of relapsing-remitting multiple sclerosis.[1] It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form the pharmacologically active metabolite, this compound-phosphate.[2][3] FTY720-P acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[2][4][5] Given that this compound-phosphate is the active moiety, its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies, as well as for therapeutic drug monitoring.[6]

Signaling Pathway of this compound

This compound is a structural analog of sphingosine. Upon administration, it is readily phosphorylated to this compound-phosphate. This active metabolite then binds to four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3] The binding of this compound-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, thereby preventing lymphocytes from egressing the lymph nodes.[2][5][7] This leads to a reversible reduction in the number of circulating lymphocytes.[8]

Fingolimod_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular S1PR1 S1P1 Receptor Internalization Internalization & Degradation S1PR1->Internalization Leads to This compound This compound (FTY720) SK2 Sphingosine Kinase 2 (SPHK2) This compound->SK2 Phosphorylation Fingolimod_P This compound-Phosphate (FTY720-P) SK2->Fingolimod_P Fingolimod_P->S1PR1 Binds to Lymphocyte_Egress Lymphocyte Egress (from Lymph Node) Inhibition->Lymphocyte_Egress Inhibition

This compound phosphorylation and S1P1 receptor modulation.

Experimental Protocols

The following protocols are generalized from several validated LC-MS/MS methods for the quantification of this compound and this compound-phosphate in human plasma and whole blood.[1][9][10][11]

Materials and Reagents
  • This compound and this compound-phosphate reference standards

  • Isotopically labeled internal standards (IS), e.g., this compound-D4 and this compound-phosphate-D4[1]

  • HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), 2-propanol, and water[1]

  • Formic acid[1]

  • Control human plasma (K3-EDTA) or whole blood[1]

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions of FTY720-P[9]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[10]

  • Analytical column (e.g., C18 column)[10]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, this compound-phosphate, and their respective internal standards in methanol (or methanol with 50% DMSO for FTY720-P) at a concentration of 1 mg/mL.[9]

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% v/v methanol to create working solutions for calibration standards and quality controls.[9]

  • Calibration Standards and QCs: Spike control plasma or whole blood with the appropriate working solutions to achieve the desired concentration range. For example, calibration curves can range from 0.3–150 ng/mL for this compound and 1.5–150 ng/mL for this compound-phosphate in plasma.[1] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.[9]

Sample Preparation: Protein Precipitation (for Plasma)

This is a simple and rapid method suitable for plasma samples.[1]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 5 µL of the internal standard working solution.[12]

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Combined Liquid-Liquid Extraction and Protein Precipitation (for Whole Blood)

This method allows for the synchronized determination of both this compound and its phosphate (B84403) metabolite from whole blood.[9][11]

  • This compound Extraction (LLE): To a 1 mL blood sample, add the internal standard for this compound. Add an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers. Transfer the organic layer containing this compound for analysis.[13]

  • This compound-phosphate Extraction (PPT): The remaining blood sample is then subjected to protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge. The supernatant containing this compound-phosphate is collected for analysis.[9][11]

  • For both extracts, the solvent is typically evaporated and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.[13]

Note: The interconversion of this compound and this compound-phosphate ex vivo can be a challenge. Lysing the blood cells has been shown to control this interconversion and improve sample homogeneity.[14]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 analytical column with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM).[9][11]

    • MRM Transitions:

      • This compound: m/z 308.4 → 255.3[9][11][13]

      • This compound-phosphate: m/z 388.2 → 255.3[9][11]

      • This compound-D4 (IS): m/z 312.4 → 259.3[13]

      • This compound-phosphate-D4 (IS): m/z 392.12 → 259.2[9]

Data Analysis

Quantification is based on the peak area ratio of the analyte to its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model. The concentrations of the unknown samples are then calculated from this curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis & Quantification A Collect Biological Sample (Plasma, Whole Blood) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->D E Centrifugation C->E D->E F Collect Supernatant/ Organic Layer E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis (Chromatographic Separation, MS Detection) G->H I Data Acquisition (Peak Area Ratios) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K

General workflow for this compound-phosphate analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound-phosphate.

Table 1: Method Validation Parameters for this compound-Phosphate Analysis
ParameterMethod 1 (Plasma)[1]Method 2 (Whole Blood)[9][11]Method 3 (Whole Blood)[10]
Linearity Range 1.5 - 150 ng/mL50 - 5000 pg/mLNot Specified
LLOQ 1.5 ng/mL50 pg/mLNot Specified
Intra-day Precision (CV%) < 15%2.22 - 11.20%2.73 - 9.31%
Inter-day Precision (CV%) < 15%4.81 - 10.33%Not Specified
Accuracy (% Recovery) Within ±15%90.45 - 112.41%90.08 - 107.00%
Extraction Recovery > 60%Not SpecifiedNot Specified
Table 2: Stability of this compound-Phosphate in Human Plasma[1]
Stability ConditionConcentration (ng/mL)Accuracy (%)Precision (CV%)
Bench-top (4h, RT) 4.098.55.2
10099.23.8
Freeze-Thaw (2 cycles) 4.0102.16.1
100101.54.5
Autosampler (48h, 6°C) 4.097.87.3
10098.95.9
Long-term (-20°C, 12 months) 4.095.68.1
10096.46.7
Long-term (-80°C, 12 months) 4.097.27.5
10098.16.2

Conclusion

The quantification of this compound-phosphate in biological samples is reliably achieved using LC-MS/MS. The described methods, particularly those employing protein precipitation for plasma and a combination of liquid-liquid extraction and protein precipitation for whole blood, offer the necessary sensitivity, accuracy, and precision for research and clinical applications. Adherence to validated protocols and careful sample handling to prevent ex vivo interconversion are critical for obtaining reliable data.

References

Application Notes and Protocols for Fingolimod Administration in In Vivo Two-Photon Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod (also known as FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors.[1][2] In vivo, this compound is phosphorylated to its active form, this compound-phosphate, which acts as a functional antagonist of S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). Beyond its effects on the peripheral immune system, this compound is lipophilic, allowing it to cross the blood-brain barrier and exert direct effects on CNS resident cells, including microglia, astrocytes, and neurons. These central effects make this compound a compelling subject for investigation using in vivo two-photon imaging, a powerful technique for visualizing cellular dynamics in the living brain with high resolution.

These application notes provide an overview of the administration of this compound for in vivo two-photon imaging studies in rodent models, with detailed protocols and a summary of expected quantitative outcomes.

Mechanism of Action of this compound

This compound's therapeutic effects are multifaceted, stemming from its action as an S1P receptor modulator. The key signaling pathway is initiated by the phosphorylation of this compound to this compound-P by sphingosine (B13886) kinase 2. This compound-P then binds to S1P receptors on various cell types, triggering downstream signaling cascades.

Fingolimod_Signaling cluster_blood Bloodstream cluster_cell Cell (e.g., Lymphocyte, Astrocyte) cluster_lymph Lymph Node cluster_cns Central Nervous System This compound This compound (FTY720) SphK2 Sphingosine Kinase 2 This compound->SphK2 Crosses cell membrane Fingolimod_P This compound-P SphK2->Fingolimod_P Phosphorylation S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) Fingolimod_P->S1PR Binds to Internalization Receptor Internalization & Degradation S1PR->Internalization Leads to Downstream Downstream Signaling S1PR->Downstream Lymphocyte Lymphocyte S1PR->Lymphocyte On Lymphocytes CNS_Cell CNS Cells (Microglia, Astrocytes, Neurons) S1PR->CNS_Cell On CNS Cells Sequestration Lymphocyte Sequestration Lymphocyte->Sequestration Neuroprotection Neuroprotective Effects CNS_Cell->Neuroprotection

Caption: this compound Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

The administration of this compound leads to measurable changes in both peripheral immune cell populations and CNS cellular characteristics. The following tables summarize quantitative data from preclinical studies.

Table 1: Effects of this compound on Peripheral Lymphocyte Counts

Animal Model Dosage and Route Duration of Treatment Change in Lymphocyte Count Reference
5xFAD Mice 0.3 mg/kg/day (oral) 7 months Significant decrease in percentage of lymphocytes in blood
5xFAD Mice 1 mg/kg/day (oral) 7 months Significant decrease in percentage of lymphocytes in blood

| Porcine | 1 mg/kg (IV) | Single dose | -75 ± 6% reduction at 2 hours post-administration | |

Table 2: Effects of this compound on CNS Microglia

Animal Model Dosage and Route Duration of Treatment Outcome Measure Result Reference
PCP-treated Rats 0.5 mg/kg & 1 mg/kg Not specified Iba-1 positive cells in dentate gyrus Inhibition of microglial activation
5xFAD Mice 0.03 mg/kg/day (oral) 7 months % of activated microglia Significant decrease
5xFAD Mice 1 mg/kg/day (oral) 7 months % of activated microglia Significant decrease
Rat Telencephalon Reaggregate Culture Not specified Not specified Microglial ferritin, TNF-alpha, IL-1 Down-regulation

| EAE Rat Model | 1 mg/kg/day | Preventive & Curative | (R)-[11C]PK11195 PET signal (neuroinflammation) | Reduced neuroinflammation in the brainstem | |

Table 3: Effects of this compound on Neuronal Structures

Model System This compound Concentration Duration of Treatment Outcome Measure Result Reference
Primary Hippocampal Neurons 10 nM (FTY720-P) 24 hours Dendritic spine density ~10% increase
Primary Hippocampal Neurons 100 nM (FTY720-P) 24 hours Dendritic spine density ~20% increase
Primary Hippocampal Neurons 10 nM (FTY720) 24 hours Total dendritic complexity Significant increase

| Primary Hippocampal Neurons | 10 nM (FTY720) | 24 hours | Total dendritic length | Significant increase | |

Experimental Protocols

Protocol 1: Chronic this compound Administration via Oral Gavage for Longitudinal Two-Photon Imaging

This protocol is suitable for long-term studies investigating the effects of this compound on synaptic plasticity, microglial surveillance, or disease progression in transgenic mouse models.

Materials:

  • This compound (FTY720) powder

  • Vehicle (e.g., sterile water or saline)

  • Animal gavage needles (20-22 gauge, flexible tip)

  • 1 ml syringes

  • Balance and weighing paper

  • Vortex mixer

  • Transgenic mice with fluorescently labeled neurons or microglia (e.g., Thy1-YFP or CX3CR1-GFP)

  • Two-photon microscope with a resonant scanner for fast imaging

  • Surgical tools for cranial window implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of this compound Solution:

    • On the day of administration, weigh the required amount of this compound powder. For a 1 mg/kg dose in a 25g mouse, you will need 0.025 mg.

    • Dissolve the this compound in the chosen vehicle. For example, to administer a volume of 100 µl, dissolve 0.25 mg of this compound in 1 ml of sterile water to achieve a concentration of 0.25 mg/ml.

    • Vortex the solution thoroughly to ensure it is fully dissolved.

  • Cranial Window Implantation:

    • Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, hippocampus) at least one week prior to the start of this compound administration to allow for recovery.

    • Implant a glass coverslip to create a chronic imaging window.

  • Baseline Two-Photon Imaging:

    • Prior to the first dose of this compound, acquire baseline images of the region of interest.

    • Anesthetize the mouse and fix its head under the two-photon microscope.

    • Identify and record the three-dimensional coordinates of specific dendritic segments or microglial fields for subsequent imaging sessions.

  • This compound Administration:

    • Administer this compound daily via oral gavage at the desired dose (e.g., 0.1 - 1 mg/kg).

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly deliver the this compound solution.

  • Longitudinal Two-Photon Imaging:

    • At predetermined time points (e.g., weekly), re-image the same regions of interest identified at baseline.

    • Use vascular landmarks to precisely relocate the imaging fields.

    • Acquire z-stacks to capture the three-dimensional structure of neurons and microglia.

  • Data Analysis:

    • Quantify changes in dendritic spine density and turnover, or microglia process motility and morphology over time, comparing the this compound-treated group to a vehicle-treated control group.

Fingolimod_Two_Photon_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Imaging Phase cluster_analysis Analysis Phase CranialWindow Cranial Window Implantation Recovery Surgical Recovery (1-2 weeks) CranialWindow->Recovery BaselineImaging Baseline Two-Photon Imaging Recovery->BaselineImaging FingolimodAdmin Daily this compound Administration (Oral Gavage) BaselineImaging->FingolimodAdmin LongitudinalImaging Longitudinal Two-Photon Imaging (e.g., weekly) FingolimodAdmin->LongitudinalImaging Repeated cycles LongitudinalImaging->FingolimodAdmin DataAnalysis Quantitative Analysis (Spine dynamics, microglia motility) LongitudinalImaging->DataAnalysis

Caption: Chronic this compound Two-Photon Imaging Workflow.
Protocol 2: Acute this compound Administration via Intraperitoneal Injection for Imaging Microglial Dynamics

This protocol is designed to investigate the immediate effects of this compound on microglial process motility and response to acute injury.

Materials:

  • This compound (FTY720) powder

  • Vehicle (e.g., sterile saline, 5% DMSO in saline)

  • 1 ml syringes and 27-30 gauge needles

  • Balance and weighing paper

  • Vortex mixer

  • Transgenic mice with fluorescently labeled microglia (e.g., CX3CR1-GFP)

  • Two-photon microscope with a resonant scanner

  • Surgical tools for acute cranial window preparation

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Optional: Laser for inducing focal micro-lesions

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 5% DMSO in saline). For a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration should be 0.25 mg/ml.

    • Vortex thoroughly to ensure complete dissolution.

  • Animal Preparation and Surgery:

    • Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine cocktail.

    • Perform a craniotomy over the region of interest to create an acute imaging window.

  • Baseline Two-Photon Imaging:

    • Position the mouse under the two-photon microscope.

    • Acquire baseline time-lapse images of microglial process motility for a defined period (e.g., 30 minutes).

  • This compound Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5 - 1 mg/kg).

  • Post-Injection Two-Photon Imaging:

    • Immediately following the injection, or after a specified delay, begin acquiring time-lapse images of the same microglial population.

    • Continue imaging for a prolonged period (e.g., 1-2 hours) to capture any dynamic changes in motility.

  • Optional: Micro-lesion Induction:

    • To assess the microglial response to injury, a focal laser-induced lesion can be created within the imaging field after this compound administration.

    • Image the recruitment of microglial processes to the site of injury.

  • Data Analysis:

    • Analyze the time-lapse image sequences to quantify microglial process motility (e.g., speed, directionality) before and after this compound administration.

    • If a lesion was induced, quantify the speed and extent of microglial process extension towards the injury site.

Conclusion

This compound's dual action on the peripheral immune system and the CNS makes it a subject of significant interest for neuroimmunological research. The use of in vivo two-photon imaging provides an unparalleled opportunity to dissect the cellular and subcellular mechanisms underlying its therapeutic effects in real-time within the living brain. The protocols and data presented here offer a foundation for researchers to design and execute rigorous experiments to further elucidate the role of this compound in CNS health and disease. Careful consideration of the experimental question, appropriate animal models, and precise administration and imaging protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing Fingolimod-Induced Lymphopenia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for assessing Fingolimod-induced lymphopenia in murine models. This document outlines the underlying mechanism of this compound action, detailed experimental protocols for inducing and measuring lymphopenia, and methods for data presentation and analysis.

Introduction

This compound (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] Its primary mechanism of action involves its phosphorylation in vivo to this compound-phosphate (this compound-P), which acts as a functional antagonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1).[1][3][4] This functional antagonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from secondary lymphoid organs and resulting in a profound but reversible lymphopenia in the peripheral blood. Mouse models are crucial for studying the pharmacodynamics of this compound and for the development of novel S1P receptor modulators. Accurate and consistent assessment of lymphopenia in these models is therefore of paramount importance.

Mechanism of Action: this compound and S1P1 Receptor Modulation

This compound is a structural analog of the natural ligand sphingosine (B13886). Upon administration, it is phosphorylated by sphingosine kinases (SphK1 and SphK2) to its active form, this compound-P. This compound-P then binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on an S1P gradient, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is the signal for them to exit the lymphoid tissue and enter circulation.

This compound-P, by acting as a functional antagonist, initially activates the S1P1 receptor but then causes its persistent internalization and subsequent degradation within the lymphocyte. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes, particularly naïve and central memory T cells, leads to a significant reduction in the number of circulating lymphocytes, a condition known as lymphopenia.

Figure 1: Mechanism of this compound-induced lymphocyte sequestration.

Experimental Protocols

I. Induction of Lymphopenia in Mice

A. This compound Administration

  • Dosage: this compound is typically administered to mice at doses ranging from 0.1 to 5 mg/kg body weight. A commonly used and effective dose to induce significant lymphopenia is 1 mg/kg/day.

  • Route of Administration: this compound can be administered via oral gavage or intraperitoneal (i.p.) injection.

  • Vehicle: this compound is often dissolved in sterile water, saline, or a solution of dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline or phosphate-buffered saline (PBS).

  • Treatment Duration: A single dose of this compound can induce lymphopenia within 24 hours. For sustained lymphopenia, daily administration is recommended. The duration of treatment will depend on the specific experimental design.

B. Experimental Workflow

Experimental_Workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline_blood Collect Baseline Blood Sample acclimatize->baseline_blood group Randomize into Control & Treatment Groups baseline_blood->group treat Administer this compound or Vehicle group->treat monitor_blood Monitor Blood Lymphocyte Counts at Predetermined Time Points treat->monitor_blood tissue_harvest Harvest Lymphoid Tissues (Optional) monitor_blood->tissue_harvest data_analysis Data Analysis monitor_blood->data_analysis tissue_harvest->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing this compound-induced lymphopenia.

II. Assessment of Lymphopenia

A. Blood Sample Collection

  • Method: Blood samples can be collected serially from the same mouse to monitor the kinetics of lymphopenia. The lateral saphenous vein or tail vein are suitable sites for repeated, minimally invasive blood collection. For terminal studies, cardiac puncture can be performed to collect a larger volume of blood.

  • Volume: Typically, 20-50 µL of blood is sufficient for analysis by flow cytometry.

  • Anticoagulant: Blood should be collected into tubes containing an anticoagulant such as EDTA to prevent clotting.

B. Lymphocyte Counting using Flow Cytometry

Flow cytometry is the gold standard for accurately counting different lymphocyte populations.

  • Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer or an ammonium-chloride-potassium (ACK) lysis buffer.

  • Antibody Staining: White blood cells are then stained with fluorescently-labeled antibodies specific for various lymphocyte markers. A common panel includes:

    • Pan-leukocyte marker: CD45

    • T cell markers: CD3, CD4, CD8

    • B cell marker: B220 (CD45R) or CD19

  • Data Acquisition: Samples are acquired on a flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to gate on specific lymphocyte populations and determine their absolute counts or percentages.

C. Histological Analysis of Lymphoid Tissues (Optional)

To confirm the sequestration of lymphocytes, lymphoid organs such as the spleen and lymph nodes can be harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections can then be stained with hematoxylin (B73222) and eosin (B541160) (H&E) or with specific antibodies (immunohistochemistry) to visualize the lymphocyte populations.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.

Table 1: Peripheral Blood Lymphocyte Counts Following this compound Treatment

Treatment GroupTime PointTotal Lymphocytes (cells/µL)CD4+ T Cells (cells/µL)CD8+ T Cells (cells/µL)B Cells (cells/µL)
Vehicle Control Baseline2500 ± 3001200 ± 150600 ± 80700 ± 90
24 hours2400 ± 2801150 ± 140580 ± 75670 ± 85
72 hours2450 ± 3101180 ± 160590 ± 80680 ± 90
This compound (1 mg/kg) Baseline2600 ± 3201250 ± 160620 ± 85730 ± 95
24 hours800 ± 100300 ± 40250 ± 30250 ± 35
72 hours750 ± 90280 ± 35230 ± 28240 ± 30

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control at the same time point. (Note: The data in this table is illustrative and should be replaced with actual experimental results).

Summary and Conclusions

The protocols and techniques described in these application notes provide a robust framework for assessing this compound-induced lymphopenia in mice. Consistent application of these methods will ensure the generation of high-quality, reproducible data, which is essential for understanding the immunological effects of this compound and for the preclinical evaluation of new S1P receptor modulators. Careful experimental design, precise execution of protocols, and thorough data analysis are critical for obtaining meaningful results in this field of research.

References

Application Notes and Protocols for In Vitro Combination Therapy of Fingolimod with Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fingolimod (FTY720), an approved treatment for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator. Beyond its established immunomodulatory effects, emerging preclinical evidence highlights its direct neuroprotective and regenerative potential within the central nervous system (CNS). A promising strategy to amplify these neuroprotective effects is the combination of this compound with other neuroprotective agents, particularly cell-based therapies. This document provides detailed application notes and protocols for in vitro studies on the synergistic neuroprotective effects of this compound in combination with neural stem cells (NSCs) and mesenchymal stem cells (MSCs). The primary mechanism of this synergy appears to be the enhanced production of neurotrophic factors and the promotion of oligodendrocyte differentiation, leading to improved neuronal support and myelination.

I. This compound in Combination with Neural Stem Cells (NSCs) for Enhanced Oligodendrocyte Differentiation and Myelination

Application Note:

This compound, in combination with neural stem cells (NSCs), has been shown to significantly promote the differentiation of NSCs into mature oligodendrocytes, the myelin-producing cells of the CNS. This synergistic effect is, in part, mediated by the upregulation of key neurotrophic factors. This approach offers a promising avenue for therapeutic strategies aimed at remyelination and neuroprotection in demyelinating diseases. In vitro co-culture models are instrumental in elucidating the cellular and molecular mechanisms underlying this synergy.

Quantitative Data Summary:
Treatment GroupOutcome MeasureResultReference
This compound + NSCsMature Oligodendrocytes (CC1+ cells)~2.75-fold increase compared to control[1]
This compound aloneMature Oligodendrocytes (CC1+ cells)~1.25-fold increase compared to control[1]
NSCs aloneMature Oligodendrocytes (CC1+ cells)~1.33-fold increase compared to control[1]
This compound + NSCsBrain-Derived Neurotrophic Factor (BDNF) gene expressionSignificantly upregulated[1]
This compound + NSCsGlial Cell Line-Derived Neurotrophic Factor (GDNF) gene expressionSignificantly upregulated[1]
Experimental Protocol: In Vitro Co-culture of this compound and NSCs

Objective: To assess the effect of this compound on the differentiation of NSCs into oligodendrocytes in vitro.

Materials:

  • Neural stem cells (NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)

  • Astrocyte differentiation medium

  • This compound (FTY720)

  • Poly-L-ornithine and laminin-coated culture plates/coverslips

  • Primary antibodies: anti-CC1 (for mature oligodendrocytes), anti-GFAP (for astrocytes)

  • Secondary antibodies (fluorescently labeled)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Real-time PCR reagents for gene expression analysis (primers for BDNF, GDNF, etc.)

Procedure:

  • NSC Culture: Culture NSCs as neurospheres in proliferation medium. For differentiation experiments, dissociate neurospheres into single cells.

  • Plating: Plate dissociated NSCs on poly-L-ornithine and laminin-coated plates or coverslips in astrocyte differentiation medium.

  • This compound Treatment: Add this compound to the culture medium at desired concentrations (e.g., 1-10 nM). Include a vehicle-only control group.

  • Incubation: Culture the cells for a specified period (e.g., 3 days) to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with a detergent-based buffer (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with primary antibodies (anti-CC1, anti-GFAP) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Microscopy and Quantification:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of CC1+ cells relative to the total number of DAPI-stained nuclei to determine the extent of oligodendrocyte differentiation.

  • Gene Expression Analysis (Optional):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct real-time PCR to quantify the expression levels of neurotrophic factor genes (e.g., BDNF, GDNF).

Visualization of Experimental Workflow and Signaling Pathway:

G cluster_workflow Experimental Workflow: this compound and NSC Co-culture NSC_culture NSC Culture (Neurospheres) Dissociation Dissociation to Single Cells NSC_culture->Dissociation Plating Plating on Coated Surfaces Dissociation->Plating Treatment This compound Treatment Plating->Treatment Differentiation Differentiation (3 days) Treatment->Differentiation Analysis Endpoint Analysis: - Immunocytochemistry (CC1, GFAP) - Gene Expression (BDNF, GDNF) Differentiation->Analysis

Caption: Workflow for in vitro assessment of this compound's effect on NSC differentiation.

G This compound This compound (FTY720) S1PR S1P Receptors (S1P1, S1P3, S1P5) This compound->S1PR MAPK_ERK MAPK/ERK Pathway S1PR->MAPK_ERK BDNF_GDNF Increased BDNF & GDNF Expression MAPK_ERK->BDNF_GDNF Oligodendrocyte Oligodendrocyte Differentiation & Maturation BDNF_GDNF->Oligodendrocyte Myelination Enhanced Myelination Oligodendrocyte->Myelination

Caption: this compound signaling pathway for enhanced oligodendrocyte differentiation.

II. This compound in Combination with Mesenchymal Stem Cells (MSCs) for Enhanced Neurotrophic Factor Secretion

Application Note:

This compound can potentiate the neuroprotective effects of mesenchymal stem cells (MSCs) by stimulating their secretion of neurotrophic factors. This combination therapy leverages the paracrine activity of MSCs, which release a cocktail of beneficial molecules that support neuronal survival and modulate the local inflammatory environment. In vitro studies are essential to quantify the enhancement of neurotrophic factor secretion by MSCs in the presence of this compound and to assess the neuroprotective capacity of the resulting conditioned medium on neuronal cultures.

Quantitative Data Summary:
Treatment GroupOutcome MeasureResultReference
This compoundMSC MigrationPromoted
This compoundMSC ProliferationPromoted
This compoundNeurotrophic Factor Secretion from MSCsInduced
This compoundPro-inflammatory Cytokine Production from Astrocytes/MicrogliaSuppressed
Experimental Protocol: Assessing Neuroprotective Effects of this compound-Treated MSC Conditioned Medium

Objective: To determine if this compound enhances the neuroprotective properties of MSC-secreted factors.

Materials:

  • Mesenchymal stem cells (MSCs)

  • MSC growth medium

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Neuronal culture medium

  • This compound (FTY720)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)

  • ELISA kits for specific neurotrophic factors (e.g., BDNF, GDNF)

  • Cell viability assay reagents (e.g., MTT, LDH assay)

Procedure:

  • MSC Culture and Treatment:

    • Culture MSCs to sub-confluency.

    • Replace the growth medium with a serum-free medium and treat with this compound (e.g., 10 nM) for a specified duration (e.g., 48 hours). Include a vehicle-only control.

  • Conditioned Medium Collection:

    • Collect the culture supernatant (conditioned medium) from both this compound-treated and control MSCs.

    • Centrifuge the conditioned medium to remove any detached cells and debris.

  • Neurotrophic Factor Quantification:

    • Use ELISA kits to measure the concentrations of specific neurotrophic factors (e.g., BDNF, GDNF) in the collected conditioned medium.

  • Neuronal Culture and Neurotoxicity Induction:

    • Plate neuronal cells at an appropriate density.

    • After allowing the cells to adhere and stabilize, induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the culture medium for a defined period.

  • Neuroprotection Assay:

    • Following neurotoxin exposure, replace the medium with the collected conditioned medium from either this compound-treated or control MSCs.

    • Incubate the neuronal cultures with the conditioned medium for 24-48 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay (e.g., MTT or LDH assay) to quantify the extent of neuroprotection conferred by the conditioned medium from the different treatment groups.

Visualization of Experimental Workflow and Synergistic Action:

G cluster_workflow Experimental Workflow: MSC Conditioned Medium Neuroprotection Assay MSC_culture MSC Culture Fingolimod_treatment This compound Treatment MSC_culture->Fingolimod_treatment CM_collection Conditioned Medium Collection Fingolimod_treatment->CM_collection ELISA Neurotrophic Factor Quantification (ELISA) CM_collection->ELISA Neuroprotection Neuroprotection Assay (with Conditioned Medium) CM_collection->Neuroprotection Neuronal_culture Neuronal Culture Neurotoxin Neurotoxin Exposure Neuronal_culture->Neurotoxin Neurotoxin->Neuroprotection Viability_assay Cell Viability Assessment Neuroprotection->Viability_assay

Caption: Workflow for assessing the neuroprotective effects of this compound-treated MSCs.

G This compound This compound MSC Mesenchymal Stem Cell (MSC) This compound->MSC Neurotrophic_Factors Increased Secretion of Neurotrophic Factors (BDNF, GDNF, etc.) MSC->Neurotrophic_Factors Neuron Neuron Neurotrophic_Factors->Neuron Paracrine Effect Neuroprotection Neuroprotection & Survival Neuron->Neuroprotection

Caption: Synergistic neuroprotective action of this compound and MSCs.

References

Troubleshooting & Optimization

troubleshooting Fingolimod solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fingolimod (also known as FTY720). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Solubility

Q1: What is this compound and why is its solubility a concern?

This compound is an immunomodulating drug used to treat relapsing multiple sclerosis.[1][2] It is a structural analog of sphingosine (B13886) and acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][3] this compound hydrochloride, the commonly used salt, is a lipophilic molecule with poor water solubility and is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[4] Its solubility is highly pH-dependent, which presents significant challenges when preparing solutions in standard aqueous buffers for in vitro and other experimental assays.

Q2: Why does my this compound hydrochloride precipitate when I add it to my PBS or cell culture medium?

This compound's solubility dramatically decreases as the pH increases from acidic to neutral or alkaline. Buffers like Phosphate-Buffered Saline (PBS), typically at a pH of 7.2-7.4, create an environment where this compound is practically insoluble. Research has shown its solubility to be less than 0.01 mg/mL in a pH 6.8 phosphate (B84403) buffer. When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is diluted into a larger volume of neutral pH aqueous media, the organic solvent is diluted, and the this compound "crashes out" or precipitates because it cannot remain dissolved in the aqueous environment.

Q3: What is the best solvent for making a this compound stock solution?

This compound hydrochloride is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide. The choice of solvent depends on the experimental system's tolerance. For cell culture, DMSO is most common, but the final concentration should be kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.

  • DMSO: Soluble up to 100 mM.

  • Ethanol: Soluble up to 100 mM (may require warming).

  • A stock solution in these solvents can be prepared at concentrations of approximately 20 mg/mL.

Q4: Can I prepare a stock solution of this compound in water?

Preparing a primary stock solution in water is not recommended due to its very poor solubility. While one source indicates a high solubility of 50 mg/mL in H2O with the use of sonication, this is not typical and may not result in a stable solution. Another report notes that while it is freely soluble in deionized water, it has extremely low solubility in neutral buffers. This suggests that dissolving in pure water may result in a slightly acidic solution where it is more soluble, but this solution would likely precipitate upon addition to a buffered system. The most reliable method is to first dissolve the compound in an organic solvent.

Experimental Best Practices

Q5: What is the recommended procedure for diluting a this compound stock into an aqueous buffer or cell culture medium?

To minimize precipitation, a specific dilution protocol is essential. The key is to avoid rapid solvent exchange and to keep the final concentration below the solubility limit in the aqueous medium.

  • Prepare a high-concentration stock in 100% DMSO or ethanol.

  • Warm the aqueous buffer or cell culture medium to 37°C, as solubility is often lower in cold liquids.

  • Perform a serial dilution if a large dilution factor is required. It can be beneficial to first make an intermediate dilution of the stock solution in the organic solvent.

  • Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual introduction helps the compound disperse and dissolve rather than immediately aggregate and precipitate.

  • Do not store the final aqueous solution. These solutions are not stable and should be prepared fresh for each experiment and used within the same day.

Q6: My solution looks fine at first, but I see a precipitate after incubating for a few hours. What is happening?

This is known as delayed precipitation. It can occur due to several factors:

  • Changes in Media Environment: Over time in an incubator, the pH of the media can shift, potentially lowering this compound's solubility.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the medium to form insoluble complexes.

  • Temperature Fluctuations: Removing the culture vessel from the incubator can cause temperature drops that reduce solubility.

To mitigate this, ensure your final concentration is well below the maximum solubility limit and consider using serum-free media if interactions with serum proteins are suspected.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and pH. The data below is compiled from various sources to provide a comparative overview.

Table 1: this compound Physicochemical Properties
PropertyValueSource(s)
Molecular Weight343.9 g/mol (HCl salt)
pKa7.82 - 9.38 (basic amine)
logP~4.1
Table 2: this compound Hydrochloride Solubility
Solvent / BufferpHTemperatureSolubilitySource(s)
DMSON/AN/A~20 mg/mL to 100 mM
EthanolN/AN/A~20 mg/mL to 100 mM
H₂ON/AN/A50 mg/mL (with sonication)
0.1 N HCl1.0N/AFreely soluble
Phosphate Buffer6.825°C / 37°C< 0.01 mg/mL
PBS7.4N/APractically Insoluble
PBS:Ethanol (1:1)7.2N/A~0.2 mg/mL
Tris, Sodium Phosphate, HEPESNeutralN/ASolubility is decreased

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound Hydrochloride (MW: 343.9 g/mol ) in DMSO.

Materials:

  • This compound Hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weigh out 3.44 mg of this compound Hydrochloride powder and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. This compound hydrochloride is stable for at least 4 years when stored as a solid at -20°C.

Visual Diagrams

This compound Signaling Pathway

This compound is a prodrug that is phosphorylated in vivo to this compound-Phosphate. This active metabolite then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and functional antagonism. This sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.

Fingolimod_Pathway cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_outcome Cellular Outcome This compound This compound SphK2 Sphingosine Kinase 2 (SphK2) This compound->SphK2 Phosphorylation Fingolimod_P This compound-Phosphate (Active Metabolite) SphK2->Fingolimod_P S1PR1 S1P Receptor 1 (S1PR1) Fingolimod_P->S1PR1 Binds & Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Leads to

Caption: this compound is phosphorylated to its active form, which binds to S1P receptors, causing their internalization and sequestering lymphocytes.

Experimental Workflow for Solution Preparation

This workflow illustrates the recommended steps for preparing a final working solution of this compound in an aqueous medium for cell culture experiments.

Fingolimod_Workflow start Start prep_stock 1. Prepare 10 mM Stock in 100% DMSO start->prep_stock warm_media 2. Pre-warm Aqueous Medium to 37°C prep_stock->warm_media add_stock 3. Add Stock Dropwise to Medium while Vortexing warm_media->add_stock check_sol 4. Visually Inspect for Precipitation add_stock->check_sol use_now 5. Use Immediately in Experiment check_sol->use_now Clear Solution end End use_now->end

Caption: Recommended workflow for preparing a this compound working solution for in vitro experiments.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical flowchart to help researchers troubleshoot and resolve common precipitation issues with this compound.

Fingolimod_Troubleshooting start Precipitate Observed in Aqueous Buffer q_stock Was the primary stock prepared in 100% DMSO or Ethanol? start->q_stock a_stock_no No: Re-dissolve in pure organic solvent first. q_stock->a_stock_no No a_stock_yes Yes q_stock->a_stock_yes Yes q_dilution How was the stock diluted in the aqueous buffer? a_stock_yes->q_dilution a_dilution_rapid Rapidly/in cold buffer: Use pre-warmed buffer and add stock slowly with mixing. q_dilution->a_dilution_rapid Rapidly a_dilution_slow Slowly/in warm buffer q_dilution->a_dilution_slow Correctly q_conc Is the final concentration too high? a_dilution_slow->q_conc a_conc_yes Yes: Lower the final working concentration. q_conc->a_conc_yes Yes a_conc_no No: Consider buffer components. Try a simpler buffer like saline or use co-solvents (e.g., ethanol). q_conc->a_conc_no No

Caption: A troubleshooting flowchart for addressing this compound precipitation in aqueous solutions.

References

Technical Support Center: Fingolimod-Induced Cytotoxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Fingolimod-induced cytotoxicity in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: Is this compound (FTY720) expected to be cytotoxic to primary neurons?

This compound's effect on primary neurons is complex and can be context-dependent. While it is widely recognized for its neuroprotective effects in various models of neurological diseases, some studies have reported dose-dependent cytotoxicity.[1][2][3] High concentrations of this compound (e.g., 5000 nM) have been shown to induce toxicity in neural crest stem cells over 24 and 72 hours.[3] Therefore, unexpected cytotoxicity in primary neuron cultures could be a result of experimental conditions.

Q2: My primary neurons are showing signs of distress and death after this compound treatment. What are the possible causes?

Several factors could contribute to neuronal death in your cultures:

  • High Concentration of this compound: As mentioned, high concentrations can be directly toxic.

  • Off-target Effects: While this compound primarily targets sphingosine-1-phosphate (S1P) receptors, it can have other cellular effects.[4]

  • Culture Health: The overall health of your primary neuron culture is crucial. Issues like poor attachment, low plating density, or nutrient depletion can make neurons more susceptible to stress from drug treatment.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic to your neurons.

Q3: What are the typical signs of a healthy primary neuron culture?

Healthy primary neuron cultures exhibit specific morphological characteristics. Within an hour of seeding, neurons should adhere to the substrate. In the first two days, they should extend minor processes and show initial axon outgrowth. By day four, dendritic outgrowth should be visible, and by one week, the formation of a mature network should be underway. These cultures can typically be maintained for over three weeks. Clumping or aggregation of neurons can be a sign of an unhealthy culture, possibly due to issues with the coating substrate.

Troubleshooting Guides

Problem 1: Unexpected Neuronal Death After this compound Treatment
Possible Cause Troubleshooting Step
This compound Concentration Too High Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary neuron type and experimental duration. Start with low nanomolar concentrations and titrate up. A study on epidermal neural crest stem cells found that concentrations of 50-600 nM increased cell viability after 6 hours, while 5000 nM induced toxicity at 24 and 72 hours.
Poor Culture Conditions Ensure optimal plating density (generally 1,000–5,000 cells per mm²) to avoid stress from sparse or overly dense cultures. Verify the integrity of your coating substrate (e.g., Poly-D-Lysine) as degradation can lead to neuronal clumping and death. Use appropriate serum-free media and supplements, as serum can promote glial proliferation and negatively impact neuronal health.
Solvent Toxicity Prepare a vehicle control group with the same concentration of the solvent used to dissolve this compound. This will help differentiate between drug-induced cytotoxicity and solvent-induced toxicity.
Contamination Regularly inspect your cultures for any signs of bacterial or fungal contamination.
Problem 2: Inconsistent Results Across Experiments
Possible Cause Troubleshooting Step
Variability in Primary Culture Health Standardize your neuron isolation and culture protocol. The age of the animal used for dissection can impact culture health, with embryonic cultures often being preferred. Ensure consistent plating densities and media changes.
Edge Effects in Multi-well Plates Evaporation from outer wells in 96- or 384-well plates can lead to hyperosmolality and affect cell viability. To minimize this, avoid using the outer wells for experiments or use techniques to reduce evaporation, such as sealing plates with a gas-permeable membrane.
Reagent Variability Use fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents, including media and supplements, are from consistent lots.

Experimental Protocols

Assessing this compound-Induced Cytotoxicity using LDH Assay

This protocol is adapted from a study that evaluated the protective effect of this compound against H₂O₂-induced cytotoxicity in R28 cells.

  • Cell Plating: Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • This compound Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • LDH Assay: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions. This assay measures the amount of LDH released into the medium from damaged cells.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Quantifying Apoptosis using Western Blot for Cleaved Caspase-3

This method is based on a study that examined the effect of this compound on apoptotic markers in a neuronal cell line.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability of Epidermal Neural Crest Stem Cells (EPI-NCSCs)

This compound Concentration (nM)Effect on Cell Viability (after 6h)Effect on Cell Viability (after 24h & 72h)
50-600IncreasedNo significant change
5000Not specifiedInduced toxicity

Data summarized from a study on EPI-NCSCs, which may serve as a reference for neuronal studies.

Table 2: Neuroprotective Effects of this compound (FTY) on TNFα-Induced Neuronal Injury in R28 Cells

Treatment GroupCell Viability (% of Control)
Control100%
TNFα (10 ng/mL)~55%
TNFα + FTY (25 nM)Significantly increased vs. TNFα alone
TNFα + FTY (50 nM)Significantly increased vs. TNFα alone
TNFα + FTY (100 nM)Significantly increased vs. TNFα alone

This table summarizes the neuroprotective effects observed in a model of TNFα-induced injury. Note that in this context, this compound is reducing cytotoxicity.

Signaling Pathways and Visualizations

This compound can modulate several signaling pathways that influence neuronal survival and apoptosis.

This compound's Pro-Survival and Anti-Apoptotic Signaling

In many contexts, this compound promotes neuronal survival by activating pro-survival pathways and inhibiting apoptotic cascades. It can act through S1P receptors to engage pathways like PI3K/Akt and MAPK/ERK, which promote cell survival. This compound has also been shown to suppress neuronal apoptosis by inhibiting the activation of caspase-3 and modulating the expression of Bcl-2 family proteins.

Fingolimod_Neuroprotection FTY This compound (FTY720-P) S1PR1 S1P Receptor 1 FTY->S1PR1 activates PI3K PI3K S1PR1->PI3K MAPK MAPK S1PR1->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 upregulates Survival Neuronal Survival Akt->Survival promotes MAPK->Survival promotes Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Potential Cytotoxicity Pathway via PP2A Activation

This compound is also an activator of Protein Phosphatase 2A (PP2A). While PP2A has complex roles, its activation can lead to the dephosphorylation of pro-survival proteins and promote apoptosis in certain cell types, particularly cancer cells. This pathway could potentially contribute to cytotoxicity in neurons under specific conditions.

Fingolimod_Cytotoxicity FTY This compound PP2A Protein Phosphatase 2A (PP2A) FTY->PP2A activates FAK FAK PP2A->FAK dephosphorylates Apoptosis Apoptosis PP2A->Apoptosis promotes PI3K_path FAK-PI3K Pathway FAK->PI3K_path Caspase6 Caspase-6 Survival_Signal Pro-survival Signaling PI3K_path->Survival_Signal promotes Caspase6->Apoptosis

Caption: Potential this compound-induced apoptotic pathway.

Experimental Workflow for Investigating Cytotoxicity

A logical workflow is essential for systematically investigating this compound's effects on primary neurons.

Experimental_Workflow Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Dose Dose-Response Treatment (this compound vs. Vehicle) Culture->Dose Viability Assess Cell Viability (e.g., MTT, LDH Assay) Dose->Viability Morphology Morphological Analysis (Microscopy) Dose->Morphology Apoptosis Apoptosis Assays (TUNEL, Caspase-3 Staining/WB) Viability->Apoptosis If cytotoxic Morphology->Apoptosis If signs of death Mechanism Mechanism Investigation (Western Blot for Signaling Pathways) Apoptosis->Mechanism Data Data Analysis & Interpretation Mechanism->Data

Caption: Workflow for cytotoxicity assessment.

References

optimizing Fingolimod concentration to avoid off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Fingolimod (FTY720) In Vitro

Welcome to the technical support center for the use of this compound (FTY720) in in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (FTY720) in vitro?

A1: this compound is a prodrug, meaning it is converted into its active form, this compound-phosphate (FTY720-P), by sphingosine (B13886) kinases (SphKs), primarily SphK2.[1][2] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, 3, 4, 5).[2][3] The therapeutic effects in multiple sclerosis are largely attributed to its action on the S1P1 receptor on lymphocytes.[2][3][4] Initial activation is followed by the internalization and degradation of the S1P1 receptor, leading to functional antagonism.[2][5] This prevents lymphocytes from leaving lymph nodes, reducing their infiltration into the central nervous system.[3]

Q2: What are the known S1P receptor-independent ("off-target") effects of this compound?

A2: At higher concentrations (typically greater than 2 µM), this compound can exert several off-target effects.[6] These are often independent of its phosphorylation and include:

  • Inhibition of Ceramide Synthases (CerS): this compound can competitively inhibit CerS, leading to a decrease in ceramides (B1148491) and an increase in dihydrosphingosine.[7][8][9][10]

  • Inhibition of Histone Deacetylases (HDACs): The active form, FTY720-P, can enter the nucleus and inhibit class I HDACs, leading to increased histone acetylation.[1][11][12][13][14]

  • Activation of Protein Phosphatase 2A (PP2A): this compound can activate the tumor suppressor PP2A by disrupting its interaction with the endogenous inhibitor SET.[11][15][16][17][18] This action does not require phosphorylation.[15][16]

  • Inhibition of Sphingosine Kinase 1 (SPHK1): As a sphingosine analog, FTY720 can act as a competitive inhibitor of SPHK1.[6]

Q3: What is a recommended starting concentration range for in vitro experiments to ensure S1P receptor specificity?

A3: To maintain specificity for S1P receptors, it is crucial to use the lowest effective concentration.

  • For S1P Receptor Modulation: FTY720-P binds to S1P receptors with high affinity in the low nanomolar (nM) range (0.3–3.1 nM).[3] In cell-based assays focusing on S1P receptor signaling, concentrations between 10 nM and 100 nM are often sufficient to observe receptor-mediated effects like preventing TNFα-induced injury.[19]

  • Avoiding Off-Target Effects: Off-target effects are generally reported at concentrations of 2 µM or higher .[6] For example, inhibition of ceramide synthase has been noted at concentrations from 500 nM to 5 µM.[9] Cytotoxicity in various cell lines, such as medulloblastoma and HepG2 cells, becomes significant at concentrations of 5 µM to 10 µM.[20][21][22]

Q4: Does the unphosphorylated form of this compound have biological activity?

A4: Yes, several key off-target effects do not require this compound to be phosphorylated. The activation of Protein Phosphatase 2A (PP2A) and the inhibition of ceramide synthase are notable examples of activities exerted by the parent this compound molecule.[7][15][16][18]

Troubleshooting Guide

Problem 1: I'm observing high levels of cytotoxicity and cell death, even at concentrations intended to be therapeutic.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general toxicity. Cytotoxicity is a known dose- and time-dependent effect.[20][21] In HepG2 cells, for instance, a significant reduction in viability was observed after 72 hours of treatment with 5 µM and 10 µM FTY720-P.[21]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from a low nM range up to 10-20 µM to determine the IC50 for cytotoxicity in your specific cell line. Use a cell viability assay like MTT, LDH, or NRU.[20][21]

    • Reduce Concentration: Based on the dose-response data, select a concentration well below the cytotoxic threshold that still achieves the desired on-target effect. For S1P receptor modulation, concentrations in the 10-100 nM range are often effective without causing significant cell death.[19]

    • Check Exposure Time: Shorten the incubation time. Some studies show that cytotoxicity increases significantly with longer exposure times (e.g., 72 hours vs. 24 hours).[20][21]

Problem 2: My experimental results are inconsistent with known S1P receptor signaling pathways.

  • Possible Cause: The this compound concentration used may be high enough to engage off-target pathways that confound your results. For example, if you are studying apoptosis, high concentrations of this compound could be inducing cell death via PP2A activation or ceramide pathway disruption, independent of S1P receptor signaling.[11][15]

  • Troubleshooting Steps:

    • Review Concentration: Check if your working concentration exceeds the ~1-2 µM threshold where off-target effects become more prominent.[6]

    • Use S1P Receptor Antagonists: To confirm that your observed effect is S1P receptor-mediated, perform experiments in the presence of a specific S1P receptor antagonist. If the effect is blocked, it is likely on-target.

    • Test for Off-Target Markers: Assay for known off-target effects. For example, measure histone H3 acetylation to check for HDAC inhibition or measure ceramide levels to check for CerS inhibition.[7][22] This can help determine if these pathways are being activated at your working concentration.

Problem 3: I am not observing the expected effect on lymphocyte migration or S1P receptor internalization.

  • Possible Cause: The cells may have low expression of sphingosine kinase 2 (SphK2), the primary enzyme that phosphorylates this compound into its active form.[1] Without sufficient FTY720-P, S1P receptor-mediated effects will be diminished.

  • Troubleshooting Steps:

    • Use Phosphorylated this compound: The most direct solution is to use commercially available FTY720-P instead of the parent compound. This bypasses the need for cellular phosphorylation.

    • Verify SphK2 Expression: If using the parent compound is necessary, verify the expression of SphK2 in your cell line via qPCR or Western blot.

    • Optimize Cell Density and Conditions: Ensure that cell culture conditions are optimal, as cellular stress can alter enzymatic activity.

Data on this compound Concentrations and Effects

The following tables summarize quantitative data from various in vitro studies to help guide concentration selection.

Table 1: On-Target (S1P Receptor-Mediated) Effects

EffectCell TypeThis compound ConcentrationOutcomeCitation
S1P Receptor BindingVarious0.3 - 3.1 nM (FTY720-P)High-affinity binding to S1P1,3,4,5[3]
NeuroprotectionR28 Neuro-retinal cells25 - 50 nMSignificant prevention of TNFα-induced injury[19]
Oligodendrocyte Process ExtensionMature OligodendrocytesLow doses (prolonged exposure)Promoted process extension via S1P receptors[23]

Table 2: Off-Target and Cytotoxic Effects

EffectCell Type/SystemThis compound ConcentrationOutcomeCitation
Ceramide Synthase 2 InhibitionIn vitro enzyme assayKᵢ of 2.15 µM, IC₅₀ of 6.4 µMCompetitive inhibition of the enzyme[7][10]
Ceramide Synthesis InhibitionCultured cells500 nM - 5 µMInhibition observed at high sphinganine (B43673) levels[9]
CytotoxicityHepG2 cells5 µM and 10 µM (FTY720-P)>20% reduction in cell viability after 72h[21]
CytotoxicityMedulloblastoma cells7.5 µM and 10 µMSignificant reduction in cell viability[22]
HDAC InhibitionRecombinant HDACs, Neuronal CellsNot specifiedFTY720-P inhibits class I HDACs[1]
Inhibition of Tumor Cell MigrationVarious cancer cells≤ 2 µMLower concentration than needed for cytotoxicity[6]

Experimental Protocols

Protocol 1: Determining Cytotoxicity Using the MTT Assay

This protocol is adapted from studies assessing FTY720-P-induced cytotoxicity in HepG2 cells.[21]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound or FTY720-P in complete cell culture medium. Concentrations ranging from 0.1 µM to 20 µM are recommended to capture the full dose-response curve. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank values. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Histone H3 Acetylation (HDAC Inhibition)

This protocol is based on methods used to show this compound's effect on histone acetylation in medulloblastoma cells.[22]

  • Cell Treatment: Plate cells (e.g., DAOY) in 6-well plates. Treat with this compound at various concentrations (e.g., 5 µM, 7.5 µM, 10 µM) and a vehicle control for 24 hours.

  • Histone Extraction: Harvest the cells and extract histones using a commercial histone extraction kit according to the manufacturer's instructions.

  • Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • ELISA Assay: Use a commercial ELISA kit specific for acetylated Histone H3 (e.g., Acetyl-Histone H3 ELISA Kit).

  • Procedure: Add 50 µL of histone extract (diluted to an appropriate concentration in assay buffer) to the wells of the antibody-coated plate. Follow the kit's instructions for incubation with detection antibodies and substrate.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Normalize the acetylated H3 levels to the total amount of protein loaded. Express the results as a fold change relative to the vehicle-treated control.

Visualizations: Pathways and Workflows

Fingolimod_On_Target_Pathway cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_output FTY720 This compound (FTY720) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P This compound-P (Active Form) SphK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Binds & Activates Internalization Receptor Internalization & Degradation S1PR1->Internalization Prolonged Activation G_Protein G-Protein Signaling S1PR1->G_Protein Downstream Effects Effect Functional Antagonism (e.g., Lymphocyte Retention) Internalization->Effect FTY720_ext This compound (Extracellular) FTY720_ext->FTY720 Crosses Membrane

Caption: On-target signaling pathway of this compound (FTY720).

Fingolimod_Off_Target_Pathways cluster_sphingo Sphingolipid Metabolism cluster_pp2a PP2A Pathway cluster_hdac Epigenetic Regulation FTY720 This compound (FTY720) (Higher Concentrations, >1-2 µM) FTY720P This compound-Phosphate FTY720->FTY720P Phosphorylation (via SphK2) CerS Ceramide Synthase (CerS) FTY720->CerS Inhibits SET SET (PP2A Inhibitor) FTY720->SET Binds & Disrupts Interaction with PP2A HDAC Class I HDACs (in Nucleus) FTY720P->HDAC Inhibits Ceramide_down ↓ Ceramide Levels CerS->Ceramide_down PP2A Protein Phosphatase 2A (PP2A) SET->PP2A Inhibits PP2A_active ↑ PP2A Activity (Tumor Suppression, Apoptosis) PP2A->PP2A_active Histone_acetyl ↑ Histone Acetylation HDAC->Histone_acetyl FTY720_parent This compound (Parent Drug) FTY720_parent->FTY720

Caption: Major off-target pathways of this compound at high concentrations.

Experimental_Workflow cluster_cytotoxicity Step 1: Assess Cytotoxicity cluster_on_target Step 2: Determine On-Target Efficacy cluster_off_target Step 3: Validate Specificity start Goal: Determine Optimal In Vitro FTY720 Concentration dose_response Perform broad dose-response curve (e.g., 10 nM to 20 µM) start->dose_response viability_assay Use cell viability assay (MTT, LDH) at 24h, 48h, 72h dose_response->viability_assay ic50 Determine IC50 for cytotoxicity viability_assay->ic50 on_target_assay Perform functional on-target assay (e.g., S1PR signaling, migration) ic50->on_target_assay on_target_dose Use concentrations well below IC50 (e.g., 1 nM to 1 µM) on_target_assay->on_target_dose ec50 Determine EC50 for desired effect on_target_dose->ec50 check_off_target Select concentration with max on-target effect and minimal cytotoxicity ec50->check_off_target off_target_markers Test for off-target markers (e.g., p-Histone H3, Ceramide levels) at selected concentration check_off_target->off_target_markers is_off_target Are off-target markers significantly elevated? off_target_markers->is_off_target conclusion_good Concentration is Optimized: High on-target activity, minimal off-target effects. is_off_target->conclusion_good No conclusion_bad Concentration is too high. Select lower concentration and repeat Step 3. is_off_target->conclusion_bad Yes conclusion_bad->check_off_target

Caption: Workflow for optimizing this compound concentration in vitro.

References

why is Fingolimod not reducing lymphocyte counts in my animal model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fingolimod (FTY720) in animal models and encountering a lack of expected reduction in peripheral lymphocyte counts.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on peripheral lymphocyte counts in animal models?

A1: this compound is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Its active form, this compound-phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2] This prevents their egress from lymph nodes, leading to a profound but reversible reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[3] The effect is dose-dependent, with higher doses generally causing a greater reduction in lymphocyte counts.[3][4]

Q2: How long does it take to see a reduction in lymphocyte counts after this compound administration?

A2: A reduction in peripheral lymphocyte counts is typically observed within hours of the first dose. In a human single-dose study, a 38% decrease in lymphocyte count was seen 22 hours after administration. The nadir (lowest point) of lymphocyte count is generally reached within 6 hours in humans, though this can vary. In mice, significant reductions in peripheral blood lymphocytes are also observed within 24 hours of administration.

Q3: Is the effect of this compound on lymphocyte counts reversible?

A3: Yes, the lymphopenia induced by this compound is reversible. After discontinuation of the drug, lymphocyte counts gradually return to baseline levels. The recovery time can vary depending on the dose and duration of treatment.

Troubleshooting Guide: Why is this compound Not Reducing Lymphocyte Counts in My Animal Model?

If you are not observing the expected lymphopenia after this compound administration in your animal model, several factors could be at play. This guide provides a step-by-step approach to troubleshoot the issue.

Step 1: Verify Experimental Protocol and Drug Integrity

Issue: Incorrect dosage, improper administration, or degraded this compound can lead to a lack of efficacy.

Troubleshooting Actions:

  • Dosage Calculation: Double-check your calculations for the this compound dose. Ensure it is appropriate for the species and weight of your animals.

  • Drug Formulation and Stability: this compound hydrochloride has low solubility in neutral pH media but is more soluble in acidic solutions or organic solvents like ethanol (B145695) and DMSO. Improper dissolution or storage can lead to precipitation and an inaccurate administered dose.

    • Recommendation: Prepare fresh dosing solutions for each experiment. If using a vehicle, ensure this compound is fully dissolved and stable in that vehicle for the duration of your experiment. Consider a formulation using a small amount of an organic solvent followed by dilution in an aqueous buffer.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and pharmacokinetics of this compound.

    • Recommendation: Ensure the chosen route is appropriate and has been validated in the literature for your animal model. For oral gavage, ensure proper technique to avoid incorrect delivery.

Step 2: Evaluate Animal-Specific Factors

Issue: The physiological state of the animals and species-specific differences can influence the response to this compound.

Troubleshooting Actions:

  • Species-Specific Differences in Metabolism: this compound is a prodrug that needs to be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to its active form, this compound-phosphate. The rate of this phosphorylation can differ between species. For instance, the phosphorylation of this compound in human platelets is four times slower than in rats.

    • Recommendation: Review literature specific to your animal model to understand the known pharmacokinetics and effective dose ranges.

  • S1P Receptor Expression and Affinity: While S1P1 is the primary target, this compound also interacts with other S1P receptor subtypes (S1P3, S1P4, and S1P5). Species-specific variations in the expression levels and binding affinities of these receptors could potentially alter the overall pharmacological effect.

  • Impact of Anesthesia: Some anesthetic agents can independently affect lymphocyte counts. For example, some volatile anesthetics have been shown to be immunosuppressive and can decrease lymphocyte counts, which could mask or interfere with the effects of this compound.

    • Recommendation: If blood collection requires anesthesia, choose an agent with minimal known effects on lymphocyte populations or ensure your control group is treated with the same anesthetic regimen to account for its effects.

  • Gut Microbiome: The gut microbiome can influence the immune system and drug metabolism. While direct evidence for the gut microbiome metabolizing this compound is limited, it is known that disease-modifying therapies can alter the gut microbiota, which in turn can modulate immune responses.

    • Recommendation: Be aware of potential variability in the gut microbiome of your animal colony and consider its potential impact on experimental outcomes.

Step 3: Refine Measurement and Analysis Techniques

Issue: Inaccurate or inconsistent methods for quantifying lymphocytes can lead to misleading results.

Troubleshooting Actions:

  • Blood Collection Timing: The timing of blood collection relative to this compound administration is critical. The maximum effect on lymphocyte counts occurs within a specific time window.

    • Recommendation: Collect blood at multiple time points after administration (e.g., 6, 24, and 48 hours) to capture the nadir of lymphocyte counts.

  • Flow Cytometry Protocol: Inconsistent staining, incorrect gating, or issues with the flow cytometer can lead to inaccurate lymphocyte counts.

    • Recommendation: Use a validated and standardized flow cytometry protocol for identifying and quantifying lymphocyte populations. Include appropriate controls, such as unstained cells and compensation controls.

Quantitative Data Summary

ParameterMiceRatsDogs
Typical Oral Dose Range 0.3 - 1 mg/kg/day0.3 - 3 mg/kg/day0.01 - 0.05 mg/kg
Expected Lymphocyte Reduction Dose-dependent; significant reduction at 0.3 and 1 mg/kg/daySignificant lymphopeniaDose-dependent reduction up to 0.05 mg/kg
Time to Onset of Lymphopenia Within 24 hoursWithin 24 hoursRapid reduction
Bioavailability (Oral) 16% (10 mg/kg) to 69% (50 mg/kg) for a derivative24-35% for a derivative~27.5% for a derivative
Half-life Not explicitly found for this compound19-23 hoursNot explicitly found for this compound

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound hydrochloride (FTY720) powder

  • Ethanol (100%)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.

  • Prepare a stock solution: Weigh the this compound powder and dissolve it in a small volume of 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). This compound hydrochloride is soluble in ethanol at approximately 20 mg/mL.

  • Vortex and sonicate: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the tube to aid dissolution.

  • Prepare the dosing solution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for oral gavage. For example, to achieve a 1 mg/kg dose in a 20g mouse with a gavage volume of 100 µL, the final concentration would be 0.2 mg/mL.

  • Administer via oral gavage: Administer the freshly prepared solution to the mice using a proper oral gavage needle.

Protocol 2: Quantification of Peripheral Blood Lymphocytes in Mice by Flow Cytometry

Materials:

  • Whole blood collected in EDTA-coated tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently-conjugated antibodies against mouse lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect approximately 50-100 µL of whole blood from each mouse via a suitable method (e.g., submandibular or retro-orbital bleed) into EDTA-coated tubes to prevent clotting.

  • Antibody Staining:

    • Add 50 µL of whole blood to a FACS tube.

    • Add the predetermined optimal concentrations of fluorescently-conjugated antibodies against lymphocyte surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • RBC Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer to each tube.

    • Vortex gently and incubate for 5-10 minutes at room temperature in the dark.

  • Washing:

    • Centrifuge the tubes at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 2 mL of FACS buffer.

    • Repeat the centrifugation and washing step.

  • Resuspension and Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Further gate on specific lymphocyte subsets (e.g., T cells, B cells, CD4+ T cells, CD8+ T cells) based on the expression of their respective markers.

    • Calculate the percentage and absolute count of each lymphocyte population.

Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SphK2 Sphingosine Kinase 2 (SphK2) This compound->SphK2 Phosphorylation FingolimodP This compound-Phosphate (Active Form) SphK2->FingolimodP S1P1_Receptor S1P1 Receptor FingolimodP->S1P1_Receptor Binds and acts as a functional antagonist Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Internalization Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition Lymph_Node Lymph Node Lymphocyte_Egress_Inhibition->Lymph_Node Lymphocyte_Sequestration Lymphocyte Sequestration (Lymphopenia) Lymphocyte_Egress_Inhibition->Lymphocyte_Sequestration Peripheral_Blood Peripheral Blood

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (e.g., 1 week) start->animal_acclimation group_assignment Random Group Assignment (Control & this compound) animal_acclimation->group_assignment baseline_blood_collection Baseline Blood Collection (Optional, for baseline counts) group_assignment->baseline_blood_collection drug_preparation This compound/Vehicle Preparation baseline_blood_collection->drug_preparation drug_administration Drug Administration (e.g., Oral Gavage) drug_preparation->drug_administration post_treatment_blood_collection Post-Treatment Blood Collection (e.g., 24h, 48h, 72h) drug_administration->post_treatment_blood_collection flow_cytometry Flow Cytometry for Lymphocyte Counting post_treatment_blood_collection->flow_cytometry data_analysis Data Analysis and Statistical Comparison flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental Workflow.

Troubleshooting_Workflow start No Reduction in Lymphocyte Counts Observed check_protocol Step 1: Verify Experimental Protocol start->check_protocol check_dosage Dosage Calculation Correct? check_protocol->check_dosage check_formulation Drug Formulation & Stability OK? check_dosage->check_formulation Yes revise_protocol Revise Protocol check_dosage->revise_protocol No check_administration Administration Route & Technique Correct? check_formulation->check_administration Yes check_formulation->revise_protocol No check_animal_factors Step 2: Evaluate Animal-Specific Factors check_administration->check_animal_factors Yes check_administration->revise_protocol No check_species Species-Specific Metabolism/Receptor Profile Considered? check_animal_factors->check_species check_anesthesia Confounding Effects of Anesthesia Ruled Out? check_species->check_anesthesia Yes consult_literature Consult Species-Specific Literature check_species->consult_literature No check_measurement Step 3: Refine Measurement & Analysis check_anesthesia->check_measurement Yes optimize_protocol Optimize Protocol check_anesthesia->optimize_protocol No check_timing Blood Collection Timing Optimized? check_measurement->check_timing check_flow_cytometry Flow Cytometry Protocol Validated? check_timing->check_flow_cytometry Yes check_timing->optimize_protocol No check_flow_cytometry->consult_literature Yes, still no effect check_flow_cytometry->optimize_protocol No

Caption: Troubleshooting Workflow.

References

Technical Support Center: Minimizing Fingolimod's Cardiovascular Side Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cardiovascular side effects during preclinical studies with Fingolimod (FTY720).

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiovascular side effect observed with this compound in preclinical models?

A1: The most prominent and immediate cardiovascular side effect of this compound is a transient, dose-dependent bradycardia (a decrease in heart rate).[1][2][3][4] This is often accompanied by a prolongation of the atrioventricular (AV) conduction, which can manifest as first-degree or, less commonly, second-degree AV block.[4]

Q2: What is the underlying mechanism of this compound-induced bradycardia?

A2: this compound is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, this compound-phosphate, acts as an agonist at S1P receptor subtype 1 (S1P1) and subtype 3 (S1P3), which are expressed on atrial myocytes. This agonism activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the myocyte membrane, and a subsequent decrease in heart rate. This mechanism is similar to the vagomimetic effect of acetylcholine.

Q3: Why is the bradycardia induced by this compound transient?

A3: The bradycardia is transient due to the pharmacological tolerance that develops with continued exposure. This compound initially acts as an agonist but prolonged stimulation leads to the internalization and subsequent degradation of S1P1 receptors on the cell surface. This functional antagonism prevents further signaling through the receptor, and the heart rate returns toward baseline levels, typically within 24 hours, even with repeated dosing.

Q4: Can this compound-induced bradycardia be reversed or prevented in preclinical experiments?

A4: Yes, this compound-induced bradycardia can be reversed by the administration of a non-selective muscarinic antagonist like atropine (B194438). Atropine blocks the downstream effects on the GIRK channels, thereby increasing the heart rate. Pre-treatment with atropine can also prevent the nadir in heart rate that typically occurs a few hours after this compound administration.

Q5: Are there specific animal models that are more sensitive to this compound's cardiovascular effects?

A5: While bradycardia is observed across different species, some studies suggest that guinea pigs may be more predictive of the human response to S1P1-selective agonists compared to mice, rats, or dogs. Additionally, a preclinical study in mice has shown that older animals may experience a more pronounced bradycardia, potentially due to higher S1PR3 expression.

Troubleshooting Guides

Issue 1: Severe or Prolonged Bradycardia in Animal Models
Potential Cause Troubleshooting Steps
Incorrect Dosing: Overdose of this compound.- Verify all dose calculations, stock solution concentrations, and administration volumes. - If possible, measure plasma concentrations of this compound and its active phosphate (B84403) metabolite to confirm exposure levels.
Animal Health Status: Underlying cardiac conditions or compromised health of the animal.- Ensure all animals undergo a thorough health screen before the study. - Exclude animals with pre-existing cardiovascular abnormalities.
Anesthesia Interaction: Some anesthetics can have cardiodepressant effects that may potentiate this compound-induced bradycardia.- If using anesthesia, select an agent with minimal cardiovascular impact. - If feasible for the experimental endpoint, consider using conscious, telemetered animals to avoid anesthetic confounds.
Age of Animals: Older animals may exhibit a more pronounced bradycardic response.- If using aged animals, consider a dose-ranging study to establish a tolerable dose. - Be prepared for a more significant heart rate decrease in this population.
Issue 2: Unexpected Atrioventricular (AV) Block
Potential Cause Troubleshooting Steps
High Dose of this compound: AV block is a known, though less frequent, dose-dependent effect.- Review the dose being administered. A lower dose may mitigate this effect while still achieving the desired immunological outcome.
Concomitant Medications: Administration of other drugs with negative chronotropic or dromotropic effects.- Carefully review the experimental protocol for any other administered substances that could affect cardiac conduction.
Electrode Placement (for ECG): Poor signal quality can sometimes be misinterpreted as an arrhythmia.- Ensure proper placement and contact of ECG electrodes for a clear and stable signal. - Have the ECG recordings reviewed by a trained professional to confirm the diagnosis of AV block.

Quantitative Data from Preclinical Studies

Parameter Animal Model This compound Dose Observation Reference
Heart Rate Reduction Mice1 mg/kgSignificant heart rate reduction within 60 minutes, returning to baseline within 24 hours.
Heart Rate Reduction Healthy Volunteers0.5 mgAdjusted mean treatment difference of -7.9 bpm.
Heart Rate Reduction Healthy Volunteers1.25 mgAdjusted mean treatment difference of -11.9 bpm.
PR Interval Prolongation Humans (Pooled Analysis)0.5 mgMean prolongation of 4.5 ms.
PR Interval Prolongation Humans (Pooled Analysis)1.25 mgMean prolongation of 11.3 ms.
Oral Bioavailability Mice10 mg/kg16%
Oral Bioavailability Mice50 mg/kg69%
Oral Bioavailability Rats10, 30, 100 mg/kg24%, 35%, 28% respectively
Oral Bioavailability Dogs20 mg/kg (capsule)27.5%

Experimental Protocols

Protocol 1: In Vivo Electrophysiology (ECG) Recording in Rodents

Objective: To monitor heart rate and rhythm in response to this compound administration.

Materials:

  • This compound (or vehicle control)

  • Anesthesia (e.g., isoflurane) if required

  • ECG recording system with needle electrodes or implantable telemetry device

  • Data acquisition and analysis software

  • Animal heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the animal if not using a telemetry system. Maintain a stable plane of anesthesia throughout the recording period.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Insert subcutaneous needle electrodes in a standard lead II configuration (Right arm, Left leg, with a ground electrode).

  • Baseline Recording:

    • Allow the animal to stabilize for at least 15-30 minutes after instrumentation.

    • Record a stable baseline ECG for a minimum of 15 minutes prior to drug administration.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Recording:

    • Continuously record the ECG for at least 6 hours post-administration, as the nadir of the heart rate is typically observed within this timeframe.

    • For extended studies, recordings can be taken at various time points (e.g., 24 hours) to observe the return to baseline.

  • Data Analysis:

    • Analyze the recorded ECG data to determine heart rate, PR interval, QRS duration, and QT interval.

    • Identify any arrhythmias, such as atrioventricular block.

Protocol 2: S1P1 Receptor Internalization Assay in Cardiac Tissue

Objective: To visualize and quantify the internalization of S1P1 receptors in cardiomyocytes following this compound treatment.

Materials:

  • Primary cardiomyocytes or a suitable cardiac cell line expressing fluorescently-tagged S1P1 receptors (e.g., S1P1-GFP).

  • This compound-phosphate (the active metabolite)

  • Confocal microscope

  • Cell culture reagents

  • Image analysis software

Procedure:

  • Cell Culture and Treatment:

    • Culture the cardiomyocytes or cell line under standard conditions.

    • Treat the cells with this compound-phosphate at the desired concentration and for various time points (e.g., 5, 30, 60 minutes). Include a vehicle-treated control group.

  • Fixation and Staining (Optional):

    • If not using live-cell imaging, fix the cells with 4% paraformaldehyde.

    • Cell membranes can be counterstained if necessary.

  • Confocal Microscopy:

    • Acquire high-resolution images of the cells using a confocal microscope.

    • In untreated cells, the fluorescently-tagged S1P1 receptors will be localized to the plasma membrane.

    • In this compound-treated cells, observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles (endosomes), indicating receptor internalization.

  • Image Analysis and Quantification:

    • Use image analysis software to quantify the degree of receptor internalization. This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

    • Compare the extent of internalization between different treatment groups and time points.

Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod_P This compound-P S1P1 S1P1 Receptor Fingolimod_P->S1P1 Agonist Binding S1P3 S1P3 Receptor Fingolimod_P->S1P3 Agonist Binding G_protein Gi/o Protein S1P1->G_protein Activation Internalization Receptor Internalization S1P1->Internalization Sustained Activation S1P3->G_protein Activation GIRK GIRK Channel G_protein->GIRK Opens K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Bradycardia Bradycardia Hyperpolarization->Bradycardia

Caption: this compound-P signaling pathway leading to bradycardia.

Experimental_Workflow_ECG cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia/Telemetry) ECG_Setup ECG Electrode Placement Animal_Prep->ECG_Setup Baseline Baseline Recording (15-30 min) ECG_Setup->Baseline Admin This compound/Vehicle Administration Baseline->Admin Post_Dose Post-Dose Recording (≥6 hours) Admin->Post_Dose Data_Acq Data Acquisition Post_Dose->Data_Acq Analysis ECG Parameter Analysis (HR, PR, etc.) Data_Acq->Analysis

Caption: Experimental workflow for in vivo ECG monitoring.

References

Fingolimod Stability and Degradation in Long-Term Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of fingolimod (FTY720) in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound hydrochloride is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) at concentrations of at least 20 mg/ml.[1] For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least two years.[1] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q2: How stable is this compound in cell culture media at 37°C?

A2: While the in vivo half-life of this compound is 6-9 days, specific quantitative data on its half-life in common cell culture media (e.g., DMEM, RPMI) under standard culture conditions (37°C, 5% CO₂) is not extensively reported in publicly available literature.[3][4] However, studies on forced degradation indicate that this compound is susceptible to degradation under certain conditions. For instance, a solution of this compound was found to be very labile when exposed to heat, with about 67% degradation observed after five days at 80°C.[5] While cell culture conditions are less harsh, a gradual degradation over long-term experiments is possible.

Q3: What are the known degradation products of this compound?

A3: Forced degradation studies have identified several degradation products of this compound under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6][7] Under basic hydrolytic conditions, acetylated degradation products can be formed, especially if acetonitrile (B52724) is used as a co-solvent.[6] Oxidative conditions can also lead to the formation of several degradation products.[7] It is important to note that the specific degradation products that may form under the milder conditions of long-term cell culture have not been fully characterized in the literature.

Q4: Is this compound sensitive to light?

A4: Yes, this compound in solution has shown sensitivity to light. Significant degradation has been observed after exposure to UV or visible light over several days.[5] Therefore, it is recommended to protect this compound solutions from light during preparation, storage, and experimentation.

Q5: How does the pH of the cell culture medium affect this compound stability?

A5: The pH of the medium can significantly impact this compound's stability. This compound is more soluble in acidic conditions and shows extensive degradation under basic hydrolysis.[6] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While this is not strongly basic, prolonged exposure to this pH at 37°C could contribute to gradual degradation. It is crucial to maintain a stable pH in the cell culture to ensure the consistent activity of this compound.

Q6: What is the active form of this compound in cell culture?

A6: this compound (FTY720) is a prodrug that is phosphorylated in cells by sphingosine (B13886) kinase 2 (SphK2) to its active form, this compound-phosphate (FTY720-P).[8][9] FTY720-P is the molecule that acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected drug efficacy in long-term cultures. This compound degradation in the culture medium over time.1. Replenish the medium more frequently: For experiments lasting several days or weeks, consider replacing the medium containing this compound every 24-48 hours to maintain a consistent concentration of the active compound. 2. Protect from light: Ensure that the cell culture plates or flasks are protected from direct light exposure in the incubator. 3. Monitor and control pH: Regularly check the pH of your culture medium. If your cell line produces high levels of acidic or basic metabolites, consider using a more strongly buffered medium or adjusting the medium replacement schedule.
Precipitate formation upon adding this compound to the culture medium. Poor solubility of this compound at the neutral pH of the culture medium. This compound hydrochloride has very low solubility at neutral or alkaline pH.1. Prepare a concentrated stock solution in an appropriate organic solvent: Dissolve this compound in DMSO or ethanol at a high concentration. 2. Dilute the stock solution directly into the pre-warmed culture medium with vigorous mixing: This helps to rapidly disperse the drug and prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent toxicity to the cells.
Variability in experimental results between batches of this compound. Differences in the purity or stability of the this compound compound.1. Source from a reputable supplier: Ensure you are using a high-purity grade of this compound. 2. Proper storage: Store the solid compound and stock solutions as recommended to prevent degradation.[1][2] 3. Perform quality control: If variability persists, consider analytical validation of the compound's concentration and purity.
Unexpected cellular toxicity. High concentration of the organic solvent used for the stock solution.1. Calculate the final solvent concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is below the toxic threshold for your specific cell line. 2. Run a solvent control: Include a control group in your experiment that is treated with the same final concentration of the solvent alone.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's stability and properties. It is important to note that data for long-term stability in cell culture media is limited, and much of the available information comes from forced degradation studies under conditions that are more extreme than typical cell culture.

Table 1: this compound Solubility and Storage Recommendations

Parameter Value/Recommendation Reference
Solubility in Organic Solvents ≥ 20 mg/mL in Ethanol, DMSO, Dimethyl formamide[1]
Solubility in Aqueous Buffers Sparingly soluble; ~0.2 mg/mL in 1:1 Ethanol:PBS (pH 7.2)[1]
Solid Form Storage ≥ 2 years at -20°C[1]
Stock Solution Storage (Organic Solvent) 1 month at -20°C; 6 months at -80°C[2]
Aqueous Solution Storage Not recommended for more than one day[1]

Table 2: Summary of this compound Degradation under Stress Conditions

Stress Condition Observation Reference
Acid Hydrolysis (1M HCl, 80°C, 2h) ~37% degradation[5]
Base Hydrolysis Extensive degradation[6]
Oxidative Stress (3% H₂O₂, 80°C, 2h) Significant degradation[5]
Thermal Stress (Aqueous solution, 80°C, 5 days) ~67% degradation[5]
Photolytic Stress (UV or visible light, 5 days) Significant degradation (~50% or ~36% respectively)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound hydrochloride (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (cell culture grade)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube under aseptic conditions.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC

This protocol provides a general framework. Specific parameters such as the HPLC column, mobile phase, and gradient may need to be optimized based on the available equipment and the specific degradation products being monitored.

  • Materials:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • Sterile cell culture plates or flasks

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a UV or MS detector

    • Appropriate HPLC column (e.g., C8 or C18)[5][7]

    • HPLC grade solvents (e.g., acetonitrile, water, formic acid)

  • Procedure:

    • Sample Preparation:

      • Prepare the cell culture medium containing the desired final concentration of this compound.

      • Dispense the medium into sterile containers (e.g., cell-free wells of a culture plate or sterile tubes).

      • Place the samples in a 37°C, 5% CO₂ incubator.

    • Time-Point Collection:

      • At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium from each sample.

      • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

    • HPLC Analysis:

      • Thaw the samples and, if necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove components of the culture medium that may interfere with the analysis.

      • Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.

      • Inject the samples onto the HPLC system.

      • Analyze the chromatograms to determine the peak area of the parent this compound compound at each time point.

    • Data Analysis:

      • Plot the concentration of this compound (proportional to the peak area) against time.

      • Calculate the degradation rate and the half-life of this compound in the cell culture medium under the tested conditions.

Visualizations

Fingolimod_Activation_and_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane This compound This compound (FTY720) (Prodrug) Fingolimod_in This compound This compound->Fingolimod_in Passive Diffusion SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod_in->SphK2 Substrate FTY720P This compound-Phosphate (FTY720-P) (Active Form) SphK2->FTY720P Phosphorylation S1PR S1P Receptor (e.g., S1P1) FTY720P->S1PR Binds to Internalization Receptor Internalization & Degradation S1PR->Internalization Leads to Downstream Downstream Signaling (e.g., Lymphocyte egress inhibition) Internalization->Downstream Fingolimod_Stability_Troubleshooting Start Inconsistent Experimental Results with this compound Check_Storage Verify this compound Storage Conditions (Solid & Stock Solution) Start->Check_Storage Check_Prep Review Stock Solution Preparation & Dilution Start->Check_Prep Check_Culture Assess Cell Culture Conditions Start->Check_Culture Improper_Storage Degradation due to Improper Storage Check_Storage->Improper_Storage Incorrect Precipitation Precipitation during Dilution Check_Prep->Precipitation Issue Identified Degradation_in_Media Degradation in Culture Medium Check_Culture->Degradation_in_Media Long-term Experiment Solvent_Toxicity Solvent Toxicity Check_Culture->Solvent_Toxicity High Solvent Concentration Solution_Storage Aliquot & Store at -80°C. Protect from light. Improper_Storage->Solution_Storage Solution_Prep Use high-quality solvent. Dilute rapidly in warm media. Precipitation->Solution_Prep Solution_Culture Replenish media frequently. Monitor & control pH. Degradation_in_Media->Solution_Culture Solution_Solvent Use final solvent conc. <0.1%. Include solvent control. Solvent_Toxicity->Solution_Solvent

References

Fingolimod Stock Solutions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Fingolimod in stock solutions. Below, you will find troubleshooting advice and frequently asked questions to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] Both are suitable for preparing high-concentration stock solutions.

Q2: What is the maximum recommended concentration for a this compound stock solution?

A2: this compound hydrochloride can be dissolved in DMSO or ethanol at concentrations up to 100 mg/mL.[2] However, for routine laboratory use, preparing a stock solution at a concentration of approximately 20 mg/mL in these solvents is also common.[1]

Q3: Why does my this compound solution precipitate when I dilute it in aqueous media?

A3: this compound hydrochloride is sparingly soluble in aqueous buffers, especially at neutral pH.[1][3] Precipitation upon dilution of a DMSO or ethanol stock solution into aqueous media (like PBS) is a common issue. This occurs because the this compound, which is stable in the organic solvent, becomes supersaturated and crashes out of the solution when the solvent composition changes to a predominantly aqueous environment. Even a 1:1000 dilution of a 13.8 mg/mL DMSO stock into 10mM PBS at pH 7 has been observed to cause precipitation.[2]

Q4: How can I prepare aqueous working solutions of this compound without precipitation?

A4: To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in ethanol.[1] This ethanolic stock solution can then be further diluted with the aqueous buffer of choice. Using this method, a solubility of approximately 0.2 mg/mL can be achieved in a 1:1 solution of ethanol:PBS (pH 7.2).[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q5: What is the difference in solubility between this compound free base and this compound hydrochloride?

A5: this compound hydrochloride was selected for development due to its superior solubility characteristics in both water and 0.1 N HCl compared to the free base.[4]

Troubleshooting Guide: this compound Precipitation

If you encounter precipitation with your this compound stock or working solutions, follow these troubleshooting steps:

Problem: Precipitate forms in the stock solution upon storage.

Potential Cause Troubleshooting Step
Solvent Evaporation Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the drug concentration beyond its solubility limit.
Temperature Fluctuation Store the stock solution at a constant temperature of -20°C.[1][2] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.[2]
Moisture Absorption DMSO is hygroscopic. If the stock solution absorbs water from the atmosphere, it can lead to precipitation. Use anhydrous grade DMSO and handle it in a low-humidity environment.

Problem: Precipitate forms immediately upon dilution of the stock solution into aqueous media.

Potential Cause Troubleshooting Step
Low Aqueous Solubility This compound has very low solubility in neutral pH media (<0.01 mg/mL in pH 6.8 phosphate (B84403) buffer).[3] The final concentration in your aqueous working solution may be too high.
Incorrect Dilution Method Rapidly adding the aqueous buffer to the concentrated stock can cause localized high concentrations and immediate precipitation. Instead, try adding the stock solution dropwise to the vortexing aqueous buffer.
pH of the Aqueous Buffer This compound is more soluble in acidic conditions.[3] Consider if the pH of your final working solution can be slightly lowered without affecting your experiment.

Quantitative Data Summary

The following table summarizes the solubility of this compound hydrochloride in various solvents.

Solvent Solubility Reference
DMSO≥ 100 mg/mL[5]
Ethanol100 mg/mL (may require sonication)[2][5]
Water50 mg/mL (may require sonication)[5]
1:1 Ethanol:PBS (pH 7.2)~0.2 mg/mL[1]
Phosphate Buffer (pH 6.8)< 0.01 mg/mL[3]

Experimental Protocols

Protocol for Preparing a 20 mg/mL this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder.

  • Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

Protocol for Preparing a Dilute Aqueous Working Solution
  • Prepare an Ethanolic Stock: First, prepare a stock solution of this compound hydrochloride in 100% ethanol (e.g., at 20 mg/mL).

  • Serial Dilution: Perform a serial dilution of the ethanolic stock with your desired aqueous buffer (e.g., PBS pH 7.2) to reach the final working concentration.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately, as it is not recommended for storage for more than one day.[1]

Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SphK2 Sphingosine Kinase 2 This compound->SphK2 Enters Cell S1PR S1P Receptor Receptor_Internalization Receptor Internalization S1PR->Receptor_Internalization Leads to Fingolimod_P This compound-Phosphate SphK2->Fingolimod_P Phosphorylation Fingolimod_P->S1PR Binds to

Caption: this compound is a prodrug that is phosphorylated to form the active metabolite, this compound-Phosphate.

Experimental_Workflow start Start: this compound HCl Powder dissolve Dissolve in Anhydrous DMSO or Ethanol (Stock Solution) start->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute in Aqueous Buffer (Working Solution) aliquot->dilute precipitate_check Check for Precipitation dilute->precipitate_check use Use Immediately in Experiment precipitate_check->use No troubleshoot Troubleshoot (See Guide) precipitate_check->troubleshoot Yes

References

addressing batch-to-batch variability of Fingolimod in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fingolimod (FTY720). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound in experimental settings. Consistent and reproducible results are paramount in research, and this guide provides troubleshooting protocols and answers to frequently asked questions to ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (FTY720) is an immunomodulatory drug that is a structural analog of sphingosine. In vivo, it is phosphorylated to form this compound-phosphate, which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1] Its primary mechanism of action in treating multiple sclerosis is thought to be the functional antagonism of the S1P1 receptor on lymphocytes.[2][3] This leads to the internalization and degradation of the receptor, preventing the egress of lymphocytes from lymph nodes and thereby reducing their infiltration into the central nervous system.[1][4] this compound can also cross the blood-brain barrier and may exert direct effects on neural cells, including astrocytes.

Q2: What are the potential causes of batch-to-batch variability in this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during synthesis and storage. These include:

  • Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can affect the compound's activity.

  • Potency: Variations in the crystalline structure or the presence of isomers can alter the effective concentration of the active compound.

  • Stability: this compound can be sensitive to light and temperature, which may lead to degradation over time if not stored properly.

  • Formulation: For in vivo studies, the excipients and formulation of the this compound product can influence its bioavailability.

Q3: How can I assess the quality of a new batch of this compound?

A3: It is highly recommended to perform quality control (QC) checks on each new batch of this compound before initiating critical experiments. Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and its phosphorylated form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the this compound molecule.

  • In vitro bioassay: To confirm the biological activity of the new batch, for example, by measuring its effect on lymphocyte migration or S1P receptor internalization.

Q4: What are the acceptable purity levels for research-grade this compound?

A4: While specific standards for research-grade this compound are not universally defined, it is advisable to use batches with a purity of ≥98% as determined by HPLC. For context, pharmaceutical-grade this compound products are subject to stringent quality control, with the FDA acceptance criteria for content typically falling between 90.0% and 110.0% of the label claim.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

You have observed a significant deviation in your experimental results after switching to a new batch of this compound.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • If not already done, perform an independent analysis of the new batch. The recommended methods are HPLC for purity and LC-MS/MS to confirm the mass of this compound and its active phosphate (B84403) metabolite.

    • Compare the results with the certificate of analysis (CoA) provided by the supplier.

    • Analyze a sample of the previous "good" batch if available for a direct comparison.

  • Assess Biological Activity:

    • Perform a dose-response curve with the new batch in a simple, well-established in vitro assay (e.g., a lymphocyte migration assay or a receptor binding assay).

    • Compare the EC50 or IC50 value of the new batch with that of the previous batch. A significant shift in potency could explain the inconsistent results.

  • Check for Proper Storage and Handling:

    • Confirm that the this compound has been stored according to the manufacturer's recommendations (typically at -20°C and protected from light).

    • Ensure that stock solutions were prepared correctly and have not undergone multiple freeze-thaw cycles, which could lead to degradation.

  • Review Experimental Protocol:

    • Carefully review your experimental protocol to rule out any other potential sources of error, such as changes in cell lines, reagents, or equipment.

Issue 2: Poor Solubility or Precipitation of this compound

You are having difficulty dissolving this compound or are observing precipitation in your stock solutions or experimental media.

Troubleshooting Steps:

  • Select an Appropriate Solvent:

    • This compound hydrochloride is soluble in water, ethanol, methanol, and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.

  • Optimize Solubilization Technique:

    • Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

    • Sonication can also be used, but care should be taken to avoid heating the sample.

  • Check for Salt Form:

    • Ensure you are aware of whether you are using the hydrochloride salt or the free base form of this compound, as their solubilities will differ.

  • Prepare Fresh Solutions:

    • It is best practice to prepare fresh dilutions from a concentrated stock solution for each experiment to avoid issues with stability and precipitation.

Quantitative Data Summary

ParameterMethodTypical Specification/ObservationReference
Purity HPLC≥98% for research use
Identity Mass SpectrometryConforms to the expected molecular weight-
Pharmaceutical Assay HPLC90.0% - 110.0% of label claim
In vitro Potency (EC50) Varies by assayShould be consistent between batches-

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound hydrochloride. Specific parameters may need to be optimized for your HPLC system.

Materials:

  • This compound hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 3.0 mm, 3 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 0.6 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound and any impurities. A typical gradient might run over 30-40 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Lymphocyte This compound This compound SPHK Sphingosine Kinase This compound->SPHK Enters Cell Fingolimod_P This compound-P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to SPHK->Fingolimod_P Phosphorylation Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Leads to Lymphocyte_Egress_Inhibited Lymphocyte Egress from Lymph Node (Inhibited) Internalization->Lymphocyte_Egress_Inhibited Fingolimod_QC_Workflow Start New Batch of This compound Received CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review Analytical_Validation Analytical Validation CoA_Review->Analytical_Validation Purity_Test Purity Test (HPLC) Analytical_Validation->Purity_Test Identity_Test Identity Test (MS) Analytical_Validation->Identity_Test Bioassay In Vitro Bioassay Purity_Test->Bioassay Identity_Test->Bioassay Potency_Test Dose-Response Curve Bioassay->Potency_Test Decision Batch Meets Specifications? Potency_Test->Decision Accept Accept Batch for Experiments Decision->Accept Yes Reject Reject Batch & Contact Supplier Decision->Reject No

References

Technical Support Center: Fingolimod Dose-Response Curve Optimization for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fingolimod (FTY720) in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's neuroprotective effects?

This compound (FTY720) is a modulator of sphingosine-1-phosphate (S1P) receptors.[1][2] After crossing the blood-brain barrier, it is phosphorylated into its active form, this compound-phosphate (this compound-P).[1][2] this compound-P then acts as a functional antagonist at S1P receptors (S1PRs), particularly S1P1, on various central nervous system (CNS) cells, including astrocytes, oligodendrocytes, microglia, and neurons.[3] This interaction triggers a cascade of intracellular signaling pathways that are believed to contribute to its neuroprotective effects by reducing neuroinflammation and promoting neuronal survival and myelin repair. Emerging evidence suggests that this compound's neuroprotective action may result from its inhibitory effect on key astrocyte activation steps, thereby blocking the production of nitric oxide and reducing astrocyte-mediated neurodegeneration.

Q2: What is a typical dose range for this compound in in vitro neuroprotection assays?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. Based on published studies, a common starting range for dose-response experiments is between 10 nM and 1 µM. For instance, in a cellular model of optic neuritis using R28 cells, pre-treatment with this compound at concentrations of 2.5, 5, 10, 25, 50, and 100 nM was investigated. Another study on dissociated dorsal root ganglia (DRG) neurons utilized this compound-loaded fibers with concentrations of 0.0004%, 0.02%, and 0.04% w/w. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific assay.

This compound Dose-Response Data for Neuroprotection

Cell TypeNeurotoxic InsultThis compound Concentration RangeObserved EffectReference
R28 retinal neuronal cellsTNFα (10 ng/mL)2.5 - 100 nMSignificant reduction in TNFα-induced cell death, with 25 nM being an effective dose.
Dissociated Dorsal Root Ganglia (DRG) neuronsNot applicable (neurite outgrowth)0.02% w/w in PLGA fibersEnhanced neurite outgrowth.
Primary mouse cortical neuronsNMDANot specifiedCounteracted NMDA-induced neuronal death in a BDNF-dependent manner.
AstrocytesS1P, IL-1β, IL-17Not specifiedBlocked NFκB translocation and NO production, inhibiting astrocyte-mediated neurodegeneration.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-100,000 cells/well) and incubate overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours). Include appropriate controls (untreated cells, vehicle control, and a positive control for cell death).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • Lysis solution (provided in most kits)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To a set of control wells, add lysis solution to lyse the cells and release the maximum amount of LDH.

  • Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm).

Neurite Outgrowth Assay

This assay assesses the ability of neurons to extend neurites, a measure of neuronal health and regeneration.

Materials:

  • Primary neurons (e.g., Dorsal Root Ganglia - DRG) or a suitable neuronal cell line

  • Culture plates or coverslips coated with an appropriate substrate (e.g., Poly-L-lysine and Laminin)

  • Cell culture medium

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining reagents (e.g., anti-β-III tubulin antibody)

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating: Plate neurons on coated coverslips or in culture plates.

  • Treatment: After allowing the cells to adhere, treat them with different concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde and then stain for a neuronal marker like β-III tubulin to visualize the neurites.

  • Imaging and Analysis: Capture images of the stained neurons and measure the length of the longest neurite for each neuron using imaging software.

Troubleshooting Guide

Q3: My MTT assay results show high background absorbance. What could be the cause?

  • Contamination: Bacterial or yeast contamination can reduce the MTT tetrazolium salt, leading to a false-positive signal. Always check your cultures for contamination under a microscope and maintain sterile techniques.

  • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium for the assay.

  • Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure thorough mixing after adding the solubilization solution.

Q4: In my LDH assay, the spontaneous LDH release (from untreated cells) is high. How can I fix this?

  • Cell Health: The high spontaneous release may indicate that your control cells are unhealthy. Ensure optimal cell culture conditions, including proper media, serum concentration, and incubation parameters. Overly vigorous pipetting during cell plating can also damage cells.

  • Serum in Media: Serum contains endogenous LDH, which can contribute to the background signal. Reduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it for the duration of the experiment.

  • Cell Density: Too high a cell density can lead to nutrient depletion and cell death, increasing spontaneous LDH release. Optimize the cell seeding density for your specific cell type.

Q5: I am not observing any neurite outgrowth in my control wells. What should I check?

  • Substrate Coating: Ensure that your culture surface is properly coated with an appropriate substrate like poly-L-lysine or laminin, as this is crucial for neuronal attachment and neurite extension.

  • Cell Viability: Check the viability of your primary neurons or neuronal cell line before plating.

  • Culture Medium: Use a medium specifically formulated for neuronal cultures that contains the necessary growth factors and supplements.

Signaling Pathway and Experimental Workflow Diagrams

Fingolimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SphK2 SphK2 This compound->SphK2 Phosphorylation FingolimodP This compound-P SphK2->FingolimodP S1PR1 S1P1 Receptor FingolimodP->S1PR1 Binds & Functionally Antagonizes G_Protein G-protein Signaling S1PR1->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK NF_kB NF-κB Inhibition G_Protein->NF_kB Neuroprotection Neuroprotection (Survival, Anti-inflammation, Myelin Repair) PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection NF_kB->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Neuroprotection_Assay_Workflow cluster_assays Select Assay start Start plate_cells Plate Neuronal Cells in 96-well Plate start->plate_cells induce_injury Induce Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity) plate_cells->induce_injury treat_this compound Treat with this compound (Dose-Response) induce_injury->treat_this compound incubate Incubate (e.g., 24-48 hours) treat_this compound->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubate->ldh_assay neurite_assay Neurite Outgrowth Assay incubate->neurite_assay data_analysis Data Analysis & Dose-Response Curve mtt_assay->data_analysis ldh_assay->data_analysis neurite_assay->data_analysis end End data_analysis->end

Caption: General workflow for a neuroprotection assay.

References

Technical Support Center: Mitigating Fingolimod's Impact on Vaccine Response in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the immunomodulatory effects of Fingolimod (FTY720) on vaccine efficacy in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound impairs vaccine response in animal models?

A: this compound's primary mechanism involves its active metabolite, this compound-phosphate, which is a sphingosine-1-phosphate (S1P) receptor modulator.[1] It causes the internalization and functional antagonism of S1P receptor 1 (S1P1) on lymphocytes.[1] This process traps naïve and central memory T-cells, as well as memory B-cells, within secondary lymphoid organs like lymph nodes, preventing their egress into the peripheral circulation.[2][3] This sequestration severely limits the number of lymphocytes available to participate in the immune response to a vaccine, leading to blunted humoral (antibody) and cellular responses.[4]

Q2: We are observing significantly lower antibody titers post-vaccination in our this compound-treated group compared to controls. Is this an expected outcome?

A: Yes, this is a well-documented effect. Both animal models and human clinical trials consistently show that this compound treatment is associated with reduced humoral responses to vaccination. Studies on various vaccines, including influenza and tetanus toxoid, have demonstrated lower seroconversion rates and reduced antibody titers in this compound-treated subjects compared to placebo groups. This is attributed to the drug's impact on B-cell migration and the disruption of germinal center reactions necessary for generating high-affinity antibodies.

Q3: Which specific lymphocyte subsets are most affected by this compound in the context of vaccination?

A: this compound primarily affects the trafficking of naïve and central memory T-cells, which are crucial for initiating a primary immune response. It also impacts B-cell populations, leading to a decrease in memory B-cells in peripheral blood. While effector memory T-cells, which are important for immunosurveillance, are less affected, the overall reduction in circulating naïve and memory lymphocytes hampers the generation of a robust vaccine-specific response.

Q4: Are there any reports of this compound paradoxically enhancing any aspect of the vaccine response?

A: There is some evidence suggesting a nuanced role. One study proposed that by temporarily retaining T-cells in the lymph nodes, this compound could increase the chance of T-cell priming. This research indicated that administering a low dose of this compound alongside a vaccine with a reduced amount of adjuvant could elicit a primary CD8+ T-cell response comparable to that of a full-dose adjuvant, potentially by enhancing the accumulation of dendritic cells in the lymph node. This suggests a potential application for this compound as a non-adjuvant facilitator in specific vaccination strategies.

Troubleshooting Guides

Problem: Low to Non-Existent Humoral Response (Antibody Titers)

Your this compound-treated animal group shows significantly diminished or absent antigen-specific IgG titers after vaccination.

Potential Cause Troubleshooting Strategy Rationale
Lymphocyte Sequestration 1. Co-administration with Adjuvants: Introduce potent adjuvants (e.g., TLR agonists like CpG oligonucleotides, or emulsion-based adjuvants like MF59) into your vaccine formulation.Adjuvants enhance the activation of antigen-presenting cells (APCs) and can create a stronger pro-inflammatory environment, potentially boosting the response from the limited number of available lymphocytes.
2. Temporary Drug Holiday: Implement a washout period by discontinuing this compound treatment for a defined period before and after vaccination. A study in human patients showed that a short-term discontinuation until the absolute lymphocyte count recovered improved the humoral response to a SARS-CoV-2 vaccine.This allows for the re-emergence of sequestered lymphocytes from the lymph nodes into circulation, making them available to respond to the vaccine antigen.
Impaired Germinal Center Formation 1. Booster Doses: Implement a vaccination schedule with additional booster doses.Repeated antigen exposure may help overcome the impaired germinal center reaction and gradually increase antibody affinity and titer, although the overall quality of the response might still be affected.
2. Alternative Vaccine Platforms: Test different vaccine platforms (e.g., mRNA, viral vector) that may induce stronger innate immune signaling to compensate for the adaptive immune suppression.Different vaccine types can trigger distinct innate pathways, some of which may be more effective at driving an immune response in the context of S1P1 modulation.
Problem: Poor T-Cell Mediated Immunity

Your ELISpot or intracellular cytokine staining assays show a weak antigen-specific T-cell response (e.g., low IFN-γ production).

Potential Cause Troubleshooting Strategy Rationale
T-Cell Entrapment in Lymph Nodes 1. Optimize Adjuvant Selection: Use adjuvants known to strongly promote Th1-type cellular responses (e.g., AS01, CpG).These adjuvants are specifically designed to drive the differentiation of T-cells into effector cells that produce key cytokines like IFN-γ, which may amplify the response from the few T-cells that engage with the antigen.
2. Dose-Response Study: Investigate if a lower dose of this compound can maintain its therapeutic effect in your disease model (e.g., EAE) while permitting a better vaccine response.A lower concentration of the drug may lead to less profound S1P1 receptor internalization, potentially allowing for greater lymphocyte egress and participation in the immune response.
Impaired Dendritic Cell Function 1. Directly Target Dendritic Cells (DCs): Use vaccine formulations that include DC-activating molecules or deliver antigens directly to DCs.This compound has been reported to potentially impair the antigen presentation ability of dendritic cells. Directly and strongly activating these cells may help overcome this partial inhibition.

Quantitative Data Summary

The following tables summarize data from human clinical trials, providing a benchmark for the level of immune response reduction that can be expected in animal models treated with this compound.

Table 1: Influenza Vaccine Responder Rates (this compound vs. Placebo)

Responder Rate: Proportion of patients showing seroconversion or a ≥4-fold increase in antibody titers against at least one influenza strain.

Time Point This compound Group Placebo Group Odds Ratio (95% CI) Source
3 Weeks Post-Vaccination54%85%0.21 (0.08–0.54)
6 Weeks Post-Vaccination43%75%0.25 (0.11–0.57)
Table 2: Tetanus Toxoid (TT) Booster Responder Rates (this compound vs. Placebo)

Responder Rate: Proportion of patients showing a ≥4-fold increase in antibody titers.

Time Point This compound Group Placebo Group Odds Ratio (95% CI) Source
3 Weeks Post-Vaccination40%61%0.43 (0.20–0.92)
6 Weeks Post-Vaccination38%49%0.62 (0.29–1.33)

Visualized Pathways and Protocols

This compound's Mechanism of Action on Lymphocytes

Fingolimod_Pathway This compound's Impact on S1P1 Signaling cluster_lymph Lymph Node This compound This compound Fingolimod_P This compound-P (Active Metabolite) This compound->Fingolimod_P S1P1 S1P1 Receptor Fingolimod_P->S1P1 Lymphocyte_Blood Circulating Lymphocyte Lymphocyte_LN Lymph Node Resident Lymphocyte S1P1->Lymphocyte_LN Internalized, Blocks Egress Signal Lymphocyte_LN->Lymphocyte_Blood Normal Egress (Blocked by this compound) S1P_Gradient High S1P Concentration

Caption: this compound is phosphorylated and antagonizes the S1P1 receptor, trapping lymphocytes in lymph nodes.

Experimental Workflow for Testing a Mitigation Strategy

Caption: A standard experimental workflow to test if an adjuvant can mitigate this compound's vaccine impact.

Detailed Experimental Protocol

Protocol: Murine Model for Assessing Adjuvant-Based Mitigation

This protocol provides a generalized methodology for animal studies aimed at mitigating this compound's impact on vaccine response using an adjuvant.

1. Animals and Acclimation:

  • Model: C57BL/6 mice, 6-8 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions.

  • Acclimation: Allow animals to acclimate for at least 7 days before the start of the experiment.

2. Experimental Groups (Example):

  • Group 1 (Vehicle Control): Vehicle (e.g., sterile water) + PBS injection.

  • Group 2 (Vaccine Only): Vehicle + Vaccine.

  • Group 3 (this compound + Vaccine): this compound + Vaccine.

  • Group 4 (this compound + Vaccine + Adjuvant): this compound + Adjuvanted Vaccine.

3. This compound Administration:

  • Dosing: Prepare this compound in sterile water for oral gavage. A typical dose used in murine models of multiple sclerosis (EAE) is 0.5 - 1 mg/kg.

  • Schedule: Administer daily via oral gavage, starting 5-7 days prior to the first vaccination and continuing for the duration of the study.

4. Vaccination Protocol:

  • Antigen: Ovalbumin (OVA) is a common model antigen. A typical dose is 50-100 µg per mouse.

  • Adjuvant: A TLR agonist like CpG ODN 1826 (10-20 µ g/mouse ) can be used to promote a strong Th1 response.

  • Administration: Administer subcutaneously (s.c.) at the base of the tail in a total volume of 100 µL.

  • Schedule:

    • Prime: Day 0 of the vaccination schedule.

    • Boost: Day 14 post-priming.

5. Sample Collection and Immunological Assays:

  • Timing: Collect samples at Day 21 (7 days after the boost).

  • Blood Collection: Collect blood via cardiac puncture or tail vein for serum separation. Store serum at -80°C.

  • Spleen Collection: Aseptically harvest spleens into complete RPMI medium for cellular assays.

6. Immunological Readouts:

  • Humoral Response (ELISA):

    • Coat 96-well plates with the antigen (e.g., OVA) overnight at 4°C.

    • Wash and block plates with BSA or non-fat milk solution.

    • Add serially diluted serum samples and incubate.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).

    • Wash and add TMB substrate. Stop the reaction and read absorbance at 450 nm.

    • Calculate endpoint titers for each group.

  • Cellular Response (ELISpot):

    • Use a pre-coated ELISpot plate for mouse IFN-γ.

    • Prepare single-cell suspensions from spleens.

    • Add splenocytes to wells and stimulate with the antigen (OVA), a positive control (e.g., ConA), or media alone (negative control).

    • Incubate for 18-24 hours.

    • Wash and follow the manufacturer's protocol for detection antibody and substrate addition.

    • Count the number of spot-forming units (SFUs) to quantify antigen-specific T-cells.

  • Lymphocyte Subsets (Flow Cytometry):

    • Prepare single-cell suspensions from blood or spleen.

    • Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD44, CD62L) to analyze T- and B-cell subsets.

    • Acquire data on a flow cytometer and analyze to determine the percentages and absolute numbers of different lymphocyte populations in each experimental group.

References

Validation & Comparative

Fingolimod versus Siponimod in central nervous system inflammation models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fingolimod and Siponimod in Central Nervous System Inflammation Models

Introduction

This compound (FTY720) and Siponimod (BAF312) are sphingosine-1-phosphate (S1P) receptor modulators utilized in the management of multiple sclerosis (MS). This compound, the first-in-class oral therapy, is a non-selective modulator, while Siponimod is a next-generation, selective modulator.[1][2] Their primary mechanism involves sequestering lymphocytes in lymphoid tissues, thereby preventing their infiltration into the central nervous system (CNS).[3][4] However, emerging evidence highlights their direct effects within the CNS, influencing resident neural cells and contributing to neuroprotection.[5] This guide provides a comparative analysis of their performance in preclinical CNS inflammation models, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.

Mechanism of Action: A Tale of Two Modulators

Both this compound and Siponimod require phosphorylation to become active. The active metabolite, this compound-phosphate, binds to four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅. In contrast, Siponimod is more selective, targeting only S1P₁ and S1P₅. This difference in receptor selectivity is crucial, as S1P₃ is implicated in some adverse effects, and S1P₅ is predominantly expressed on oligodendrocytes and neurons within the CNS.

The binding of these drugs to the S1P₁ receptor on lymphocytes induces its internalization and degradation, a process termed "functional antagonism." This prevents lymphocytes from egressing from lymph nodes in response to the natural S1P gradient, reducing their circulation and entry into the CNS. Beyond this peripheral action, both drugs cross the blood-brain barrier and exert direct effects on CNS cells, including astrocytes, microglia, and oligodendrocytes, which also express S1P receptors. Siponimod's selectivity for S1P₅ is thought to enhance its pro-remyelination and neuroprotective effects.

G cluster_0 Peripheral Action (Lymph Node) cluster_1 Drug Intervention cluster_2 Central Nervous System (CNS) Action Lymphocyte Lymphocyte S1P1_L S1P₁ Receptor Lymphocyte->S1P1_L expresses Egress Egress to CNS S1P1_L->Egress promotes S1P_CNS S1P Receptors (S1P₁, S1P₃, S1P₄, S1P₅) This compound This compound-P This compound->S1P1_L blocks Siponimod Siponimod Siponimod->S1P1_L blocks Astrocyte Astrocyte S1P_CNS->Astrocyte Oligodendrocyte Oligodendrocyte S1P_CNS->Oligodendrocyte Microglia Microglia S1P_CNS->Microglia Fingolimod_CNS This compound-P Fingolimod_CNS->S1P_CNS binds S1P₁,₃,₄,₅ Siponimod_CNS Siponimod Siponimod_CNS->S1P_CNS binds S1P₁,₅

Caption: S1P modulator signaling in peripheral and central compartments.

Data Presentation: Performance in EAE Models

The Experimental Autoimmune Encephalomyelitis (EAE) model is the standard for evaluating therapies for MS. Below are summaries of quantitative data from various studies investigating the efficacy of this compound and Siponimod.

Table 1: S1P Receptor Selectivity and Pharmacokinetic Profile
FeatureThis compoundSiponimodCitation
Active Form This compound-phosphateSiponimod (no active metabolite)
S1P Receptor Targets S1P₁, S1P₃, S1P₄, S1P₅S1P₁, S1P₅
Blood-Brain Barrier Crosses BBBCrosses BBB
CNS/Blood Exposure Ratio (EAE Mice) ~20-30~6-10
Table 2: Efficacy of this compound in EAE Models
ParameterModel/TreatmentResultsCitation
Clinical Score Prophylactic (from day 2)Score at day 20: 0.27 ± 0.12 (vs. 2.8 ± 0.5 in untreated EAE)
Clinical Score Therapeutic (from symptom onset)Score at day 21: 1.4 ± 0.6 (vs. 2.7 ± 0.5 in EAE vehicle)
Inflammation (GFAP & Iba1) Therapeutic (0.1 mg/kg for 14 days)Dose-dependently reduced dorsal horn GFAP and Iba1 immunoreactivity
Inflammation (Cytokines) ProphylacticReduced IL-1β and TNFα in the brain compared to EAE vehicle
Neuroprotection (Dendritic Spines) ProphylacticPrevented dendritic spine loss (28 ± 3 spines/100 µm vs. 17 ± 2 in EAE)
Remyelination (OPCs) Therapeutic (0.3 mg/kg)Increased oligodendrocyte progenitor cell (OPC) proliferation and differentiation
Axonal Damage (Plasma NfL) ProphylacticReduced plasma Neurofilament light chain (NfL) levels (3798 ± 907 vs. 17721 ± 5136 pg/mL in EAE vehicle)
Table 3: Efficacy of Siponimod in EAE Models
ParameterModel/TreatmentResultsCitation
Clinical Score Prophylactic & Therapeutic~80-95% reduction in clinical EAE scores
Clinical Score Therapeutic (ICV infusion, 0.45 μ g/day )Significant beneficial effect on EAE clinical scores with minimal effect on peripheral lymphocytes
Inflammation (Meningeal) Prophylactic & Therapeutic (3 mg/kg)Reduced meningeal ectopic lymphoid tissue formation and ameliorated clinical course
Inflammation (Glia) Therapeutic (ICV infusion)Attenuated astrogliosis and microgliosis in the striatum
Neuroprotection (Synaptic) Therapeutic (ICV infusion)Rescued defective GABAergic transmission in the striatum
Neuroprotection (Interneurons) Therapeutic (ICV infusion)Rescued the loss of parvalbumin-positive (PV+) GABAergic interneurons
Grey Matter Inflammation Not specifiedReduced grey matter inflammation and provided neuroprotective effects

Experimental Protocols

Key Experiment: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model to study the pathophysiology of MS and to test potential therapeutics. The protocol generally involves inducing an autoimmune response against CNS antigens.

Objective: To induce a CNS-specific autoimmune and inflammatory response in mice, mimicking the key pathological features of MS, including inflammation, demyelination, and axonal damage.

Methodology:

  • Animal Model: C57BL/6J mice are commonly used.

  • Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅), mixed with Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: To facilitate the entry of immune cells into the CNS, mice receive intraperitoneal injections of Pertussis Toxin (PTX) on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Treatment Regimens:

    • Prophylactic: Drug administration (e.g., this compound or Siponimod) begins shortly after immunization (e.g., Day 2), before the onset of clinical symptoms.

    • Therapeutic: Drug administration begins after 50% of the immunized animals develop clear clinical signs of EAE, or at a specific disease score.

  • Clinical Scoring: Mice are monitored and weighed daily. Neurological deficits are scored on a standardized scale (e.g., 0 = no symptoms; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

    • Histopathology: Spinal cords and brains are examined for inflammatory infiltrates (H&E staining), demyelination (Luxol Fast Blue staining), and glial activation (Iba1 for microglia, GFAP for astrocytes).

    • Biomarker Analysis: Blood plasma can be analyzed for markers of axonal damage like Neurofilament light chain (NfL). Brain tissue can be processed to measure levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β).

    • Flow Cytometry: Blood and lymphoid organs are analyzed to quantify lymphocyte populations.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Day0 Day 0: Immunization (MOG₃₅₋₅₅ + CFA) + PTX Injection Day2 Day 2: Second PTX Injection Day0->Day2 Prophylactic Prophylactic Treatment Starts (e.g., Day 2) Day2->Prophylactic Monitoring Daily Monitoring: - Clinical Score - Body Weight Day2->Monitoring Prophylactic->Monitoring Therapeutic Therapeutic Treatment Starts (After Symptom Onset) Therapeutic->Monitoring Monitoring->Therapeutic Symptoms Appear Endpoint Endpoint Analysis: - Histopathology (CNS) - Cytokine Analysis - Plasma Biomarkers (NfL) Monitoring->Endpoint

Caption: General experimental workflow for an EAE study.

Conclusion

Both this compound and Siponimod demonstrate significant efficacy in preclinical models of CNS inflammation. This compound, as a non-selective S1P modulator, has a well-documented impact on reducing clinical severity, inflammation, and neurodegeneration in EAE models. Siponimod, with its selective S1P₁/S1P₅ profile, not only effectively ameliorates EAE but also shows promise in directly targeting CNS-resident cells to reduce grey matter inflammation and synaptic neurodegeneration, potentially independent of its peripheral immune effects.

The key differentiator lies in Siponimod's selectivity, which may offer a more targeted approach with potentially fewer side effects associated with broader S1P receptor modulation. Furthermore, the distinct pharmacokinetic profiles, particularly the lower CNS/blood exposure ratio of Siponimod, suggest an optimized balance for achieving efficacy in both the peripheral immune system and the CNS. These preclinical findings provide a strong rationale for the distinct clinical applications of these two drugs and underscore the value of selective S1P receptor modulation in treating neuroinflammatory diseases.

References

A Comparative Guide to Fingolimod and Ozanimod: Efficacy and Mechanism in S1P Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Sphingosine-1-Phosphate (S1P) receptor modulators has marked a significant advancement in the oral treatment of relapsing multiple sclerosis (MS). Fingolimod, the first-in-class therapy, and Ozanimod, a next-generation modulator, both target the S1P pathway to exert their therapeutic effects. This guide provides an objective comparison of their efficacy, supported by experimental data from pivotal clinical trials, and delves into their distinct mechanisms of action.

Comparative Efficacy: Insights from Clinical Trials

The efficacy of this compound and Ozanimod has been established in several large-scale phase 3 clinical trials. While direct head-to-head trials are lacking, a comparative analysis of their pivotal studies provides valuable insights into their relative performance.

Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials

Efficacy EndpointThis compound 0.5 mgOzanimod 1 mgOzanimod 0.5 mgComparatorTrial(s)
Annualized Relapse Rate (ARR) 0.18[1]0.17[2]0.22[2]Placebo (ARR = 0.40)[1]FREEDOMS
0.16[3]0.180.24Interferon β-1a IMTRANSFORMS, SUNBEAM
0.170.22Interferon β-1a IMRADIANCE
New or Enlarging T2 Lesions (vs. IFN β-1a) ~35% reduction~48% reduction (SUNBEAM), ~42% reduction (RADIANCE)~25% reduction (SUNBEAM), ~34% reduction (RADIANCE)Interferon β-1a IMTRANSFORMS, SUNBEAM, RADIANCE
Gadolinium-Enhancing (GdE) Lesions (vs. IFN β-1a) ~55% reduction~63% reduction (SUNBEAM), ~53% reduction (RADIANCE)~34% reduction (SUNBEAM), ~47% reduction (RADIANCE)Interferon β-1a IMTRANSFORMS, SUNBEAM, RADIANCE
3-Month Confirmed Disability Progression 30% risk reduction vs. PlaceboNo significant difference vs. IFN β-1a (pooled analysis)No significant difference vs. IFN β-1a (pooled analysis)Placebo / Interferon β-1a IMFREEDOMS, SUNBEAM/RADIANCE

Data presented for this compound is from the TRANSFORMS (12-month) and FREEDOMS (24-month) trials. Data for Ozanimod is from the SUNBEAM (minimum 12-month) and RADIANCE (24-month) trials.

Mechanism of Action: The Significance of Selectivity

Both this compound and Ozanimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. However, their receptor selectivity profiles differ significantly, impacting their therapeutic and side-effect profiles.

This compound is a non-selective S1P receptor modulator. Upon phosphorylation in vivo to its active metabolite, this compound-phosphate, it binds to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its primary therapeutic effect in MS is mediated through the functional antagonism of the S1P1 receptor on lymphocytes. This action leads to the internalization and degradation of the S1P1 receptor, effectively trapping lymphocytes within the lymph nodes and preventing their migration into the central nervous system (CNS), where they would otherwise contribute to inflammatory demyelination.

Ozanimod , in contrast, is a selective S1P receptor modulator with high affinity for S1P1 and S1P5. This selectivity is a key design feature, as it avoids significant agonism of the S1P3 receptor, which has been associated with cardiac side effects. The therapeutic mechanism of Ozanimod in MS mirrors that of this compound, relying on the functional antagonism of S1P1 on lymphocytes to induce their sequestration within lymphoid organs.

Insights from Indirect Comparisons

In the absence of direct comparative trials, matching-adjusted indirect comparisons (MAICs) have been employed to evaluate the relative efficacy and safety of this compound and Ozanimod. These statistical analyses of data from their respective phase 3 trials suggest that while efficacy outcomes such as the annualized relapse rate (ARR) and disability progression are comparable between the two drugs, Ozanimod appears to have a more favorable safety profile.

Safety and Tolerability

The differing selectivity of this compound and Ozanimod has implications for their safety and tolerability.

Table 2: Comparative Safety Profile

Adverse EventThis compoundOzanimodRationale for Difference
First-Dose Cardiac Effects Requires first-dose monitoring due to risk of bradycardia and atrioventricular block.Lower risk of significant cardiac effects; managed with a dose-titration schedule.This compound's activity at the S1P3 receptor on cardiac cells is thought to contribute to these effects.
Lymphopenia Induces a marked reduction in circulating lymphocytes.Also causes lymphopenia, though some indirect comparisons suggest a lower incidence of severe lymphopenia.This is an on-target effect of S1P1 modulation for both drugs.
Elevated Liver Enzymes Has been associated with elevations in liver enzymes.Indirect comparisons indicate a potentially lower risk of liver enzyme abnormalities.The precise reason for this difference is not fully elucidated but may relate to off-target effects.
Macular Edema A known, though uncommon, adverse event.The incidence of macular edema was not found to be statistically different in indirect comparisons.The mechanism is not fully understood but may involve S1P receptor modulation in the retina.
Herpetic Infections An increased risk has been noted.A 2-year indirect comparison suggested a lower risk of herpetic infections with Ozanimod.The profound and sustained lymphopenia may contribute to this risk.

Experimental Protocols

Quantification of Lymphocyte Sequestration by Flow Cytometry

Objective: To measure the reduction of circulating T and B lymphocytes in peripheral blood following administration of S1P receptor modulators.

Methodology:

  • Blood Sampling: Collect whole blood samples from subjects at baseline (pre-treatment) and at various time points post-treatment.

  • Antibody Staining: Incubate aliquots of whole blood with a panel of fluorescently-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for T helper cells, CD8 for cytotoxic T cells).

  • Red Blood Cell Lysis: Treat the samples with a lysis buffer to eliminate erythrocytes.

  • Cell Washing: Centrifuge and wash the remaining leukocytes to remove debris and unbound antibodies.

  • Flow Cytometric Acquisition: Analyze the stained samples on a flow cytometer, exciting the fluorochromes with appropriate lasers and detecting the emitted light.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Within this gate, quantify the percentages and absolute counts of different lymphocyte subsets. The change from baseline at each post-treatment time point reflects the degree of lymphocyte sequestration.

Assessment of CNS Lesion Activity by Magnetic Resonance Imaging (MRI)

Objective: To evaluate the impact of S1P receptor modulators on inflammatory disease activity in the CNS of MS patients.

Methodology:

  • Image Acquisition Protocol:

    • Obtain brain MRIs at baseline and at predefined intervals (e.g., 12 and 24 months).

    • The standardized protocol should include T2-weighted sequences (e.g., FLAIR) to visualize both new and chronic lesions, and T1-weighted sequences acquired before and after the administration of a gadolinium-based contrast agent.

  • Image Analysis:

    • New or Enlarging T2 Lesions: A neuroradiologist or trained analyst compares the T2-weighted images from follow-up scans to the baseline images to identify and count any new hyperintense lesions or any existing lesions that have unequivocally increased in size.

    • Gadolinium-Enhancing (GdE) Lesions: On the post-contrast T1-weighted images, the number of lesions showing enhancement (appearing bright) is counted. Gd-enhancement is a marker of active inflammation and blood-brain barrier breakdown.

  • Efficacy Assessment: The primary MRI endpoints are typically the cumulative number of new or enlarging T2 lesions and the number of GdE lesions over the study period. A reduction in these lesion counts in the treatment arms compared to the comparator arm indicates a positive treatment effect.

Visualizing the Science: Signaling Pathways and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the S1P receptor signaling pathway, the mechanisms of action of this compound and Ozanimod, and a typical experimental workflow.

S1P_Signaling S1P Receptor Signaling in Lymphocyte Egress cluster_LN Lymph Node (Low S1P) Lymphocyte Lymphocyte S1P1 S1P1 Receptor G_protein G-protein signaling S1P1->G_protein activates Migration Cell Migration G_protein->Migration promotes Migration->Lymphocyte enables egress S1P S1P S1P->S1P1 binds

Caption: S1P signaling gradient drives lymphocyte egress from lymph nodes.

MoA_Comparison Mechanism of Action: this compound vs. Ozanimod cluster_this compound This compound (Non-selective) cluster_Ozanimod Ozanimod (Selective) This compound This compound Fingolimod_P This compound-P This compound->Fingolimod_P phosphorylation S1PR1_F S1P1 Fingolimod_P->S1PR1_F binds to S1PR345_F S1P3, S1P4, S1P5 Fingolimod_P->S1PR345_F binds to Sequestration Lymphocyte Sequestration in Lymph Nodes S1PR1_F->Sequestration functional antagonism Ozanimod Ozanimod S1PR1_O S1P1 Ozanimod->S1PR1_O binds to S1PR5_O S1P5 Ozanimod->S1PR5_O binds to S1PR1_O->Sequestration functional antagonism

Caption: Differential receptor binding of this compound and Ozanimod.

Clinical_Trial_Workflow Clinical Trial Workflow for S1P Modulator Assessment Start Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Assessments (Clinical, MRI, Blood Samples) Start->Baseline Randomization Randomization Baseline->Randomization ArmA Drug A (e.g., this compound) Randomization->ArmA ArmB Drug B (e.g., Ozanimod) Randomization->ArmB ArmC Comparator Randomization->ArmC FollowUp Treatment & Follow-up (Scheduled Visits) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Endpoint Endpoint Analysis (ARR, MRI, Safety) FollowUp->Endpoint

Caption: Generalized workflow for a comparative clinical trial of S1P modulators.

References

The Great Myelin Mend: An In Vivo Comparison of Fingolimod and Other Remyelinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evidence for Fingolimod and its alternatives in promoting myelin repair, offering a comparative analysis for researchers and drug developers.

The quest for therapies that can repair the damaged myelin sheath in demyelinating diseases like multiple sclerosis is a critical frontier in neuroscience research. This compound (FTY720), an approved immunomodulator, has been investigated for its potential direct effects on remyelination within the central nervous system (CNS), sparking both interest and controversy. This guide provides a comparative analysis of the in vivo reproducibility of this compound's remyelinating effects against other promising therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

At a Glance: Comparative Efficacy of Remyelinating Agents

The following tables summarize quantitative data from in vivo studies on this compound and alternative compounds in promoting remyelination. The data highlights the variability in outcomes depending on the experimental model and the specific agent used.

Table 1: this compound's Effects on Remyelination in Preclinical Models

Experimental ModelAnimal ModelThis compound DoseKey Quantitative FindingsOutcomeReference
Cuprizone (B1210641)C57BL/6 Mice1 mg/kg/dayNo significant difference in remyelination or axonal damage compared to placebo.[1]No significant effect[1]
CuprizoneC57BL/6 Mice3 mg/kg13% reduction in the mean area of demyelination compared to vehicle.[2]Modest positive effect[2]
Lysolecithin (LPC)Rat1 mg/kgData not yet available in a comparable format.--
Organotypic Cerebellar Slices (LPC-induced)Mouse100 pM, 1 µM1.97 to 2.00-fold increase in MBP staining area compared to control.Positive effect-

Table 2: Effects of Alternative Remyelinating Agents in Preclinical Models

CompoundExperimental ModelAnimal ModelDoseKey Quantitative FindingsOutcomeReference
ClemastineCuprizoneC57BL/6 Mice10 mg/kg/dayEnhanced myelin repair with increased mature oligodendrocytes and myelin basic protein.[3]Positive effect
BenztropineCuprizoneC57BL/6 Mice10 mg/kg/daySignificant increase in the number of GST-π+ mature oligodendrocytes from ~500 to ~1,100 per field compared to vehicle.Positive effect
BenztropinePLP-induced EAEMice10 mg/kg/daySignificantly lower g-ratios in benztropine-treated mice compared to vehicle-treated mice.Positive effect
QuetiapineCuprizoneC57BL/6 Mice10 mg/kg/daySignificantly less myelin breakdown compared to cuprizone-only treated mice.Positive effect
QuetiapineCuprizoneC57BL/6 Mice10 mg/kg/daySignificantly improved spatial working memory and increased myelin restoration.Positive effect

Under the Microscope: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cuprizone-Induced Demyelination Model

This non-inflammatory model is widely used to study de- and remyelination.

  • Induction of Demyelination: Typically, 8-10 week old C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum. For chronic demyelination models, this period can be extended to 12 weeks or longer.

  • Treatment Administration: Following the demyelination phase, the cuprizone diet is replaced with a normal diet. The therapeutic agent (e.g., this compound, Clemastine, Benztropine, Quetiapine) or vehicle is then administered, often daily via oral gavage or intraperitoneal injection, for a specified period (e.g., 2-4 weeks) to assess its effect on remyelination.

  • Assessment of Remyelination:

    • Histology: Brain sections are stained with dyes like Luxol Fast Blue (LFB) to visualize myelin. The extent of remyelination is often quantified by measuring the staining intensity or the area of myelination.

    • Immunohistochemistry: Antibodies against myelin proteins (e.g., Myelin Basic Protein - MBP) and mature oligodendrocyte markers (e.g., Glutathione S-transferase pi - GST-π) are used to quantify the degree of myelination and the number of myelin-producing cells.

    • Electron Microscopy: This technique provides a detailed ultrastructural analysis of myelin sheaths, allowing for the calculation of the g-ratio (the ratio of the axon diameter to the total fiber diameter), a direct measure of myelin thickness.

Lysolecithin (LPC)-Induced Focal Demyelination Model

This model induces a focal area of demyelination, allowing for the study of the cellular and molecular events of remyelination in a well-defined lesion.

  • Induction of Demyelination: A small volume of lysophosphatidylcholine (B164491) (LPC), a demyelinating agent, is stereotactically injected into a specific white matter tract, such as the corpus callosum or spinal cord.

  • Treatment Administration: The therapeutic agent or vehicle is typically administered systemically (e.g., intraperitoneally) or locally, starting at a defined time point after LPC injection.

  • Assessment of Remyelination: Similar to the cuprizone model, remyelination is assessed using histology (LFB staining), immunohistochemistry (MBP, etc.), and electron microscopy (g-ratio analysis).

Unraveling the Mechanisms: Signaling Pathways

The therapeutic effects of these compounds are mediated by their interaction with specific cellular signaling pathways.

This compound and the S1P Receptor Pathway

This compound is a modulator of sphingosine-1-phosphate (S1P) receptors. Its phosphorylated form, FTY720-P, acts on four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), which are expressed on various CNS cells, including oligodendrocytes, astrocytes, and microglia. The downstream signaling is complex and can have varied effects on remyelination.

Fingolimod_S1P_Pathway cluster_cns Central Nervous System This compound This compound (FTY720) FTY720P FTY720-P This compound->FTY720P Phosphorylation S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Modulates Oligodendrocyte Oligodendrocyte S1PR->Oligodendrocyte Astrocyte Astrocyte S1PR->Astrocyte Microglia Microglia S1PR->Microglia Remyelination Remyelination Oligodendrocyte->Remyelination Differentiation & Survival Astrocyte->Remyelination Support/Inhibition Microglia->Remyelination Debris Clearance/ Inflammation

This compound's interaction with S1P receptors on CNS cells.
Alternative Pathways to Remyelination

The alternative therapeutic agents investigated here act through distinct molecular mechanisms.

Alternative_Pathways cluster_clemastine Clemastine cluster_benztropine Benztropine cluster_quetiapine Quetiapine Clemastine Clemastine M1R Muscarinic M1 Receptor Clemastine->M1R Antagonizes OPC_C Oligodendrocyte Precursor Cell (OPC) M1R->OPC_C Inhibits Differentiation Oligo_C Mature Oligodendrocyte OPC_C->Oligo_C Differentiation Benztropine Benztropine M1M3R Muscarinic M1/M3 Receptors Benztropine->M1M3R Antagonizes OPC_B Oligodendrocyte Precursor Cell (OPC) M1M3R->OPC_B Inhibits Differentiation Oligo_B Mature Oligodendrocyte OPC_B->Oligo_B Differentiation Quetiapine Quetiapine Olig1 Olig1 Quetiapine->Olig1 Upregulates Cholesterol Cholesterol Biosynthesis Quetiapine->Cholesterol OPC_Q Oligodendrocyte Precursor Cell (OPC) Olig1->OPC_Q Promotes Differentiation Oligo_Q Mature Oligodendrocyte Cholesterol->Oligo_Q Myelin Production OPC_Q->Oligo_Q Differentiation

Mechanisms of action for alternative remyelinating agents.

Experimental Workflows: A Visual Guide

Understanding the sequence of experimental procedures is key to evaluating the generated data.

Experimental_Workflow cluster_cuprizone Cuprizone Model Workflow cluster_lpc Lysolecithin (LPC) Model Workflow start_cup Start Cuprizone Diet (5-12 weeks) demyelination Demyelination start_cup->demyelination stop_cup Stop Cuprizone Diet demyelination->stop_cup treatment_cup Administer Therapeutic Agent or Vehicle (2-4 weeks) stop_cup->treatment_cup assessment_cup Assess Remyelination (Histology, IHC, EM) treatment_cup->assessment_cup injection_lpc Stereotactic Injection of LPC lesion Focal Demyelination injection_lpc->lesion treatment_lpc Administer Therapeutic Agent or Vehicle lesion->treatment_lpc assessment_lpc Assess Remyelination (Histology, IHC, EM) treatment_lpc->assessment_lpc

Typical experimental workflows for in vivo remyelination studies.

Concluding Remarks

The in vivo evidence for this compound's direct pro-remyelinating effects is inconsistent, with some studies showing a modest benefit while others report no significant impact. This variability may be attributable to differences in the experimental models, the timing and dosage of the drug, and the specific parameters measured.

In contrast, repurposed drugs such as Clemastine, Benztropine, and Quetiapine have demonstrated more consistent positive effects on oligodendrocyte differentiation and remyelination in preclinical models. Their distinct mechanisms of action, primarily targeting muscarinic receptors or influencing oligodendrocyte-specific transcription factors and metabolic pathways, present promising avenues for the development of dedicated remyelinating therapies.

This comparative guide underscores the complexity of promoting myelin repair and highlights the need for standardized experimental protocols and a multi-faceted approach to evaluating therapeutic efficacy. The continued investigation of these and other novel compounds is essential to advancing the field and ultimately delivering effective regenerative treatments for patients with demyelinating diseases.

References

Cross-Validation of Fingolimod's Mechanism of Action in Different Neuronal Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fingolimod (FTY720), the first oral disease-modifying therapy for multiple sclerosis, has a well-established immunomodulatory role. However, its therapeutic efficacy is also attributed to its direct effects on various cell types within the central nervous system (CNS). This guide provides a comparative analysis of this compound's mechanism of action across neurons, astrocytes, oligodendrocytes, and microglia, supported by experimental data. We also present a comparison with newer, more selective sphingosine-1-phosphate (S1P) receptor modulators.

Comparative Efficacy of S1P Receptor Modulators on Neuronal Cells

The following table summarizes the quantitative effects of this compound and its alternatives on different neuronal cell types, as reported in various preclinical studies. It is important to note that experimental conditions such as cell source, drug concentration, and treatment duration can influence the observed effects.

DrugCell TypeParameter MeasuredKey FindingsReference
This compound AstrocytesGFAP Expression (% positive area)Increased GFAP expression in Mcoln1-/- mice after postnatal day 10.[1][1]
AstrocytesInflammatory Cytokine ExpressionReduced expression of multiple pro-inflammatory cytokines in Mcoln1-/- astrocytes.[1][1]
OligodendrocytesApoptotic Ratio (cc1+ cleaved caspase 3+/cc1+ cells)Significantly reduced apoptosis in the optic nerve of EAE mice with 0.3 mg/kg and 1 mg/kg treatment.
Microglia/MacrophagesCell Number in RetinaSignificantly diminished number of microglia and macrophages with 1 mg/kg treatment in EAE mice.
Neurons (R28 retinal)Cell Viability (in response to TNFα)Significantly reduced TNFα-induced neuronal death.
Siponimod Neurons (rat cortical and human iPSC-derived)Apoptosis (TNF-α induced)Decreased neuronal cell apoptosis.
AstrocytesGlutamate (B1630785) Transporter Expression (GLAST and GLT1)Maintained high expression levels under inflammatory conditions.
MicrogliaIL-6 SecretionAmeliorated in cultured microglia.
Ozanimod (B609803) General CNSNew or Enlarging T2 Brain Lesions (Mean number)Reduced to 1.47 with 1 mg ozanimod vs. 2.84 with interferon beta-1a over 12 months.
General CNSGadolinium-Enhancing Brain Lesions (Mean number)Reduced to 0.16 with 1 mg ozanimod vs. 0.43 with interferon beta-1a at 12 months.
Ponesimod AstrocytesS1P-induced cAMP inhibitionEffectively blocked by ponesimod.
Oligodendrocytes (Olig2+ cells)Cell Number (in corpus callosum and cingulum)Increased number in a cuprizone-induced demyelination model.
Microglia (Iba1+ cells)Cell Number (in cingulum)Significantly decreased in a cuprizone-induced demyelination model.

Experimental Protocols

Western Blot Analysis for Protein Quantification (Example: GFAP in Astrocytes)

This protocol is a synthesis of methodologies described in the cited literature for quantifying protein expression levels.

  • Cell Lysis:

    • Culture primary astrocytes or astrocyte cell lines to desired confluence.

    • Treat cells with this compound or vehicle control for the specified duration.

    • Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GFAP (or other proteins of interest) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software.

    • Normalize the expression of the protein of interest to a loading control protein (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Cellular Markers (Example: MBP in Oligodendrocytes)

This protocol is a generalized procedure based on methods reported in the referenced studies for visualizing cellular markers.

  • Cell Culture and Treatment:

    • Culture oligodendrocyte precursor cells (OPCs) on poly-L-lysine coated coverslips.

    • Induce differentiation and treat with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

    • Incubate with a primary antibody against Myelin Basic Protein (MBP) overnight at 4°C.

  • Secondary Antibody and Counterstaining:

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging:

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

    • Analyze images for MBP expression and oligodendrocyte morphology.

Cell Viability Assay (Example: MTT Assay for Neurons)

This protocol outlines a common method for assessing cell viability, as described in various research articles.

  • Cell Seeding and Treatment:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control, and/or a neurotoxic agent, for the desired duration (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating S1P receptors, which are G protein-coupled receptors expressed on the surface of neuronal cells. The specific downstream signaling pathways can vary depending on the S1P receptor subtype and the cell type.

This compound's Mechanism of Action in Astrocytes

Fingolimod_Astrocytes This compound This compound-P S1PR1_3 S1PR1/S1PR3 This compound->S1PR1_3 G_protein Gαi/o, Gαq S1PR1_3->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK NFkB NF-κB Pathway (Inhibition) G_protein->NFkB Neurotrophic_Factors ↑ Neurotrophic Factors (LIF, HBEGF, IL-11) PI3K_Akt->Neurotrophic_Factors MAPK->Neurotrophic_Factors Inflammatory_Response ↓ Inflammatory Response (NO, Pro-inflammatory Cytokines) NFkB->Inflammatory_Response

Caption: this compound signaling in astrocytes.

In astrocytes, this compound's binding to S1PR1 and S1PR3 activates Gαi/o and Gαq proteins. This leads to the modulation of downstream pathways like PI3K/Akt and MAPK, which can promote the expression of neurotrophic factors. This compound also inhibits the NF-κB signaling pathway, resulting in a decreased inflammatory response.

This compound's Mechanism of Action in Oligodendrocytes

Fingolimod_Oligodendrocytes This compound This compound-P S1PR1_5 S1PR1/S1PR5 This compound->S1PR1_5 G_protein Gαi/o, Gα12/13 S1PR1_5->G_protein PI3K_Akt_ERK PI3K/Akt/ERK Pathway G_protein->PI3K_Akt_ERK RhoA RhoA Pathway (Modulation) G_protein->RhoA Survival_Differentiation ↑ Survival & Differentiation ↓ Apoptosis PI3K_Akt_ERK->Survival_Differentiation Myelination ↑ Myelination PI3K_Akt_ERK->Myelination Process_Dynamics Modulation of Process Extension RhoA->Process_Dynamics

Caption: this compound signaling in oligodendrocytes.

In oligodendrocytes, this compound primarily acts through S1PR1 and S1PR5. Activation of these receptors engages Gαi/o and Gα12/13 proteins, leading to the activation of pro-survival pathways like PI3K/Akt and ERK. This promotes oligodendrocyte survival and differentiation, ultimately enhancing myelination. This compound also modulates the RhoA pathway, which is involved in regulating the dynamics of oligodendrocyte processes.

This compound's Mechanism of Action in Microglia

Fingolimod_Microglia This compound This compound-P S1PRs S1PRs This compound->S1PRs Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) S1PRs->Downstream_Signaling Microglial_Activation ↓ Microglial Activation (M1 to M2 shift) Downstream_Signaling->Microglial_Activation Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokine Release Microglial_Activation->Pro_inflammatory_Cytokines Phagocytosis ↑ Phagocytosis of Myelin Debris Microglial_Activation->Phagocytosis

Caption: this compound signaling in microglia.

This compound modulates microglial activation by acting on various S1P receptors. This interaction is thought to suppress the pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory and phagocytic M2 phenotype. This leads to a reduction in the release of pro-inflammatory cytokines and enhanced clearance of myelin debris, creating a more permissive environment for remyelination.

This compound's Mechanism of Action in Neurons

Fingolimod_Neurons This compound This compound-P S1PR1 S1PR1 This compound->S1PR1 G_protein Gαi/o S1PR1->G_protein BDNF_Signaling ↑ BDNF Expression S1PR1->BDNF_Signaling G_beta_gamma Gβγ G_protein->G_beta_gamma Ca_Channels ↓ N- and P/Q-type Ca2+ Channels G_beta_gamma->Ca_Channels Glutamate_Release ↓ Glutamate Release Ca_Channels->Glutamate_Release Neuronal_Survival ↑ Neuronal Survival ↓ Apoptosis BDNF_Signaling->Neuronal_Survival

Caption: this compound signaling in neurons.

In neurons, this compound's neuroprotective effects are partly mediated through the S1PR1 receptor. Activation of S1PR1 and the subsequent Gαi/o signaling can lead to the inhibition of presynaptic N- and P/Q-type calcium channels via the Gβγ subunit, resulting in reduced glutamate excitotoxicity. Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival.

Conclusion

This compound demonstrates a multifaceted mechanism of action within the CNS, directly impacting neurons, astrocytes, oligodendrocytes, and microglia to exert neuroprotective and potentially restorative effects. While its immunomodulatory properties are central to its efficacy in multiple sclerosis, its direct neural effects contribute significantly to its therapeutic profile. Newer, more selective S1P receptor modulators like Siponimod, Ozanimod, and Ponesimod offer the potential for a more targeted engagement of these pathways with potentially improved safety profiles. Further research is warranted to fully elucidate the comparative efficacy and long-term benefits of these compounds on different neuronal cell populations.

References

A Head-to-Head Showdown: Fingolimod vs. Natalizumab in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of multiple sclerosis (MS) therapeutics, a deep understanding of the preclinical performance of leading immunomodulatory drugs is paramount. This guide provides a comprehensive head-to-head comparison of two widely used MS therapies, Fingolimod (Gilenya®) and Natalizumab (Tysabri®), in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.

This guide synthesizes experimental data to objectively compare their efficacy in ameliorating disease symptoms, modulating the immune response, and protecting the central nervous system (CNS). Detailed experimental protocols, quantitative data summaries, and visualizations of their mechanisms of action and experimental workflows are presented to offer a clear and concise overview for the scientific community.

Mechanisms of Action: Two Distinct Strategies to quell Neuroinflammation

This compound and Natalizumab employ fundamentally different strategies to combat the autoimmune assault that characterizes MS.

This compound , a sphingosine-1-phosphate (S1P) receptor modulator, works by sequestering lymphocytes in the lymph nodes.[1][2] In vivo, this compound is phosphorylated to this compound-phosphate, which then binds to S1P receptors on lymphocytes.[1] This binding initially acts as an agonist but ultimately leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[1][2] This "trapping" of lymphocytes, including autoreactive T cells, prevents their entry into the CNS, thereby reducing inflammation, demyelination, and axonal damage.[1] Beyond its effects on lymphocyte trafficking, this compound can cross the blood-brain barrier and may exert direct effects within the CNS, including on neural cells like astrocytes.[1][3]

Natalizumab , a humanized monoclonal antibody, targets the α4-subunit of the α4β1-integrin (also known as Very Late Antigen-4 or VLA-4) on the surface of inflammatory cells.[4][5] VLA-4 is a key adhesion molecule that facilitates the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier.[4][6] By blocking this interaction, Natalizumab effectively inhibits the transmigration of pathogenic immune cells across the blood-brain barrier and into the CNS.[4][5][6] This reduction in CNS immune cell infiltration is the primary mechanism by which Natalizumab reduces the formation of inflammatory lesions and subsequent neurological damage in MS.[4]

cluster_0 This compound's Mechanism of Action cluster_1 Natalizumab's Mechanism of Action This compound This compound Fingolimod_P This compound-Phosphate This compound->Fingolimod_P Phosphorylation S1PR1 S1P1 Receptor on Lymphocyte Fingolimod_P->S1PR1 Binds to Internalization S1P1 Receptor Internalization & Degradation S1PR1->Internalization Leads to Lymph_Node Lymph Node Internalization->Lymph_Node Traps Lymphocytes in CNS_Infiltration_F Reduced CNS Infiltration Lymph_Node->CNS_Infiltration_F Prevents Egress, Leading to Natalizumab Natalizumab VLA4 VLA-4 on Leukocyte Natalizumab->VLA4 Binds to Binding Binding Blocked Natalizumab->Binding Prevents Interaction with VCAM-1 VCAM1 VCAM-1 on Endothelium VLA4->VCAM1 Normal Interaction Transmigration Transmigration Inhibited Binding->Transmigration CNS_Infiltration_N Reduced CNS Infiltration Transmigration->CNS_Infiltration_N

Figure 1. Signaling Pathways of this compound and Natalizumab.

Performance in EAE Models: A Comparative Analysis

It is crucial to note that the data presented below are compiled from different studies and may not be directly comparable due to variations in EAE models, mouse strains, and experimental protocols. These tables are intended to provide a general overview of the preclinical efficacy of each drug.

Table 1: Effect on Clinical Score in EAE Models
Treatment GroupEAE ModelMouse StrainDosing RegimenPeak Mean Clinical Score (± SEM)% Reduction in Peak Score vs. Vehicle/ControlReference
This compound MOG35-55 inducedC57BL/60.3 mg/kg/day, prophylactic~1.5~50%[7]
This compound MOG35-55 inducedC57BL/61 mg/kg/day, therapeuticNot explicitly stated, but significant reductionNot explicitly stated, but significant reduction[8]
Natalizumab (anti-VLA-4) MOG35-55 inducedC57BL/65 mg/kg, every other day, therapeutic~1.5~45%[4]
Table 2: Histopathological and Immunohistochemical Analysis in EAE Models
Treatment GroupEAE ModelMouse StrainOutcome MeasureResult% Change vs. Vehicle/ControlReference
This compound MOG35-55 inducedC57BL/6CNS Inflammatory InfiltratesSignificantly reducedNot quantified[9]
This compound MOG35-55 inducedC57BL/6DemyelinationSignificantly reducedNot quantified[7]
Natalizumab (anti-VLA-4) MOG35-55 inducedC57BL/6ICAM-1 Expression (% area)Reduced in peak and chronic phases~45% reduction at peak[4]
Natalizumab (anti-VLA-4) MOG35-55 inducedC57BL/6LFA-1 Expression (% area)Reduced in peak and chronic phases~50% reduction at peak[4]
Table 3: Neuroprotective Effects in EAE Models
Treatment GroupEAE ModelMouse StrainOutcome MeasureResult% Change vs. Vehicle/ControlReference
This compound MOG35-55 inducedC57BL/6Oligodendrocyte progenitor cell (OPC) proliferationSignificantly increasedNot quantified[7]
This compound MOG35-55 inducedC57BL/6RemyelinationSignificantly increasedNot quantified[7]
Natalizumab (anti-VLA-4) Not SpecifiedNot SpecifiedAxonal DamageMentioned to be reduced in clinical studiesNot quantified in EAE model[5]

Experimental Protocols: A Closer Look at the Methodology

The following provides a general overview of the experimental protocols commonly employed in the studies cited. Specific details may vary between individual experiments.

EAE Induction

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).

  • Antigen Emulsion: MOG35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: Mice are injected subcutaneously with the MOG35-55/CFA emulsion.

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.

cluster_workflow Typical EAE Induction and Treatment Workflow start Day 0: Immunization with MOG35-55/CFA ptx1 Day 0: Pertussis Toxin (i.p.) start->ptx1 ptx2 Day 2: Pertussis Toxin (i.p.) start->ptx2 treatment_start Initiation of Treatment (Prophylactic or Therapeutic) ptx2->treatment_start monitoring Daily Clinical Scoring (e.g., 0-5 scale) treatment_start->monitoring endpoint Endpoint: Histological and Biochemical Analysis monitoring->endpoint

Figure 2. Generalized EAE Experimental Workflow.
Drug Administration

  • This compound: Typically administered orally (e.g., via gavage or in drinking water) or intraperitoneally, with daily dosing.

  • Natalizumab (or anti-VLA-4 antibody): Administered intraperitoneally or intravenously, often on an every-other-day or similar intermittent schedule.

Assessment of Disease Severity
  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents a healthy mouse and 5 indicates a moribund state or death.

  • Histology and Immunohistochemistry: At the end of the experiment, spinal cords and brains are collected for histological analysis. Stains such as Luxol Fast Blue are used to assess demyelination, while Hematoxylin and Eosin (H&E) staining is used to visualize inflammatory infiltrates. Immunohistochemistry is employed to identify specific immune cell populations (e.g., T cells, macrophages) and markers of axonal damage.

  • Biomarker Analysis: Levels of inflammatory cytokines and other relevant biomarkers can be measured in the CNS tissue or cerebrospinal fluid.

Summary and Conclusion

Both this compound and Natalizumab demonstrate significant efficacy in ameliorating the clinical and pathological features of EAE, albeit through distinct mechanisms of action. This compound's sequestration of lymphocytes in the lymph nodes and potential direct CNS effects contrast with Natalizumab's targeted inhibition of immune cell transmigration across the blood-brain barrier.

The available preclinical data suggest that both drugs are potent inhibitors of neuroinflammation. However, the lack of direct comparative studies in standardized EAE models makes it difficult to definitively declare one as superior to the other in a preclinical setting. The choice between these therapeutic strategies in a clinical context is often guided by patient-specific factors, including disease activity, risk tolerance, and route of administration.

This guide provides a foundational understanding of the preclinical performance of this compound and Natalizumab in EAE models. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison and to better inform the development of next-generation therapies for multiple sclerosis.

References

A Comparative Guide to Confirming Fingolimod's Target Engagement in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing forms of multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS). However, as a lipophilic molecule, this compound readily crosses the blood-brain barrier, suggesting direct effects within the CNS.[1][2][3][4][5] Confirming target engagement within the CNS is crucial for understanding its full therapeutic potential and for the development of next-generation S1P modulators.

This guide provides a comparative overview of current methodologies used to confirm this compound's engagement with its target, the S1P receptors, within the CNS. We will delve into direct and indirect methods, presenting supporting experimental data and detailed protocols.

Direct Methods for Confirming CNS Target Engagement

Direct methods aim to visualize or quantify the interaction of this compound or its active metabolite, this compound-phosphate (this compound-P), with S1P receptors in the brain and spinal cord.

Positron Emission Tomography (PET) Imaging

PET imaging stands as a powerful, non-invasive technique to directly quantify the expression and occupancy of S1P receptors in the living brain. This method utilizes radiolabeled ligands that specifically bind to the target receptor.

Experimental Data:

Studies in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), have successfully used PET imaging to demonstrate increased S1P receptor 1 (S1PR1) expression in inflamed regions of the CNS. For instance, the S1PR1-specific PET radiotracer [¹¹C]TZ3321 has been used to show upregulation of S1PR1 in the lumbar spinal cord of EAE rats. Furthermore, treatment with this compound has been shown to reduce the binding of TSPO-binding radioligands, indicating diminished microglial activation, a downstream effect of S1P receptor modulation.

MethodRadiotracer ExamplesKey FindingsAdvantagesLimitations
S1PR1 PET Imaging [¹¹C]TZ3321, [¹⁸F]TZ4877, [¹¹C]CS1P1- Increased S1PR1 expression in EAE spinal cord. - Allows for quantification of receptor occupancy by this compound.- Non-invasive, longitudinal studies possible. - Direct quantification of target engagement in vivo.- Requires specialized equipment and radiochemistry. - Resolution may not be at the single-cell level. - Development of suitable radiotracers is challenging.
Neuroinflammation PET Imaging [¹⁸F]-GE180 (TSPO ligand)- this compound treatment significantly reduces microglial activation in EAE lesions.- Measures downstream effects of target engagement. - TSPO ligands are more established for neuroinflammation imaging.- Indirect measure of S1P receptor engagement. - TSPO expression is not exclusive to microglia.

Experimental Protocol: S1PR1 PET Imaging in an EAE Rat Model

  • Animal Model: Induce EAE in Lewis rats via immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) or a similar protocol.

  • Radiotracer Administration: Anesthetize the EAE rat and a control rat and inject the S1PR1-specific radiotracer (e.g., [¹¹C]TZ3321) intravenously.

  • PET Scan: Acquire dynamic PET images of the spinal cord or brain for a specified duration (e.g., 60-90 minutes).

  • Image Analysis: Reconstruct the PET data and perform kinetic modeling to quantify the tracer uptake, often represented as the standardized uptake value (SUV) or binding potential.

  • Comparison: Compare the radiotracer uptake in the CNS of EAE rats versus control rats to demonstrate increased S1PR1 expression in the disease model. To confirm target engagement, a separate cohort of EAE rats can be pre-treated with this compound before the PET scan to show reduced radiotracer binding.

dot

experimental_workflow cluster_model Animal Model Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis EAE_Induction Induce EAE in Rats Radiotracer_Admin Administer S1PR1 Radiotracer EAE_Induction->Radiotracer_Admin Control_Group Healthy Control Rats Control_Group->Radiotracer_Admin PET_Scan Perform Dynamic PET Scan Radiotracer_Admin->PET_Scan Image_Reconstruction Reconstruct PET Images PET_Scan->Image_Reconstruction Kinetic_Modeling Quantify Tracer Uptake Image_Reconstruction->Kinetic_Modeling Statistical_Analysis Compare Groups Kinetic_Modeling->Statistical_Analysis

Caption: Workflow for PET imaging to confirm S1PR1 engagement.

Post-mortem Tissue Analysis

Ex vivo analysis of CNS tissue from animal models or human patients provides high-resolution confirmation of target engagement at the cellular and molecular level.

Experimental Data:

Immunohistochemical studies have shown altered expression levels of S1P receptors (S1P₁, S1P₃, and S1P₅) in MS lesions compared to normal-appearing white matter. Specifically, an increase in S1P₁ expression on astrocytes has been observed in active and inactive MS lesions. This compound treatment in EAE models has been shown to block the activation of astrocytes.

MethodKey FindingsAdvantagesLimitations
Immunohistochemistry (IHC) - Increased S1PR1 expression on astrocytes in MS lesions. - this compound reduces astrogliosis in EAE models.- High cellular and subcellular resolution. - Can co-localize receptor expression with specific cell types.- Invasive and requires tissue samples. - Provides a static snapshot in time.
Western Blotting - Confirms up- or down-regulation of S1P receptors and downstream signaling proteins.- Quantitative measure of protein expression.- Requires tissue homogenization, losing spatial information.

Experimental Protocol: Immunohistochemical Staining for S1PR1 in EAE Mouse Brain

  • Tissue Preparation: Euthanize a this compound-treated EAE mouse and a vehicle-treated control. Perfuse with saline followed by 4% paraformaldehyde. Dissect the brain and spinal cord and postfix in paraformaldehyde, then cryoprotect in sucrose.

  • Sectioning: Cut frozen sections (e.g., 20-30 µm thick) using a cryostat.

  • Staining:

    • Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate sections overnight at 4°C with a primary antibody against S1PR1.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Co-stain with cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia) to identify the cell types expressing S1PR1.

  • Imaging: Mount the sections and visualize using a fluorescence or confocal microscope.

  • Analysis: Quantify the intensity and distribution of S1PR1 staining in different brain regions and cell types, comparing the this compound-treated and control groups.

Indirect Methods and Pharmacodynamic Biomarkers

Indirect methods assess the downstream consequences of S1P receptor engagement in the CNS or utilize peripheral biomarkers that reflect the systemic activity of this compound.

Cerebrospinal Fluid (CSF) Analysis

Analysis of CSF provides a window into the biochemical environment of the CNS.

Experimental Data:

Studies have detected this compound and its active metabolite, this compound-P, in the CSF of treated patients, confirming its ability to cross the blood-brain barrier. Elevated levels of S1P have been found in the CSF of MS patients compared to healthy controls, suggesting a role for S1P signaling in MS pathology.

BiomarkerKey FindingsAdvantagesLimitations
This compound/Fingolimod-P Levels - Presence in CSF confirms CNS penetration.- Direct evidence of drug presence in the CNS compartment.- Does not directly confirm target binding.
S1P Levels - Higher in CSF of MS patients.- May reflect modulation of the target pathway.- S1P levels can be influenced by multiple factors.
Neurofilament Light Chain (NfL) - Levels often decrease with effective MS treatment, including this compound.- A well-established marker of neuro-axonal damage.- Not specific to S1P receptor modulation.
Peripheral Blood Lymphocyte Counts

The most well-established pharmacodynamic effect of this compound is the reduction of circulating lymphocytes.

Experimental Data:

This compound treatment leads to a rapid and sustained reduction in peripheral blood lymphocyte counts, particularly naïve and central memory T cells and B cells. This sequestration of lymphocytes is a direct result of S1P₁ receptor functional antagonism on lymphocytes.

MethodKey FindingsAdvantagesLimitations
Flow Cytometry of Peripheral Blood - Significant reduction in CD4+ and CD8+ T cells, and B cells.- Robust and easily accessible pharmacodynamic marker. - Reflects systemic target engagement.- Does not directly confirm CNS target engagement.

Experimental Protocol: Flow Cytometric Analysis of Lymphocyte Subsets

  • Sample Collection: Collect whole blood samples from patients at baseline and at various time points after initiating this compound treatment.

  • Staining: Incubate the blood with a panel of fluorescently labeled antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CCR7).

  • Lysis and Acquisition: Lyse red blood cells and acquire data on a flow cytometer.

  • Analysis: Gate on different lymphocyte populations to quantify the absolute counts and percentages of various subsets (e.g., naïve T cells, central memory T cells, B cells).

  • Comparison: Compare the post-treatment cell counts to baseline values to confirm the expected reduction.

This compound's Signaling Pathway

This compound is a structural analog of sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to form this compound-P. This compound-P then acts as a functional antagonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). It initially acts as an agonist, but prolonged exposure leads to the internalization and degradation of the S1P₁ receptor, rendering the cell unresponsive to S1P. This functional antagonism on lymphocytes prevents their egress from lymph nodes. Within the CNS, this compound's interaction with S1P receptors on astrocytes, microglia, and oligodendrocytes is thought to contribute to its neuroprotective effects.

dot

signaling_pathway cluster_activation Drug Activation cluster_receptor Receptor Interaction (Lymphocyte) cluster_outcome Cellular Outcome cluster_cns CNS Effects This compound This compound Fingolimod_P This compound-Phosphate This compound->Fingolimod_P Sphingosine Kinase 2 S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to CNS_Cells Astrocytes, Microglia, Oligodendrocytes Fingolimod_P->CNS_Cells Acts on S1P Receptors Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in Neuroprotection Neuroprotection & Reduced Neuroinflammation CNS_Cells->Neuroprotection

Caption: this compound's mechanism of action.

Conclusion

Confirming this compound's target engagement in the CNS is a multifaceted endeavor. Direct methods like PET imaging offer the most definitive, non-invasive evidence of in vivo receptor occupancy. Post-mortem tissue analysis provides unparalleled cellular resolution in preclinical settings. Indirect methods, including CSF analysis and peripheral lymphocyte counting, serve as valuable and more accessible pharmacodynamic biomarkers that reflect the downstream consequences of target engagement. A combination of these approaches provides the most comprehensive understanding of this compound's action within the CNS, guiding the development of future therapies for neuroinflammatory and neurodegenerative diseases.

References

A Comparative Guide to Novel Immunomodulatory Compounds Versus Fingolimod's Efficacy in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel sphingosine-1-phosphate (S1P) receptor modulators against the established efficacy of Fingolimod for the treatment of relapsing forms of multiple sclerosis (MS). The information presented is supported by experimental data from pivotal clinical trials to aid in research and development decisions.

Introduction to S1P Receptor Modulation

This compound, the first-in-class sphingosine-1-phosphate (S1P) receptor modulator, revolutionized the treatment of multiple sclerosis.[1][2] Its active form, this compound-phosphate, acts as a functional antagonist of S1P receptors, particularly S1P receptor subtype 1 (S1P1).[3] This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent autoimmune attack on the myelin sheath.[3][4] While effective, this compound's interaction with multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) is associated with a range of side effects. This has driven the development of a new generation of more selective S1P receptor modulators, including Ozanimod, Ponesimod, and Siponimod, which aim to offer a better benefit-risk profile.

Comparative Efficacy and Safety of Novel S1P Modulators

While direct head-to-head clinical trials are limited, indirect comparisons and data from individual pivotal trials provide valuable insights into the relative efficacy and safety of these novel compounds compared to this compound.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from clinical trials of this compound and its novel counterparts.

Table 1: Comparative Efficacy of S1P Receptor Modulators in Relapsing MS

CompoundClinical Trial(s)ComparatorKey Efficacy Outcomes
This compound FREEDOMS, FREEDOMS II, TRANSFORMSPlacebo, Interferon beta-1a- Reduced annualized relapse rate (ARR) by 54-60% vs. Placebo. - Reduced risk of disability progression.
Ozanimod RADIANCE-B, SUNBEAMInterferon beta-1a- Significantly lower ARR vs. Interferon beta-1a. - Reduced number of new or enlarging T2 lesions and gadolinium-enhancing lesions.
Ponesimod OPTIMUMTeriflunomide- Significantly lower ARR (30.5% relative reduction) vs. Teriflunomide. - Superiority in reducing fatigue symptoms and MRI activity.
Siponimod EXPANDPlacebo- Reduced the risk of 3-month and 6-month confirmed disability progression in patients with secondary progressive MS (SPMS).

Note: Data is derived from different clinical trials and should be interpreted with caution due to the lack of direct head-to-head comparisons in most cases.

Table 2: Comparative Safety Profile of S1P Receptor Modulators

CompoundKey Safety Findings
This compound - First-dose bradycardia requiring monitoring. - Increased risk of infections, macular edema, and liver enzyme elevations.
Ozanimod - Lower risk of cardiac adverse events and need for extended first-dose monitoring compared to this compound. - Lower risk of any adverse event and abnormal liver enzymes.
Ponesimod - Gradual dose titration mitigates cardiac first-dose effects, not requiring first-dose cardiac monitoring. - Rapidly reversible pharmacodynamic effects.
Siponimod - More selective for S1P1 and S1P5, potentially leading to fewer side effects than this compound. - May have more direct CNS effects compared to this compound.

Mechanism of Action: this compound vs. Novel S1P Modulators

This compound is a non-selective S1P receptor modulator. In contrast, the newer compounds exhibit greater selectivity for specific S1P receptor subtypes, which is believed to contribute to their improved safety profiles.

  • This compound: Acts on S1P1, S1P3, S1P4, and S1P5.

  • Ozanimod: Selective for S1P1 and S1P5.

  • Ponesimod: Highly selective for S1P1.

  • Siponimod: Selective for S1P1 and S1P5.

The binding of these compounds to S1P1 receptors on lymphocytes leads to receptor internalization and degradation, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "trapping" of lymphocytes reduces the inflammatory assault on the CNS.

Fingolimod_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream / CNS Lymphocyte Lymphocyte Inflammation CNS Inflammation Lymphocyte->Inflammation causes S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses S1P_gradient S1P Gradient S1P_gradient->Lymphocyte This compound This compound-P This compound->S1P1_receptor binds & internalizes S1P1_receptor->Lymphocyte S1P1_receptor->S1P_gradient senses

This compound's mechanism of action on lymphocyte sequestration.

Experimental Protocols

The evaluation of these immunomodulatory compounds relies on well-defined clinical trial protocols. A generalized workflow for a Phase III clinical trial is outlined below.

Key Experimental Methodologies
  • Patient Population: Typically includes adults with relapsing-remitting MS (RRMS) or active secondary progressive MS (SPMS), defined by specific criteria such as the McDonald criteria.

  • Study Design: Randomized, double-blind, active-comparator or placebo-controlled trials.

  • Primary Endpoints: The primary measure of efficacy is often the annualized relapse rate (ARR).

  • Secondary Endpoints: These include MRI-based outcomes (e.g., number of new or enlarging T2 lesions, gadolinium-enhancing lesions), time to disability progression (measured by the Expanded Disability Status Scale - EDSS), and changes in brain volume.

  • Safety Monitoring: Includes regular monitoring of cardiac function (especially after the first dose of less selective agents), liver enzymes, lymphocyte counts, and ophthalmologic examinations for macular edema.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis & Reporting Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (EDSS, MRI, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Investigational Drug (e.g., Novel S1P Modulator) Randomization->Treatment_Arm_A Treatment_Arm_B Comparator (e.g., this compound or Placebo) Randomization->Treatment_Arm_B Follow_up Regular Follow-up Visits (Clinical & Safety Assessments) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Data_Collection Data Collection (Efficacy & Safety) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Reporting Results Reporting Statistical_Analysis->Results_Reporting

A generalized workflow for a Phase III clinical trial of an immunomodulatory compound.

Signaling Pathways

The therapeutic effects of S1P modulators are initiated by their interaction with S1P receptors, which are G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to the desired immunomodulatory effects. While the primary mechanism involves lymphocyte trafficking, S1P receptors are also expressed on various cells within the CNS, suggesting potential direct neuroprotective effects.

S1P_Signaling_Pathway S1P_Modulator S1P Receptor Modulator (e.g., this compound-P) S1PR1 S1P1 Receptor S1P_Modulator->S1PR1 binds to G_Protein G Protein (Gαi) S1PR1->G_Protein activates Receptor_Internalization Receptor Internalization & Degradation S1PR1->Receptor_Internalization undergoes Downstream_Effectors Downstream Effectors (e.g., Akt, ERK) G_Protein->Downstream_Effectors modulates Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration leads to

Simplified S1P1 receptor signaling pathway upon modulator binding.

Conclusion

The development of novel, more selective S1P receptor modulators represents a significant advancement in the treatment of multiple sclerosis. Compounds like Ozanimod, Ponesimod, and Siponimod have demonstrated comparable or, in some aspects, superior efficacy to this compound, particularly concerning their safety profiles. The reduced risk of cardiac and other adverse events makes these newer agents attractive alternatives. For researchers and drug development professionals, the focus continues to be on refining selectivity, understanding the long-term implications of sustained immunomodulation, and exploring the potential direct neuroprotective effects of this class of compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Fingolimod is a potent compound that requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedural guidelines is essential for maintaining a safe and compliant research environment. This compound is classified as a hazardous substance, primarily due to its potential for environmental toxicity and its pharmacological activity.[1]

Core Disposal Principles

Proper disposal of this compound and its associated waste must always be conducted in accordance with local, state, and federal regulations.[1][2][3] It is categorized as an environmentally hazardous substance and is very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should this compound or its waste be discharged into the sewer system or disposed of with regular laboratory trash.

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the product itself.

  • Waste Container Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal contractor.

    • The recommended methods of disposal are controlled incineration at a permitted facility, preferably with flue gas scrubbing, or transport to a licensed chemical destruction plant.

  • Spill Management:

    • In the event of a spill, cordon off the area and wear appropriate PPE, including gloves, a lab coat, and eye protection.

    • For small spills of solid this compound, carefully sweep up the material and place it in a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • The non-recoverable remainder of a spill can be decontaminated by washing the area with a sodium hypochlorite (B82951) solution.

Quantitative Hazard Information

Hazard ClassificationDescriptionCitation
UN Number UN 3077
Hazard Class 9 (Miscellaneous hazardous materials)
Packing Group III
Environmental Hazard Very toxic to aquatic life with long lasting effects.

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDS) for this compound. No specific experimental protocols for disposal were cited in the provided search results beyond the general guidelines for chemical waste.

Disposal Workflow Diagram

FingolimodDisposalWorkflow cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (Unused product, contaminated PPE, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (Solutions, etc.) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Secure Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Waste_Contractor Licensed Waste Disposal Contractor Storage_Area->Waste_Contractor Incineration Controlled Incineration Waste_Contractor->Incineration Destruction Chemical Destruction Plant Waste_Contractor->Destruction

Caption: this compound Waste Disposal Workflow.

By strictly following these procedures, your laboratory can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Your Research: A Guide to Handling Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Fingolimod. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following PPE is required to prevent skin and eye contact, inhalation, and ingestion.

  • Eye and Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full face shield as appropriate for the task at hand.[1]

  • Gloves: Use appropriate chemical-resistant gloves.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[2]

  • Respiratory Protection: If a risk assessment indicates it is necessary, or when handling the powder outside of a containment system, use a suitable respirator.[2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3]

Operational Plan: Step-by-Step Handling Procedures

This compound is classified as a hazardous substance, with risks including skin, eye, and respiratory irritation, potential harm to fertility or an unborn child, and damage to organs through prolonged exposure.[4][5][6] It is also very toxic to aquatic life.[5][6]

1. Engineering Controls and Preparation:

  • Whenever possible, handle this compound in a designated laboratory fume hood or other approved containment system like a biological safety cabinet or ventilated balance enclosure.[1][2]

  • Ensure the work area is well-ventilated.[2]

  • Have an emergency eyewash station and safety shower readily accessible.

  • Avoid the formation of dust and aerosols.[3]

2. Handling the Compound:

  • Avoid all direct contact with the material.[1][6]

  • Do not breathe in dust, fumes, gas, mist, or vapors.[5][6]

  • After handling, wash hands and other exposed skin thoroughly.[1][3]

  • Keep the container tightly sealed and properly labeled.[2]

3. Accidental Spill Response:

  • In case of a spill, avoid generating dust.[1][3]

  • Wear full PPE as described above.

  • Sweep or vacuum the spilled material and collect it into a suitable, closed container for disposal.[1][3]

  • Thoroughly clean the spill surface to remove any residual contamination.[1] A sodium hypochlorite (B82951) solution can be used for cleaning non-recoverable remainder.[6]

Quantitative Exposure Data

This table summarizes the known occupational exposure limit for this compound Hydrochloride. Controlling exposure to below this level is critical.

CompoundTypeValue
This compound HydrochlorideTWA1.3 micrograms/m³
[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Classification: this compound is considered hazardous waste and is very toxic to aquatic life with long-lasting effects.[6]

  • Containment: Dispose of contaminated material, including gloves and labware, in suitable, closed containers labeled as hazardous waste.[3][4]

  • Regulations: Do not allow the substance to enter sewers or surface/ground water.[4][5] All disposal must be done in a safe manner and in accordance with local, state, and national regulations.[6]

Workflow for Safe Handling and Disposal of this compound

Fingolimod_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase cluster_spill Emergency: Accidental Spill A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Handle this compound in Fume Hood C->D Proceed to Handling E Avoid Dust Generation and Inhalation D->E F Keep Container Tightly Sealed E->F G Clean Work Surfaces & Equipment F->G Complete Handling H Segregate Contaminated Waste (Gloves, Wipes, etc.) G->H I Dispose of Waste in Sealed Hazardous Container H->I J Remove PPE & Wash Hands I->J S1 Evacuate Area (if necessary) S2 Wear Full PPE S1->S2 S3 Contain & Collect Spill (Avoid Dust) S2->S3 S4 Place in Sealed Hazardous Container S3->S4 S5 Decontaminate Area S4->S5

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod
Reactant of Route 2
Fingolimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.